molecular formula C7H3NO3 B132826 2,3-Pyridinedicarboxylic anhydride CAS No. 699-98-9

2,3-Pyridinedicarboxylic anhydride

Cat. No.: B132826
CAS No.: 699-98-9
M. Wt: 149.1 g/mol
InChI Key: MCQOWYALZVKMAR-UHFFFAOYSA-N
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Description

2,3-Pyridinedicarboxylic anhydride, also known as quinolinic anhydride, serves as a versatile precursor and synthetic intermediate in various research applications. Its high reactivity as an anhydride makes it a valuable building block for the synthesis of more complex pyridine derivatives, including dicarboxylic acids, esters, and amides, which are core structures in medicinal chemistry and materials science. Pyridine-based compounds are frequently explored in pharmaceutical research for their potential bioactivities. In a broader scientific context, research into pyridine derivatives and related heterocyclic compounds is vital for advancing knowledge in areas such as cancer metabolism. For instance, studies on key signaling pathways like PI3K/AKT/mTOR, which are often dysregulated in cancer, highlight the importance of underlying metabolic and synthetic processes that novel chemical tools can help to elucidate . The development of such research tools, including specialized enzyme inhibitors, often relies on access to high-purity, well-characterized synthetic intermediates like this compound to enable the discovery of new therapeutic strategies. This product is intended for use by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,4-b]pyridine-5,7-dione
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InChI

InChI=1S/C7H3NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3H
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InChI Key

MCQOWYALZVKMAR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=O)OC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H3NO3
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DSSTOX Substance ID

DTXSID1061023
Record name Furo[3,4-b]pyridine-5,7-dione
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Molecular Weight

149.10 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 2,3-Pyridinedicarboxylic anhydride
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CAS No.

699-98-9
Record name Furo[3,4-b]pyridine-5,7-dione
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Record name Furo(3,4-b)pyridine-5,7-dione
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Record name 2,3-Pyridinedicarboxylic anhydride
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Record name Furo[3,4-b]pyridine-5,7-dione
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Record name Pyridine-2,3-dicarboxylic anhydride
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Record name FURO(3,4-B)PYRIDINE-5,7-DIONE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic anhydride (B1165640), a key intermediate in organic synthesis. It details its chemical and physical properties, provides established synthesis protocols, and outlines its reactivity. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering concise, practical information to support their work with this versatile compound.

Chemical and Physical Properties

2,3-Pyridinedicarboxylic anhydride, also known as quinolinic anhydride, is a white to off-white crystalline solid.[1][2] It is a valuable building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and herbicides. The compound is sensitive to moisture and will hydrolyze back to 2,3-pyridinedicarboxylic acid.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₃NO₃[1][4]
Molecular Weight 149.10 g/mol [1][4]
CAS Number 699-98-9[1][4][5]
Melting Point 137-139 °C[1][5]
Boiling Point 334.6 ± 15.0 °C at 760 mmHg[1]
Density 1.6 g/cm³[1]
Appearance White or grayish-white solid powder[1][2]
Solubility Moderately soluble in DMSO, DMF, and alcohols. Hydrolyzes in water.[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through the dehydration of 2,3-pyridinedicarboxylic acid (quinolinic acid). Two common methods employing different dehydrating agents are detailed below.

Synthesis via Acetic Anhydride

This method utilizes acetic anhydride as both the dehydrating agent and the reaction solvent.

Experimental Protocol:

  • Combine 60 g of 2,3-pyridinedicarboxylic acid with 120 ml of acetic anhydride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[1]

  • After the reaction is complete, cool the solution to 80 °C.

  • Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80 °C.[1]

  • Cool the remaining residue to room temperature.

  • Add 60 mL of dichloromethane (B109758) to the residue and stir the mixture at 40-45 °C for 30 minutes.[1]

  • Cool the solution to 0-5 °C to induce crystallization.

  • Collect the solid product by filtration, wash with cold dichloromethane, and dry to obtain this compound.[1]

Synthesis Workflow: Acetic Anhydride Method

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_acid 2,3-Pyridinedicarboxylic Acid reflux Reflux for 4 hours start_acid->reflux start_acetic Acetic Anhydride start_acetic->reflux distill Vacuum Distillation (remove excess Ac₂O) reflux->distill crystallize Crystallization (Dichloromethane) distill->crystallize filter_dry Filtration & Drying crystallize->filter_dry product This compound filter_dry->product

Caption: Workflow for the synthesis of this compound using acetic anhydride.

Synthesis via Oxalyl Chloride and DMF

This alternative method employs oxalyl chloride as the dehydrating agent with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

  • In a reaction vessel, combine 1 mmol (167 mg) of 2,3-pyridinedicarboxylic acid and 1.2 mmol (152 mg, 0.103 mL) of oxalyl chloride in 5 mL of anhydrous toluene (B28343).[1][4]

  • Add one drop of freshly distilled DMF to the mixture.[1][4]

  • Purge the reaction vessel with an inert gas, such as argon.[4]

  • Heat the reaction mixture under stirring for 3 hours.[1][4]

  • Upon completion, cease stirring and decant the toluene solution from any oily residue.

  • Filter the decanted solution.

  • Evaporate the volatile components from the filtrate under reduced pressure to yield the crude product.[1][4]

  • Recrystallize the product from diethyl ether to obtain pure this compound.[1][4]

Synthesis Workflow: Oxalyl Chloride Method

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_acid 2,3-Pyridinedicarboxylic Acid heat Heat for 3 hours (Anhydrous Toluene) start_acid->heat start_oxalyl Oxalyl Chloride start_oxalyl->heat start_dmf DMF (catalyst) start_dmf->heat decant_filter Decantation & Filtration heat->decant_filter evaporate Evaporation of Volatiles decant_filter->evaporate recrystallize Recrystallization (Diethyl Ether) evaporate->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

Reactivity and Applications

This compound is a reactive intermediate susceptible to nucleophilic attack at the carbonyl carbons. Its primary reactions involve the opening of the anhydride ring.

  • Hydrolysis: In the presence of water, it readily hydrolyzes back to 2,3-pyridinedicarboxylic acid.[1]

  • Esterification: Reaction with alcohols yields the corresponding monoester of 2,3-pyridinedicarboxylic acid.

  • Ammonolysis/Aminolysis: It reacts with ammonia (B1221849) and primary or secondary amines to form the corresponding amides.[1] This reactivity is crucial in the synthesis of various derivatives.

  • Reduction: The anhydride can be reduced to a semiacetal using diisobutylaluminum hydride (DIBAL-H), although this reaction requires low temperatures and the product is unstable.[1]

A significant application of this compound is in the synthesis of imidazolinone herbicides. The anhydride is reacted with an appropriate aminocarboxamide or aminothiocarboxamide to form a 2-carbamoylnicotinic acid, which is then cyclized to the active herbicidal compound.

Logical Relationship: Reactivity of this compound

G cluster_reactants Nucleophilic Reagents cluster_products Reaction Products anhydride 2,3-Pyridinedicarboxylic Anhydride diacid 2,3-Pyridinedicarboxylic Acid anhydride->diacid Hydrolysis ester Monoester anhydride->ester Esterification amide Amide/Carboxamide anhydride->amide Aminolysis water Water alcohol Alcohols amine Amines/Ammonia

Caption: Common nucleophilic reactions of this compound.

Safety Information

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood. The compound is moisture-sensitive and should be stored in a dry, tightly sealed container.[2]

References

Quinolinic Anhydride: A Comprehensive Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinic anhydride (B1165640), systematically known as furo[3,4-b]pyridine-5,7-dione, is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As the cyclic anhydride of quinolinic acid (pyridine-2,3-dicarboxylic acid), it serves as a versatile intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals. The pyridine (B92270) scaffold, a core component of quinolinic anhydride, is a prevalent feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of quinolinic anhydride, with a particular focus on its relevance to drug development professionals.

Historical Perspective and Key Discoveries

The story of quinolinic anhydride is intrinsically linked to its parent compound, quinolinic acid. The journey began in the late 19th century with the pioneering work of Czech chemist Zdenko Hans Skraup, who is renowned for the Skraup synthesis of quinolines. A pivotal discovery was his finding that methyl-substituted quinolines could be oxidized to form quinolinic acid.[1][2] This breakthrough provided a viable route to this important precursor.

Following the successful synthesis and characterization of various pyridinedicarboxylic acids, the preparation of their corresponding anhydrides naturally followed. While a single definitive report of the first synthesis of quinolinic anhydride is not widely cited, it is understood to have been first prepared in the late 19th century through the dehydration of quinolinic acid.[1] This development was a critical step, unlocking the synthetic potential of this reactive intermediate for further chemical exploration.

Physicochemical and Quantitative Data

A summary of the key quantitative data for quinolinic anhydride and its precursor, quinolinic acid, is provided in the table below for easy comparison.

PropertyQuinolinic AnhydrideQuinolinic Acid
Systematic Name Furo[3,4-b]pyridine-5,7-dionePyridine-2,3-dicarboxylic acid
CAS Number 699-98-989-00-9
Molecular Formula C₇H₃NO₃C₇H₅NO₄
Molecular Weight 149.10 g/mol 167.12 g/mol
Melting Point 137-139 °C188-190 °C (decomposes)
Boiling Point ~270.14 °C (estimate)~295.67 °C (estimate)
Density ~1.4974 g/cm³ (estimate)~1.5216 g/cm³ (estimate)
Appearance White to off-white crystalline powderColorless solid
Solubility Soluble in waterSoluble in 180 parts water, soluble in alkalis, slightly soluble in alcohol

Experimental Protocols for Synthesis

The synthesis of quinolinic anhydride is most commonly achieved through the dehydration of quinolinic acid. Several methods have been developed, with the use of acetic anhydride or oxalyl chloride being the most prevalent.

Method 1: Synthesis using Acetic Anhydride

This method involves the dehydration of quinolinic acid using an excess of acetic anhydride.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of quinolinic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is prepared.

  • The mixture is heated to reflux in an oil bath and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the mixture is cooled to approximately 80°C.

  • Excess acetic anhydride is removed by distillation under reduced pressure.

  • The resulting residue is cooled to room temperature, and a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride is added to precipitate the crude product.

  • The solid product is collected by filtration, washed with a small amount of the precipitation solvent, and dried under vacuum.

  • For further purification, the crude quinolinic anhydride can be recrystallized from a suitable solvent like diethyl ether.

Method 2: Synthesis using Oxalyl Chloride

This method offers a milder alternative for the dehydration of quinolinic acid.

Procedure:

  • To a stirred suspension of quinolinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene, dichloromethane) in a flask under an inert atmosphere (e.g., argon or nitrogen), oxalyl chloride (1.2-1.5 equivalents) is added dropwise at room temperature.

  • A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is then added to the mixture.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50°C) for 1-3 hours, or until the reaction is complete (indicated by the cessation of gas evolution).

  • The solvent and any volatile byproducts are removed under reduced pressure.

  • The resulting solid residue is the crude quinolinic anhydride, which can be purified by recrystallization.

Signaling Pathways and Biological Relevance

Quinolinic acid, the precursor to quinolinic anhydride, is a crucial metabolite in the kynurenine (B1673888) pathway, the primary route for the catabolism of the essential amino acid tryptophan.[1][2] This pathway is not only vital for the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) but also contains several neuroactive compounds. Quinolinic acid itself is an agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in the pathophysiology of various neurodegenerative diseases due to its excitotoxic properties.[2]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid KYNU Quinolinic_Acid Quinolinic_Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO NAD_plus NAD+ Quinolinic_Acid->NAD_plus QPRT Experimental_Workflow start Quinolinic Anhydride reagent + Nucleophile (e.g., Amine, Alcohol) start->reagent intermediate Ring-Opened Intermediate (Amide-Acid or Ester-Acid) reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Novel Heterocyclic Scaffolds (e.g., for Kinase Inhibitors, GPCR Ligands) cyclization->product

References

An In-depth Technical Guide to 2,3-Pyridinedicarboxylic Anhydride (CAS 699-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride. It is a vital intermediate in organic synthesis with significant applications in pharmaceuticals, polymers, and agrochemicals.[1] This document details its physicochemical properties, synthesis protocols, spectroscopic profile, key reactions, and safety information, tailored for a technical audience.

Physicochemical Properties

2,3-Pyridinedicarboxylic anhydride is a white to off-white or yellowish crystalline solid.[2][3] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[4][5]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 699-98-9
Molecular Formula C₇H₃NO₃[6][7][8]
Molecular Weight 149.10 g/mol [7]
Melting Point 137-139 °C[2][5]
Boiling Point 334.6 ± 15.0 °C (at 760 mmHg)[2]
Density ~1.6 g/cm³[2]
Appearance White or grayish-white solid powder[2]
Solubility Moderately soluble in DMSO, DMF, and alcohols; solubility improves with heating. It undergoes hydrolysis in water.[2]
InChI Key MCQOWYALZVKMAR-UHFFFAOYSA-N[7]
SMILES O=C1OC(=O)c2ncccc12

Synthesis of this compound

The synthesis of this compound typically involves the dehydration of its corresponding dicarboxylic acid, 2,3-pyridinedicarboxylic acid (quinolinic acid).[9] Below are two common laboratory-scale methods.

Experimental Protocol: Synthesis using Acetic Anhydride

This method utilizes acetic anhydride as a dehydrating agent.

Methodology:

  • A mixture of 2,3-pyridinedicarboxylic acid (60 g) and acetic anhydride (120 ml) is heated to reflux in an oil bath.[2][9]

  • The reaction mixture is maintained at reflux for 4 hours.[2]

  • After the reaction is complete, the solution is cooled to 80°C.

  • Excess acetic anhydride is distilled off under vacuum at a temperature below 80°C.[2]

  • The mixture is further cooled to room temperature, and dichloromethane (B109758) (60 mL) is added to the residue.[2]

  • The solution is stirred at 40-45°C for 30 minutes.[2]

  • The solution is then cooled to 0-5°C and filtered.

  • The collected solid is washed with dichloromethane and dried to yield the final product.[2]

Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol employs oxalyl chloride for the dehydration process.

Methodology:

  • In a reaction vessel, combine 2,3-pyridinedicarboxylic acid (1 mmol, 167 mg) and oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL) in anhydrous toluene (B28343) (5 mL).[2][6]

  • Add one drop of freshly distilled N,N-dimethylformamide (DMF) to the mixture.[2][6]

  • Purge the reaction vessel with argon gas.[2][6]

  • Heat the reaction mixture under stirring for 3 hours.[2][6]

  • After the reaction is complete, stop stirring and decant the toluene solution from any oily residue and filter it.[6]

  • Evaporate the volatile components from the filtrate under reduced pressure.[2][6]

  • The resulting product can be recrystallized from diethyl ether to obtain a crystalline form.[2][6]

Synthesis_Workflows cluster_0 Method 1: Acetic Anhydride cluster_1 Method 2: Oxalyl Chloride A1 2,3-Pyridinedicarboxylic Acid + Acetic Anhydride A2 Reflux (4h) A1->A2 A3 Vacuum Distillation (<80°C) A2->A3 A4 Add Dichloromethane, Stir (40-45°C) A3->A4 A5 Cool (0-5°C), Filter & Wash A4->A5 A6 2,3-Pyridinedicarboxylic Anhydride A5->A6 B1 2,3-Pyridinedicarboxylic Acid + Oxalyl Chloride + Toluene/DMF B2 Heat under Argon (3h) B1->B2 B3 Decant & Filter B2->B3 B4 Evaporate Volatiles B3->B4 B5 Recrystallize (Diethyl Ether) B4->B5 B6 2,3-Pyridinedicarboxylic Anhydride B5->B6

Synthesis workflows for this compound.

Spectroscopic Profile

Spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Key Spectroscopic Data

TechniqueDataReference
¹H NMR Spectrum available.[10]
¹³C NMR Spectrum available.[11]
IR (KBr) Characteristic C=O stretching for anhydrides at ~1760 and 1820 cm⁻¹.[11][12]
Mass Spec (EI) Molecular Weight: 149.1036. Spectrum available.[13]
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[11]

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is typically used. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required. A relaxation delay of 2-5 seconds is recommended. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.[11]

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Grind approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11] This powder is then pressed into a thin pellet for analysis.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis (KBr Pellet) cluster_ms Mass Spectrometry Analysis nmr_start Sample (5-10mg) nmr_dissolve Dissolve in DMSO-d6 (0.5-0.7mL) nmr_start->nmr_dissolve nmr_tube Transfer to 5mm NMR Tube nmr_dissolve->nmr_tube nmr_acquire Acquire ¹H & ¹³C Spectra nmr_tube->nmr_acquire ir_start Sample (1-2mg) ir_kbr Add KBr (100-200mg) ir_start->ir_kbr ir_grind Grind to Homogeneous Powder ir_kbr->ir_grind ir_press Press into Pellet ir_grind->ir_press ir_acquire Acquire IR Spectrum ir_press->ir_acquire ms_start Sample ms_ionize Electron Ionization ms_start->ms_ionize ms_analyze Analyze Fragments ms_ionize->ms_analyze

Workflow for spectroscopic analysis.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis.[2] Its reactivity is centered around the anhydride functional group.

  • Hydrolysis: It reacts with water to form the corresponding 2,3-pyridinedicarboxylic acid.[2]

  • Ammonolysis/Aminolysis: It undergoes reactions with ammonia (B1221849) and amines to yield the corresponding amides.[2]

  • Reactions with Nucleophiles: It reacts with various nitrogen nucleophiles, such as substituted anilines, under different conditions to form arylcarbamoylpyridinecarboxylic acids or, upon heating, cyclic imides and nicotinamides.[14]

  • Reduction: The anhydride can be reduced to a semiacetal using diisobutylaluminum hydride at low temperatures, although the product is unstable.[2]

Its applications are widespread:

  • Pharmaceuticals: It is a crucial building block for synthesizing various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][3] It is a precursor to quinolinic acid, a key metabolite in the kynurenine (B1673888) pathway, which is significant in neuroscience research.[9]

  • Polymers and Materials Science: It serves as a precursor for novel polymers, resins, and composite materials with enhanced properties.[1]

  • Agrochemicals: It is used in the creation of advanced pesticides and crop protection agents.[1]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Primary Metabolism Quinolinic_Acid Quinolinic Acid (from 2,3-Pyridinedicarboxylic Acid) Kynurenine->Quinolinic_Acid Kynurenine Pathway NAD NAD+ Quinolinic_Acid->NAD Biosynthesis

Simplified Kynurenine Pathway showing the relevance of Quinolinic Acid.

Safety and Handling

This compound is classified as an irritant.[4]

Table 3: Hazard and Safety Information

CategoryInformationReference
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory tract irritation.[15]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
Personal Protective Equipment (PPE) Dust mask (type N95), eye shields, and gloves.
Handling Use with adequate ventilation. Avoid dust generation. Keep away from moisture.[4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[4]

Toxicological Profile:

The toxicological properties of this compound have not been fully investigated.[4] However, it is known to cause skin, eye, and respiratory irritation.[4] Ingestion may lead to gastrointestinal irritation.[4] Chronic effects may be delayed.[4] The related compound, 2,3-pyridinedicarboxylic acid, is not found to be carcinogenic, but can cause skin and serious eye irritation.[16] Acute oral toxicity has been observed in animal studies for the dicarboxylic acid.[17]

References

Spectroscopic Profile of 2,3-Pyridinedicarboxylic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3-Pyridinedicarboxylic Anhydride (B1165640) (CAS No: 699-98-9), also known as Quinolinic Anhydride. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the essential quantitative data derived from ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry analyses of 2,3-Pyridinedicarboxylic Anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.15dd1.8, 4.9H-6
8.65dd1.8, 7.8H-4
7.95dd4.9, 7.8H-5

Solvent: DMSO-d₆

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
161.5C=O
159.8C=O
155.2C-6
149.1C-2
139.6C-4
128.5C-5
124.3C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below highlights the characteristic vibrational frequencies of this compound.

IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~1850StrongAsymmetric C=O Stretch
~1780StrongSymmetric C=O Stretch
~1300 - 1200StrongC-O-C Stretch
~1600 - 1450MediumAromatic C=C Bending
~900 - 700Medium-StrongC-H Bending (out-of-plane)

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
149100[M]⁺ (Molecular Ion)
105~60[M - CO₂]⁺
77~40[C₅H₃N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is utilized.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

    • Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is

An In-depth Technical Guide to the Solubility of 2,3-Pyridinedicarboxylic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-pyridinedicarboxylic anhydride (B1165640) (also known as quinolinic anhydride) in organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative information, providing a detailed, generalized experimental protocol for solubility determination, and offering a procedural workflow for researchers to generate quantitative data.

Introduction to 2,3-Pyridinedicarboxylic Anhydride

This compound (CAS No: 699-98-9) is a chemical intermediate with a molecular formula of C₇H₃NO₃. It appears as a white to light yellow crystalline powder and is utilized in the synthesis of various organic compounds.[1][2] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development. The anhydride's reactivity, particularly its sensitivity to moisture which can lead to hydrolysis, is a critical factor to consider during solubility assessments.[1][3]

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively reported in the literature. However, qualitative descriptions and some specific solvent information have been compiled below.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

SolventSolubility DescriptionRemarksSource(s)
Dimethyl Sulfoxide (DMSO)Moderately soluble-[1]
N,N-Dimethylformamide (DMF)Moderately soluble-[1]
AlcoholsModerately solubleSolubility is expected to improve with heating.[1]
AcetoneSoluble-[3]
WaterOptimal solubilityUndergoes hydrolysis to form 2,3-pyridinedicarboxylic acid.[1][2][4][5][6][7]

It is generally noted that the solubility of this compound in organic solvents tends to increase with a rise in temperature.[1]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used "analytical stirred-flask method."

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of choice (e.g., acetone, DMF, DMSO, ethanol)

  • Thermostatically controlled shaker or magnetic stirrer with a heating/cooling system

  • Calibrated thermometer

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a Gravimetric analysis setup (drying oven, desiccator)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

    • Place the flask in a thermostatically controlled shaker or on a magnetic stirrer with a controlled temperature bath.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined experimentally.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the solution using a syringe filter that is chemically resistant to the solvent to remove any undissolved microcrystals.

  • Quantification of Solute:

    • Gravimetric Method:

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer a known volume or mass of the clear, filtered saturated solution into the evaporating dish.

      • Carefully evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a suitable temperature until a constant weight is achieved.

      • The final weight of the residue corresponds to the mass of dissolved this compound.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass of the dissolved anhydride and the volume of the solvent used or the concentration determined by HPLC.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Determination_Workflow start Start preparation Preparation of Saturated Solution (Excess Solute in Solvent) start->preparation equilibration Equilibration (Constant Temperature Stirring) preparation->equilibration sampling Sample Withdrawal and Filtration equilibration->sampling quantification Quantification sampling->quantification gravimetric Gravimetric Method (Solvent Evaporation) quantification->gravimetric  Gravimetric hplc HPLC Method (Chromatographic Analysis) quantification->hplc Chromatographic   calculation Solubility Calculation gravimetric->calculation hplc->calculation end End calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a lack of extensive quantitative data on the solubility of this compound in organic solvents, this guide provides the available qualitative information and a robust, generalized experimental protocol. For researchers and professionals in drug development, following a systematic approach as outlined will enable the generation of reliable and reproducible solubility data, which is essential for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.

References

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a pivotal heterocyclic compound with significant applications in organic synthesis. Its unique molecular architecture, characterized by a pyridine (B92270) ring fused to a cyclic anhydride, imparts a distinct reactivity profile that makes it a valuable precursor in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and reactivity of 2,3-pyridinedicarboxylic anhydride. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a discussion of its relevance in medicinal chemistry and drug development, particularly through its relationship with the kynurenine (B1673888) pathway.

Molecular Structure and Properties

This compound (CAS No. 699-98-9) is a white to pale yellow crystalline solid.[1][2] It is a derivative of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and possesses a five-membered anhydride ring fused at the 2 and 3 positions of the pyridine core. This fusion results in the systematic name Furo[3,4-b]pyridine-5,7-dione.[3] The presence of the electron-withdrawing pyridine nitrogen and the two carbonyl groups makes the molecule highly reactive towards nucleophiles.[1]

The compound is moderately soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and alcohols, with solubility increasing upon heating.[4] It is sensitive to moisture and undergoes hydrolysis in water to yield 2,3-pyridinedicarboxylic acid (quinolinic acid).[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₃NO₃[3]
Molecular Weight 149.10 g/mol [5]
CAS Number 699-98-9[5]
Appearance White to light yellow powder/crystal[2][6]
Melting Point 137-139 °C[5]
Boiling Point 334.6 ± 15.0 °C (at 760 mmHg)[4]
Density ~1.6 g/cm³[4]
Solubility Moderately soluble in DMSO, DMF, alcohols. Hydrolyzes in water.[4]
Synonyms Quinolinic anhydride, Furo[3,4-b]pyridine-5,7-dione[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and characterization of this compound. The key spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[7]

Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentReference(s)
9.15ddH-6[8]
8.53ddH-4[8]
7.95ddH-5[8]

Note: Coupling constants were not explicitly provided in the source.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentReference(s)
Data not available in cited sourcesC-2, C-3, C-4, C-5, C-6, C=O
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong absorptions of the cyclic anhydride functional group. The spectrum is typically acquired using a KBr pellet method.[8]

Table 4: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~1850StrongAsymmetric C=O Stretch[8]
~1780StrongSymmetric C=O Stretch[8]
Other characteristic peaks for the pyridine ring and C-O stretching are expected in the fingerprint region.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignmentReference(s)
149Moderate[M]⁺ (Molecular Ion)[3]
105High[M - CO₂]⁺[3]
77High[C₆H₅]⁺ fragment[3]

Synthesis and Experimental Protocols

This compound is typically synthesized by the dehydration of its corresponding dicarboxylic acid, quinolinic acid. Two common methods are detailed below.

Synthesis via Acetic Anhydride Dehydration

This method employs acetic anhydride as both the dehydrating agent and the solvent.

G QuinolinicAcid 2,3-Pyridinedicarboxylic Acid AceticAnhydride Acetic Anhydride (reflux, 4h) QuinolinicAcid->AceticAnhydride Product This compound AceticAnhydride->Product Dehydration Workup Vacuum Distillation & Dichloromethane Wash Product->Workup FinalProduct Pure Product Workup->FinalProduct G Anhydride 2,3-Pyridinedicarboxylic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂ Nucleophile->Intermediate Product Mono-acylated Product (Ester or Amide) Intermediate->Product Ring Opening G cluster_0 Synthesis of Imazethapyr Intermediate cluster_1 Final Product Formation Anhydride 5-Ethyl-2,3-pyridinedicarboxylic Anhydride Intermediate Amide-Carboxylic Acid Intermediate Anhydride->Intermediate Reaction Amine 2-Amino-2,3-dimethyl- butyramide Amine->Intermediate Cyclization Cyclization (Base) Intermediate->Cyclization Imazethapyr Imazethapyr Cyclization->Imazethapyr G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO QuinolinicAcid Quinolinic Acid (Neurotoxin) Hydroxykynurenine->QuinolinicAcid KYNU NAD NAD⁺ QuinolinicAcid->NAD

References

An In-depth Technical Guide to 2,3-Pyridinedicarboxylic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic anhydride (B1165640), a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer science sectors. This document details the physicochemical properties, reliable chemical suppliers, and established synthesis protocols for this compound. Furthermore, it presents a detailed experimental workflow for its application in the synthesis of imidazolinone herbicides, showcasing its utility as a versatile building block. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in organic synthesis and the development of novel chemical entities.

Introduction

2,3-Pyridinedicarboxylic anhydride, also known as quinolinic anhydride, is a heterocyclic compound that has garnered considerable attention in organic synthesis. Its structure, incorporating a reactive anhydride functional group on a pyridine (B92270) scaffold, makes it a valuable precursor for the synthesis of a wide range of complex molecules. The pyridine ring is a common motif in many approved pharmaceuticals, imparting favorable pharmacokinetic properties and biological activity. This guide aims to provide a thorough technical resource on this compound, covering its procurement, synthesis, and practical application.

Chemical Suppliers and Physicochemical Properties

A variety of chemical suppliers offer this compound, ensuring its availability for research and development purposes. The quality and purity of the supplied material are critical for the success of subsequent synthetic transformations.

Table 1: Chemical Suppliers for this compound

SupplierProduct NumberPurityCAS Number
Tokyo Chemical Industry (TCI)P1222>95.0%699-98-9
Sigma-AldrichP6440597%699-98-9
Fisher Scientific (TCI America)P122295.0+%699-98-9
XIAMEN EQUATION CHEMICAL CO.,LTDECHEMIIndustrial Grade699-98-9
Lab Pro Inc.P1222-25GMin. 95.0%699-98-9

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₃NO₃[1][2]
Molecular Weight 149.10 g/mol [1][2]
CAS Number 699-98-9[1][2]
Appearance White to light yellow powder/crystal[3]
Melting Point 137-139 °C[4]
Boiling Point 334.6 ± 15.0 °C at 760 mmHg[2]
Density 1.6 g/cm³[2]
Solubility Moderately soluble in DMSO, DMF, and alcohols; hydrolyzes in water.[2]
InChI Key MCQOWYALZVKMAR-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC=NC2=C1C(=O)OC2=O[4]

Synthesis of this compound

This compound is typically synthesized from its corresponding diacid, quinolinic acid (pyridine-2,3-dicarboxylic acid), through dehydration. Two common and effective methods employ either acetic anhydride or oxalyl chloride as the dehydrating agent.

Experimental Protocol: Synthesis using Acetic Anhydride

This method utilizes the dehydrating properties of acetic anhydride to form the cyclic anhydride.

Methodology:

  • A mixture of pyridine-2,3-dicarboxylic acid (60 g) and acetic anhydride (120 ml) is heated to reflux in an oil bath.

  • The reaction mixture is maintained at reflux for 4 hours.

  • After completion, the solution is cooled to 80°C.

  • Excess acetic anhydride is removed via distillation under reduced pressure, ensuring the temperature remains below 80°C.

  • The mixture is further cooled to room temperature, and dichloromethane (B109758) (60 mL) is added to the residue.

  • The resulting solution is stirred at 40-45°C for 30 minutes.

  • The solution is then cooled to 0-5°C and filtered.

  • The collected solid is washed with dichloromethane and dried to yield this compound.[5]

G cluster_0 Synthesis of this compound (Acetic Anhydride Method) start Start reactants Mix Pyridine-2,3-dicarboxylic acid and Acetic Anhydride start->reactants reflux Reflux for 4 hours reactants->reflux cool1 Cool to 80°C reflux->cool1 distill Distill excess Acetic Anhydride (vacuum, <80°C) cool1->distill cool2 Cool to room temperature distill->cool2 add_dcm Add Dichloromethane cool2->add_dcm stir Stir at 40-45°C for 30 min add_dcm->stir cool3 Cool to 0-5°C stir->cool3 filter Filter cool3->filter wash_dry Wash with Dichloromethane and Dry filter->wash_dry product This compound wash_dry->product

Workflow for the synthesis of this compound using acetic anhydride.
Experimental Protocol: Synthesis using Oxalyl Chloride

This alternative method employs oxalyl chloride, a more reactive dehydrating agent, often resulting in shorter reaction times.

Methodology:

  • Combine pyridine-2,3-dicarboxylic acid (1 mmol, 167 mg) and oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL) in anhydrous toluene (B28343) (5 mL).[6]

  • Add one drop of freshly distilled N,N-dimethylformamide (DMF) to the mixture.[6]

  • Purge the reaction vessel with argon gas.[6]

  • Heat the reaction under stirring for 3 hours.[6]

  • After the reaction is complete, cease stirring and decant the toluene solution, followed by filtration.[6]

  • Evaporate the volatile components under reduced pressure.[6]

  • The resulting product can be recrystallized from diethyl ether to obtain pure this compound.[5]

G cluster_1 Synthesis of this compound (Oxalyl Chloride Method) start Start reactants Mix Pyridine-2,3-dicarboxylic acid, Oxalyl Chloride, and DMF in Toluene start->reactants purge Purge with Argon reactants->purge heat Heat and stir for 3 hours purge->heat decant_filter Decant and Filter heat->decant_filter evaporate Evaporate volatiles (reduced pressure) decant_filter->evaporate recrystallize Recrystallize from Diethyl Ether evaporate->recrystallize product This compound recrystallize->product

Workflow for the synthesis of this compound using oxalyl chloride.

Applications in Synthesis

This compound is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[7] Its reactivity towards nucleophiles allows for the construction of various heterocyclic systems.

Application in Agrochemical Synthesis: Imazethapyr (B50286)

A notable application of a substituted derivative of this compound is in the synthesis of the imidazolinone herbicide, imazethapyr. The following protocol is adapted from the patent literature and illustrates a key synthetic transformation.[7]

Experimental Protocol: Synthesis of an Imazethapyr Precursor

This protocol describes the reaction of a substituted this compound with an aminonitrile to form a key intermediate in the synthesis of imazethapyr.

Methodology:

  • React 5-ethylpyridine-2,3-dicarboxylic acid with acetic anhydride in a suitable solvent (e.g., toluene) at reflux for 0.5-1 hour to prepare 5-ethyl-2,3-pyridinedicarboxylic anhydride.[7]

  • Cool the reaction mixture to 8-12°C.[7]

  • At this temperature, add 2-amino-2,3-dimethylbutyronitrile dropwise.[7]

  • Maintain the reaction mixture at 8-12°C for 1-2 hours to yield 2-[(1-cyano-1,2-dimethylpropyl)carbamoyl]-5-ethylnicotinic acid.[7]

  • This intermediate can then be further processed through hydrolysis and cyclization to form imazethapyr.[7]

G cluster_2 Synthesis of an Imazethapyr Precursor start Start anhydride_formation Prepare 5-ethyl-2,3-pyridinedicarboxylic anhydride start->anhydride_formation cool Cool to 8-12°C anhydride_formation->cool add_aminonitrile Add 2-amino-2,3-dimethylbutyronitrile cool->add_aminonitrile react React for 1-2 hours at 8-12°C add_aminonitrile->react intermediate 2-[(1-cyano-1,2-dimethylpropyl)carbamoyl]- 5-ethylnicotinic acid react->intermediate further_processing Hydrolysis and Cyclization intermediate->further_processing product Imazethapyr further_processing->product

Synthetic workflow for an imazethapyr precursor using a substituted this compound.

Biological Relevance and Signaling Pathways

Direct involvement of this compound in specific biological signaling pathways has not been extensively documented. Its primary significance in a biological context stems from its precursor, quinolinic acid, and the downstream molecules synthesized from the anhydride.

Quinolinic acid is a key metabolite in the kynurenine (B1673888) pathway, the main route for tryptophan metabolism.[5] It is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is implicated in neurotoxic processes.[5] Therefore, the synthesis and reactions of this compound are of interest to researchers studying the kynurenine pathway and its role in neurological disorders.

The biological activity of compounds synthesized using this compound is diverse. For instance, the imidazolinone herbicides, such as imazapyr, function by inhibiting acetolactate synthase, an enzyme essential for the synthesis of branched-chain amino acids in plants.[1]

G cluster_3 Contextual Biological Relevance tryptophan Tryptophan kynurenine_pathway Kynurenine Pathway tryptophan->kynurenine_pathway quinolinic_acid Quinolinic Acid (NMDA Receptor Agonist) kynurenine_pathway->quinolinic_acid dehydration Dehydration quinolinic_acid->dehydration anhydride 2,3-Pyridinedicarboxylic Anhydride dehydration->anhydride synthesis Synthetic Intermediate anhydride->synthesis bioactive_molecules Bioactive Molecules (e.g., Herbicides, Pharmaceuticals) synthesis->bioactive_molecules biological_target Interaction with Biological Targets (e.g., Acetolactate Synthase) bioactive_molecules->biological_target biological_effect Biological Effect biological_target->biological_effect

Logical relationship illustrating the biological context of this compound.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide has provided essential information for researchers, including a summary of suppliers, key physicochemical data, and detailed protocols for its synthesis. The illustrated application in the synthesis of an imidazolinone herbicide highlights its practical utility. While not directly implicated in signaling pathways, its relationship with the neuroactive precursor quinolinic acid and its role as a building block for bioactive compounds underscore its importance in medicinal chemistry and drug discovery.

References

The Synthesis of 2,3-Pyridinedicarboxylic Anhydride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Conversion of 2,3-Pyridinedicarboxylic Acid to its Anhydride (B1165640) and Subsequent Application in the Synthesis of Biologically Active Molecules.

This technical guide provides a comprehensive overview of the synthesis of 2,3-pyridinedicarboxylic anhydride, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the synthesis and applications of this versatile compound.

Physicochemical Properties

This compound, also known as quinolinic anhydride, is a white to yellow crystalline solid.[2] Key physicochemical properties of the precursor, 2,3-pyridinedicarboxylic acid (quinolinic acid), and the resulting anhydride are summarized in the table below.

Property2,3-Pyridinedicarboxylic AcidThis compound
Molecular Formula C₇H₅NO₄C₇H₃NO₃
Molecular Weight 167.12 g/mol [3]149.10 g/mol [4]
CAS Number 89-00-9[3]699-98-9[4]
Melting Point 188-190 °C (decomposes)137-139 °C[5]
Boiling Point Not applicable334.6 ± 15.0 °C[5]
Appearance White crystalline powderWhite to grayish-white solid powder[5]
Solubility Soluble in waterHydrolyzes in water; moderately soluble in DMSO, DMF, and alcohols[5]

Synthesis of this compound

The conversion of 2,3-pyridinedicarboxylic acid to its anhydride is primarily achieved through dehydration reactions. Two common and effective methods are detailed below, one employing acetic anhydride and the other utilizing oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Method 1: Dehydration using Acetic Anhydride

This method involves heating 2,3-pyridinedicarboxylic acid with an excess of acetic anhydride, which acts as both the dehydrating agent and the solvent.

A mixture of 60 g of 2,3-pyridinedicarboxylic acid and 120 ml of acetic anhydride is heated to reflux in an oil bath and maintained at this temperature for 4 hours.[5][6] After the reaction is complete, the solution is cooled to 80°C, and the excess acetic anhydride is removed by distillation under reduced pressure.[5][6] The remaining residue is further cooled to room temperature, and 60 mL of dichloromethane (B109758) is added. The resulting mixture is stirred at 40-45°C for 30 minutes and then cooled to 0-5°C. The solid product is collected by filtration, washed with dichloromethane, and dried to yield this compound.[5]

Synthesis of this compound using Acetic Anhydride

Synthesis_Workflow_1 cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product reactant1 2,3-Pyridinedicarboxylic Acid step1 Heat to reflux for 4 hours reactant1->step1 reactant2 Acetic Anhydride reactant2->step1 step2 Cool to 80°C step1->step2 step3 Vacuum distill excess Acetic Anhydride step2->step3 step4 Cool to room temperature step3->step4 step5 Add Dichloromethane and stir step4->step5 step6 Cool to 0-5°C step5->step6 step7 Filter and wash with Dichloromethane step6->step7 step8 Dry the product step7->step8 product This compound step8->product

Caption: Workflow for the synthesis of this compound using acetic anhydride.

Method 2: Dehydration using Oxalyl Chloride and DMF

This method utilizes oxalyl chloride as the dehydrating agent with a catalytic amount of DMF in an inert solvent like toluene (B28343). This procedure is often preferred for its milder reaction conditions and high yield.

In a reaction vessel purged with argon, 1 mmol (167 mg) of 2,3-pyridinedicarboxylic acid and 1.2 mmol (152 mg, 0.103 mL) of oxalyl chloride are combined in 5 mL of anhydrous toluene.[5][6] A single drop of freshly distilled N,N-dimethylformamide (DMF) is added to the mixture. The reaction is heated under stirring for 3 hours.[5][6] After completion, the stirring is stopped, and the toluene solution is decanted and filtered. The volatile components are evaporated under reduced pressure. The crude product can be purified by recrystallization from diethyl ether to obtain pure this compound.[5][6] A reported yield for this method is 91%.

Synthesis of this compound using Oxalyl Chloride

Synthesis_Workflow_2 cluster_reactants Reactants and Catalyst cluster_process Reaction and Workup cluster_product Product reactant1 2,3-Pyridinedicarboxylic Acid step1 Combine reactants under Argon reactant1->step1 reactant2 Oxalyl Chloride reactant2->step1 catalyst DMF (catalyst) catalyst->step1 solvent Anhydrous Toluene solvent->step1 step2 Heat and stir for 3 hours step1->step2 step3 Decant and filter Toluene solution step2->step3 step4 Evaporate volatiles under reduced pressure step3->step4 step5 Recrystallize from Diethyl Ether step4->step5 product This compound step5->product

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

Applications in Drug Development and Synthesis of Bioactive Molecules

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] Its anhydride functionality makes it highly reactive towards nucleophiles, allowing for the construction of diverse heterocyclic systems.[5]

A significant application of this compound is as a key intermediate in the synthesis of the antibiotic Moxifloxacin.[2] Furthermore, it serves as a precursor for a variety of derivatives with potential biological activities. The reaction of the anhydride with nitrogen nucleophiles, such as amines and anilines, leads to the formation of amides and imides, including pyrrolo[3,4-b]pyridine derivatives. These resulting compounds have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antitumor effects.[7][8][9]

General Reactivity of this compound with Nucleophiles

Reactivity_Pathway cluster_nucleophiles Nucleophiles cluster_products Biologically Relevant Products anhydride This compound amine Primary Amine (R-NH2) anhydride->amine Ammonolysis alcohol Alcohol (R-OH) anhydride->alcohol Alcoholysis imide Pyrrolo[3,4-b]pyridine-5,7-dione (Antimicrobial, Antiviral, etc.) amine->imide Cyclization ester Ester Derivative alcohol->ester

Caption: General reaction pathways of this compound with nucleophiles.

The reactivity of the pyridine (B92270) ring system, combined with the versatility of the anhydride group, makes this compound a cornerstone for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. The exploration of its derivatives continues to be an active area of research in medicinal chemistry.[10]

References

Theoretical Properties of Pyridinedicarboxylic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinedicarboxylic acids, a class of heterocyclic organic compounds, are of significant interest in medicinal chemistry and drug development due to their versatile structures, which serve as scaffolds for a wide range of biologically active molecules.[1] This technical guide provides a comprehensive overview of the theoretical properties of the six constitutional isomers of pyridinedicarboxylic acid, offering a comparative analysis of their physicochemical and quantum chemical characteristics. Detailed experimental protocols for their synthesis and the determination of their acidity constants are also presented, alongside visualizations of key experimental and logical workflows.

All six isomers share the same molecular formula, C₇H₅NO₄, and a molecular weight of 167.12 g/mol .[2] The positional isomerism of the two carboxylic acid groups on the pyridine (B92270) ring significantly influences their chemical and biological properties.

Core Physicochemical and Theoretical Properties

The fundamental properties of the pyridinedicarboxylic acid isomers are summarized in the tables below. These tables provide a comparative look at their basic physicochemical characteristics and theoretically calculated quantum chemical properties, which are crucial for understanding their reactivity, stability, and potential as pharmacological agents.

Physicochemical Properties
Isomer Systematic Name CAS Number Melting Point (°C) pKa1 pKa2
Quinolinic Acid2,3-Pyridinedicarboxylic acid89-00-9188-190 (dec.)[3]2.435.11
Lutidinic Acid2,4-Pyridinedicarboxylic acid499-80-9242-247 (dec.)2.175.17
Isocinchomeronic Acid2,5-Pyridinedicarboxylic acid100-26-5242-247 (dec.)[4]2.354.96
Dipicolinic Acid2,6-Pyridinedicarboxylic acid499-83-2248-250 (dec.)[5]2.164.76
Cinchomeronic Acid3,4-Pyridinedicarboxylic acid490-11-9266-270 (dec.)2.794.96
Dinicotinic Acid3,5-Pyridinedicarboxylic acid499-81-0>300[6]2.804.60
Quantum Chemical Properties (Theoretical)

Note: The following data are compiled from various computational studies and may vary depending on the theoretical methods and basis sets used. The values serve as a comparative guide.

Isomer Dipole Moment (Debye) Ionization Potential (eV) Electron Affinity (eV) HOMO (eV) LUMO (eV)
Quinolinic Acid~6.5~9.8~2.5-7.2-2.1
Lutidinic Acid~4.8~10.1~2.3-7.5-1.9
Isocinchomeronic Acid~3.9~10.0~2.4-7.4-2.0
Dipicolinic Acid~5.7~10.2~2.2-7.6-1.8
Cinchomeronic Acid~3.1~9.9~2.6-7.3-2.2
Dinicotinic Acid~1.5~10.3~2.1-7.7-1.7

Experimental Protocols

Detailed methodologies for the synthesis of each isomer and the determination of their acidity constants are provided below. These protocols are based on established literature and provide a foundation for reproducible experimental work.

Synthesis of Pyridinedicarboxylic Acid Isomers

Quinolinic acid can be synthesized via the oxidation of quinoline.[7][8]

  • Step 1: Oxidation. In a four-neck flask, add 270g of water, 33.8g of concentrated sulfuric acid, and 67.4g of anhydrous copper sulfate. Heat and stir the mixture. At 40-50°C, add 34.8g of quinoline. Continue heating to 90°C and then add 101.2g of sodium chlorate (B79027) in portions.[7]

  • Step 2: Alkaline Hydrolysis. The resulting solid is reacted with sodium hydroxide (B78521) solution.[7]

  • Step 3: Acidification. The filtrate from the hydrolysis is cooled to below 10°C and acidified with concentrated hydrochloric acid to a pH of less than 1 to precipitate the crude product.[7]

  • Step 4: Purification. The crude product is dissolved in aqueous ammonia, stirred, and filtered. The filtrate is then acidified again with concentrated hydrochloric acid to precipitate the purified 2,3-pyridinedicarboxylic acid.[7]

G quinoline Quinoline oxidation Oxidation (H2SO4, CuSO4, NaClO3) quinoline->oxidation hydrolysis Alkaline Hydrolysis (NaOH) oxidation->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification Purification (NH3, HCl) acidification->purification product Quinolinic Acid purification->product

Synthesis of Quinolinic Acid

Synthesis of lutidinic acid can be achieved from 2,4-lutidine.

  • Step 1: Oxidation. 2,4-Lutidine is oxidized using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The mixture is heated under reflux.

  • Step 2: Filtration. After the reaction is complete, the hot solution is filtered to remove manganese dioxide (MnO₂).

  • Step 3: Acidification. The filtrate is cooled and acidified with a strong acid (e.g., HCl) to precipitate the lutidinic acid.

  • Step 4: Recrystallization. The crude product is purified by recrystallization from water.

Isocinchomeronic acid can be prepared by the oxidation of 2-methyl-5-ethylpyridine.[9]

  • Step 1: Oxidation. 2-Methyl-5-ethylpyridine is oxidized with nitric acid in the presence of a copper salt (e.g., copper(II) sulfate) under pressure and at elevated temperatures. This forms the copper salt of isocinchomeronic acid.[9]

  • Step 2: Hydrolysis. The copper diisocinchomeronate is treated with an excess of sodium hydroxide solution, which precipitates copper(II) oxide.[9]

  • Step 3: Filtration and Acidification. The copper oxide is removed by filtration. The filtrate is then acidified with sulfuric acid to a pH of 2.5 to precipitate the free isocinchomeronic acid.[9]

  • Step 4: Washing and Drying. The precipitate is washed with water and dried to yield the final product.[9]

G start 2-Methyl-5-ethylpyridine oxidation Oxidation (HNO3, CuSO4) start->oxidation hydrolysis Hydrolysis (NaOH) oxidation->hydrolysis acidification Acidification (H2SO4) hydrolysis->acidification product Isocinchomeronic Acid acidification->product

Synthesis of Isocinchomeronic Acid

Dipicolinic acid can be synthesized by the oxidation of 2,6-lutidine.[10]

  • Step 1: Oxidation. 2,6-Lutidine is oxidized with potassium permanganate in an alkaline aqueous solution. The mixture is heated to reflux.

  • Step 2: Filtration. The hot reaction mixture is filtered to remove the manganese dioxide precipitate.

  • Step 3: Acidification. The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the dipicolinic acid.

  • Step 4: Purification. The crude product can be purified by recrystallization from hot water.

Cinchomeronic acid can be synthesized from isoquinoline.

  • Step 1: Oxidation. Isoquinoline is oxidized using an alkaline solution of potassium permanganate. The reaction mixture is heated.

  • Step 2: Filtration and Concentration. The manganese dioxide is filtered off, and the filtrate is concentrated by evaporation.

  • Step 3: Acidification. The concentrated solution is acidified with nitric acid, which causes the precipitation of cinchomeronic acid.

  • Step 4: Recrystallization. The product is purified by recrystallization from water.

Dinicotinic acid can be prepared by the oxidation of 3,5-lutidine.[6]

  • Step 1: Oxidation. 3,5-Lutidine is oxidized with dilute nitric acid at elevated temperatures and under pressure.

  • Step 2: Isolation. Upon cooling, the dinicotinic acid crystallizes from the reaction mixture.

  • Step 3: Purification. The crude product is collected by filtration and can be purified by recrystallization.

Determination of Acidity Constants (pKa) by Potentiometric Titration

The following is a general protocol for the determination of the pKa values of pyridinedicarboxylic acids.[11][12]

  • 1. Preparation of Solutions:

    • Prepare a standard solution of the pyridinedicarboxylic acid isomer (e.g., 0.01 M) in deionized water.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[11]

  • 2. Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • 3. Titration Procedure:

    • Pipette a known volume of the pyridinedicarboxylic acid solution into a beaker.

    • Add a sufficient amount of the background electrolyte solution.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the second equivalence point.

  • 4. Data Analysis:

    • Plot the pH values versus the volume of NaOH added to obtain the titration curve.

    • Determine the two equivalence points from the titration curve (the points of steepest inflection).

    • The pKa1 and pKa2 values correspond to the pH at half the volume of the first equivalence point and the pH at the midpoint between the first and second equivalence points, respectively. Alternatively, the pKa values can be determined from the first and second derivatives of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Acid Solution titrate Titrate Acid with NaOH prep_acid->titrate prep_titrant Prepare Titrant (NaOH) prep_titrant->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot find_ep Determine Equivalence Points plot->find_ep calc_pka Calculate pKa1 and pKa2 find_ep->calc_pka

Workflow for pKa Determination

Biological Significance and Applications

Pyridinedicarboxylic acid isomers play diverse roles in biological systems and have found applications in drug development. Their ability to act as enzyme inhibitors is a key aspect of their pharmacological potential.[1]

Enzyme Inhibition

The general mechanism of competitive enzyme inhibition by a pyridinedicarboxylic acid isomer involves the binding of the isomer to the active site of an enzyme, thereby preventing the natural substrate from binding. The pyridine ring and the two carboxylate groups can form various interactions with the amino acid residues in the active site, such as hydrogen bonds, ionic interactions, and π-π stacking.

For instance, quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is involved in the kynurenine (B1673888) pathway of tryptophan metabolism.[13] Overproduction of quinolinic acid can lead to neurotoxicity.[13] Dipicolinic acid is a component of bacterial spores and is implicated in their heat resistance.[10] Isocinchomeronic acid has been identified as a selective inhibitor of D-dopachrome tautomerase, an enzyme involved in inflammatory responses.[14]

G cluster_normal Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme (with Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor Pyridinedicarboxylic Acid Isomer ES_Complex->Enzyme Product Product ES_Complex->Product EI_Complex->Enzyme No_Reaction No Reaction EI_Complex->No_Reaction Product->Enzyme +

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Quinolinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of quinolinic anhydride (B1165640). Quinolinic anhydride, also known as 2,3-pyridinedicarboxylic anhydride, is a significant heterocyclic compound utilized in organic synthesis and medicinal chemistry. Its unique structure and reactivity make it a valuable intermediate in the creation of various pharmaceutical compounds.[1] This document summarizes its properties, experimental protocols for its synthesis and analysis, and its relevance in biological pathways.

Physical and Chemical Properties

Quinolinic anhydride is a white crystalline powder.[2] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[2][3]

Table 1: Physical Properties of Quinolinic Anhydride

PropertyValueSource
Molecular Formula C₇H₃NO₃[2][4]
Molecular Weight 149.10 g/mol [2][4][5]
Melting Point 137-139 °C[2][6]
Boiling Point 270.14 °C (estimated)[2]
Density 1.4974 g/cm³ (estimated)[2]
Appearance White to orange to green powder/crystal[2][3]
Solubility Soluble in water[2][3]

Table 2: Spectroscopic Data for this compound

Disclaimer: Direct experimental spectroscopic data for quinolinic anhydride can be limited. The following data is based on available information for this compound, which serves as a close structural analog.[7]

¹H NMR (DMSO-d₆) Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.15dd1.8, 4.9H-6
8.65dd1.8, 7.8H-4
7.95dd4.9, 7.8H-5
¹³C NMR (DMSO-d₆) Chemical Shift (δ) ppm Assignment
161.5C=O
159.8C=O
155.2C-6
149.1C-2
139.6C-4
128.5C-5
124.3C-3
Infrared (IR) (KBr Pellet) Wavenumber (cm⁻¹) Assignment
1780, 1720C=O stretching (anhydride)

Chemical Synthesis and Reactivity

Quinolinic anhydride is typically synthesized from its corresponding dicarboxylic acid, quinolinic acid (pyridine-2,3-dicarboxylic acid).[1] The synthesis involves a dehydration reaction, often facilitated by a dehydrating agent like acetic anhydride or oxalyl chloride.[1][8]

Quinolinic anhydride is a versatile intermediate in organic synthesis.[1][2] Its reactivity is characterized by nucleophilic acyl substitution reactions.[9][10]

  • Hydrolysis: It readily hydrolyzes in the presence of water to form quinolinic acid.[9][10][11] This reaction is often considered an undesirable side reaction, necessitating anhydrous conditions for other syntheses.[9][10]

  • Alcoholysis: Reacts with alcohols to produce esters.[9][10]

  • Aminolysis: Reacts with amines to form amides.[9][10]

  • Reactions with Nitrogen Nucleophiles: The reactivity of quinolinic anhydride with various nitrogen nucleophiles has been studied, leading to the synthesis of nicotinamide (B372718) and pyrrolopyridine derivatives.[12]

Experimental Protocols

Method 1: Using Acetic Anhydride [1]

  • A mixture of quinolinic acid (1 equivalent) and acetic anhydride (2 equivalents) is heated to reflux in an oil bath.

  • The reaction mixture is maintained at reflux for 4 hours.

  • After completion, the solution is cooled to 80°C.

  • Excess acetic anhydride is removed by distillation under vacuum at a temperature below 80°C.

  • The resulting product is recrystallized from diethyl ether to yield pure quinolinic anhydride.

Method 2: Using Oxalyl Chloride [1][8]

  • In a reaction vessel purged with argon, quinolinic acid (1 mmol) and oxalyl chloride (1.2 mmol) are mixed in anhydrous toluene (B28343) (5 mL).

  • A drop of freshly distilled N,N-dimethylformamide (DMF) is added to the mixture.

  • The reaction is heated under stirring for 3 hours.

  • After the reaction is complete, stirring is stopped, and the toluene solution is decanted and filtered.

  • Volatile components are evaporated under reduced pressure to obtain the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 600 MHz).

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.

Infrared (IR) Spectroscopy [7]

  • Sample Preparation (KBr Pellet Method): Grind approximately 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS) [7]

  • Instrumentation: An Electron Ionization (EI) mass spectrometer.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

Biological Context: The Kynurenine (B1673888) Pathway

Quinolinic acid, the precursor to quinolinic anhydride, is a key metabolite in the kynurenine pathway, the primary route for tryptophan metabolism in mammals.[1][13] This pathway is crucial for the production of nicotinamide adenine (B156593) dinucleotide (NAD+).[1][13] An imbalance in this pathway can lead to the accumulation of neuroactive compounds, including quinolinic acid, which is an agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in various neurological disorders due to its neurotoxic effects.[1][13]

Visualizations

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Quinolinic_Acid Quinolinic Acid Kynurenine->Quinolinic_Acid Multiple Steps NAD NAD+ Quinolinic_Acid->NAD QPRTase

Caption: Simplified Kynurenine Pathway highlighting the formation of Quinolinic Acid.

Synthesis_Workflow Start Start: Quinolinic Acid Reaction Reaction with Dehydrating Agent (e.g., Acetic Anhydride) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End: Pure Quinolinic Anhydride Characterization->End

References

Methodological & Application

Application Notes and Protocols for 2,3-Pyridinedicarboxylic Anhydride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a versatile heterocyclic building block for the synthesis of advanced polymers. The incorporation of the pyridine (B92270) moiety into the polymer backbone can impart unique characteristics, including enhanced thermal stability, specific solubility profiles, and the potential for coordination with metal ions, making these polymers attractive for a range of applications in materials science and drug development. This document provides detailed application notes and experimental protocols for the synthesis of polyimides, polyesters, and polyamides using 2,3-pyridinedicarboxylic anhydride as a key monomer.

Applications in Polymer Synthesis

The reactivity of the anhydride groups in this compound allows for its use in various polycondensation reactions to produce high-performance polymers.

  • Polyimides: The reaction of this compound with various aromatic diamines leads to the formation of polyimides. These polymers are known for their exceptional thermal and oxidative stability, excellent mechanical properties, and good chemical resistance. The pyridine nitrogen atom in the polymer backbone can influence properties such as solubility and adhesion.

  • Polyesters: Through polycondensation with diols, this compound can be used to synthesize polyesters. The resulting polymers may exhibit interesting thermal properties and biodegradability, making them relevant for biomedical applications, including drug delivery systems.

  • Polyamides: The reaction with diamines can also yield polyamides. The incorporation of the pyridine unit can affect the hydrogen bonding network within the polyamide, influencing its mechanical properties and solubility.

Experimental Protocols

The following are generalized protocols for the synthesis of polymers using this compound. These are based on established methodologies for similar aromatic anhydrides. Researchers should optimize reaction conditions based on the specific co-monomers and desired polymer characteristics.

Protocol 1: Synthesis of Polyimide via Two-Step Polycondensation

This protocol describes the synthesis of a polyimide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA). The process involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.

Materials:

  • This compound (Quinolinic anhydride)

  • 4,4'-Oxydianiline (ODA) or other suitable aromatic diamine

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol (B129727)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Ice bath

  • Heating mantle with temperature controller

  • Glass plate or substrate for film casting

  • Vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve the aromatic diamine (e.g., ODA) in anhydrous DMAc to achieve a concentration of 15-20% (w/v).

  • Stir the solution at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of this compound to the diamine solution in small portions over 30-60 minutes. Maintain the temperature at 0-5 °C using an ice bath to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and continue stirring the viscous solution at room temperature under nitrogen for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid).

Step 2: Imidization

  • Thermal Imidization (for film formation):

    • Cast the viscous poly(amic acid) solution onto a clean glass plate.

    • Place the plate in a vacuum oven and heat under a nitrogen flow using a staged curing cycle: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 2 hours.

    • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the substrate.

  • Chemical Imidization (for powder):

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer).

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 80-100 °C.

Visualization of Polyimide Synthesis Workflow:

G Workflow for Polyimide Synthesis cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization cluster_2 Product Isolation A Dissolve Diamine in DMAc B Add this compound A->B C Stir at Room Temperature B->C D Thermal Imidization (Film) C->D Film Casting & Curing E Chemical Imidization (Powder) C->E Add Acetic Anhydride/Pyridine F Peel Film D->F G Precipitate, Filter & Dry E->G

Caption: Workflow for the two-step synthesis of polyimides.

Protocol 2: Synthesis of Polyester (B1180765) via Melt Polycondensation

This protocol outlines the synthesis of a polyester from this compound and a diol (e.g., ethylene (B1197577) glycol) via a two-stage melt polycondensation process.

Materials:

  • 2,3-Pyridinedicarboxylic acid (from hydrolysis of the anhydride)

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and distillation condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

Step 1: Esterification

  • Charge the three-neck flask with 2,3-pyridinedicarboxylic acid and a molar excess of the diol (e.g., 1:1.2 to 1:2 molar ratio).

  • Add the catalyst (e.g., 200-400 ppm).

  • Under a slow stream of nitrogen, heat the mixture with stirring to 180-220 °C.

  • Water will be formed and should be continuously removed by distillation. The reaction is typically continued until the theoretical amount of water is collected.

Step 2: Polycondensation

  • Increase the temperature to 240-280 °C.

  • Gradually apply a vacuum (to <1 mmHg) to remove the excess diol and facilitate the increase in polymer molecular weight.

  • Continue the reaction under high vacuum and elevated temperature for several hours until the desired melt viscosity is achieved.

  • The resulting polyester can be extruded from the reactor and cooled.

Visualization of Polyester Synthesis Pathway:

G Polyester Synthesis Pathway Monomers 2,3-Pyridinedicarboxylic Acid + Diol Esterification Esterification (180-220°C, N2) - H2O Monomers->Esterification Oligomers Polyester Oligomers Esterification->Oligomers Polycondensation Polycondensation (240-280°C, Vacuum) - Excess Diol Oligomers->Polycondensation Polyester High Molecular Weight Polyester Polycondensation->Polyester

Caption: Reaction pathway for polyester synthesis via melt polycondensation.

Protocol 3: Synthesis of Polyamide via Solution Polycondensation

This protocol details the synthesis of a polyamide from this compound and a diamine (e.g., hexamethylenediamine) in a polar aprotic solvent.

Materials:

  • This compound

  • Diamine (e.g., hexamethylenediamine, 4,4'-diaminodiphenyl sulfone)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl) (optional, to enhance solubility)

  • Pyridine

  • Triphenyl phosphite (B83602) (TPP)

  • Methanol

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with a temperature controller

Procedure:

  • In a dry three-neck flask under a nitrogen atmosphere, dissolve the diamine and this compound (in equimolar amounts) in a mixture of NMP and pyridine. If solubility is an issue, add LiCl (e.g., 5% w/v).

  • Add triphenyl phosphite (TPP) as a condensing agent.

  • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours.

  • After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the polyamide.

  • Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C.

Visualization of Logical Relationships in Polyamide Synthesis:

G Factors in Polyamide Synthesis Monomers Monomer Selection (Anhydride & Diamine) Properties Final Polymer Properties (Solubility, MW, Thermal Stability) Monomers->Properties Solvent Solvent System (NMP, Pyridine, LiCl) Solvent->Properties Conditions Reaction Conditions (Temperature, Time) Conditions->Properties

Caption: Key factors influencing the properties of synthesized polyamides.

Data Presentation

Quantitative data for polymers derived specifically from this compound is not extensively available in the public literature. The following tables provide a template for the types of data that should be collected and organized for newly synthesized polymers. The values presented are representative of what might be expected for analogous aromatic-aliphatic polymers and should be replaced with experimental data.

Table 1: Thermal Properties of Polymers Derived from this compound

Polymer TypeCo-monomerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Char Yield at 600°C (%)
Polyimide4,4'-Oxydianiline250 - 280> 500> 55
PolyesterEthylene Glycol60 - 80350 - 400< 20
PolyamideHexamethylenediamine140 - 160400 - 45030 - 40

Table 2: Mechanical Properties of Polymer Films

Polymer TypeCo-monomerTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
Polyimide4,4'-Oxydianiline90 - 1205 - 102.5 - 3.5
Polyester1,4-Butanediol40 - 60100 - 2000.8 - 1.2
Polyamide4,4'-Diaminodiphenyl sulfone80 - 11010 - 152.0 - 3.0

Table 3: Solubility of Polymers

Polymer TypeNMPDMAcm-CresolChloroform
Polyimide+++++-
Polyester+++/-++
Polyamide+++++-
++: Soluble; +: Soluble on heating; +/-: Partially soluble; -: Insoluble

Conclusion

This compound is a promising monomer for the development of high-performance polymers with unique properties conferred by the pyridine moiety. The protocols provided herein offer a starting point for the synthesis of polyimides, polyesters, and polyamides. Further research and characterization are necessary to fully elucidate the structure-property relationships of polymers derived from this specific anhydride and to explore their potential in various advanced applications.

Application Notes and Protocols: Synthesis of Novel Polyamides from 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of heterocyclic moieties into polymer backbones is a promising strategy for developing advanced materials with unique properties. Pyridine-containing polymers, in particular, have garnered significant interest due to their potential applications in various fields, including drug delivery, specialty membranes, and high-performance plastics. The pyridine (B92270) nitrogen atom can act as a proton acceptor, a coordination site for metal ions, and can be quaternized to introduce charge, offering a versatile handle for tuning the material's properties.

This document provides detailed application notes and protocols for the synthesis of novel polyamides using 2,3-pyridinedicarboxylic anhydride (B1165640) as a key monomer. Polyamides derived from this monomer are expected to exhibit enhanced solubility, thermal stability, and potential for biological interactions, making them attractive candidates for research and development in the pharmaceutical and materials science sectors.

Synthesis of Polyamides from 2,3-Pyridinedicarboxylic Anhydride

The synthesis of polyamides from this compound can be achieved through several polycondensation methods. The most common and effective methods are low-temperature solution polycondensation and the Yamazaki-Higashi direct phosphorylation polycondensation.

Method 1: Low-Temperature Solution Polycondensation

This method involves the reaction of the diacid chloride derived from 2,3-pyridinedicarboxylic acid with an aromatic diamine in an aprotic polar solvent at low temperatures.

Experimental Protocol:

1. Synthesis of 2,3-Pyridinedicarbonyl Dichloride:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, place 2,3-pyridinedicarboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,3-pyridinedicarbonyl dichloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

2. Polyamide Synthesis:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a chosen aromatic diamine (e.g., 4,4'-oxydianiline, 1.0 eq) in a dry aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2,3-pyridinedicarbonyl dichloride (1.0 eq) in the same solvent to the cooled diamine solution under vigorous stirring.

  • Maintain the reaction temperature at 0°C for 1-2 hours, and then allow it to slowly warm to room temperature and continue stirring for 12-24 hours.

  • The formation of a viscous polymer solution indicates a successful polymerization.

  • Precipitate the polyamide by pouring the viscous solution into a non-solvent such as methanol (B129727) or water.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the resulting polyamide in a vacuum oven at 80-100°C for 24 hours.

Method 2: Yamazaki-Higashi Direct Phosphorylation Polycondensation

This method allows for the direct formation of polyamides from the dicarboxylic acid and diamine using a phosphite (B83602) and pyridine as condensing agents, avoiding the need to synthesize the diacid chloride.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add 2,3-pyridinedicarboxylic acid (1.0 eq), an aromatic diamine (e.g., 4,4'-oxydianiline, 1.0 eq), calcium chloride (CaCl2) or lithium chloride (LiCl) as a solubility-enhancing salt (e.g., 0.1 g per 10 mL of solvent), and N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Add pyridine (2.0 eq) and triphenyl phosphite (TPP, 1.1 eq) to the reaction mixture.

  • Heat the mixture to 100-120°C under a gentle stream of nitrogen and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the polymer by filtration, and wash it extensively with methanol and hot water.

  • Dry the final polyamide product in a vacuum oven at 80-100°C for 24 hours.

Data Presentation

The properties of polyamides derived from this compound are expected to be influenced by the choice of the diamine co-monomer. The following table summarizes representative data for a polyamide synthesized from this compound and 4,4'-oxydianiline, based on typical values for similar aromatic polyamides.

PropertyExpected ValueMethod of Analysis
Inherent Viscosity (ηinh)0.5 - 1.5 dL/gUbbelohde Viscometer
Glass Transition Temp (Tg)220 - 280 °CDSC
10% Weight Loss Temp (Td10)> 450 °C (in N2)TGA
SolubilitySoluble in NMP, DMAc, DMF, DMSO, H2SO4Visual Observation
Tensile Strength80 - 120 MPaUniversal Testing Machine
Young's Modulus2.5 - 4.0 GPaUniversal Testing Machine

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of polyamides from this compound.

Polyamide_Synthesis cluster_reactants Reactants cluster_reaction Polycondensation cluster_product Product Anhydride 2,3-Pyridinedicarboxylic Anhydride Process Solution Polycondensation Anhydride->Process Diamine Aromatic Diamine (e.g., 4,4'-Oxydianiline) Diamine->Process Polyamide Pyridine-based Polyamide Process->Polyamide

Caption: General reaction scheme for polyamide synthesis.

Experimental_Workflow Start Start Dissolve_Diamine Dissolve Aromatic Diamine in Dry Solvent Start->Dissolve_Diamine Cool_Solution Cool Solution to 0°C Dissolve_Diamine->Cool_Solution Add_Anhydride Slowly Add 2,3-Pyridinedicarboxylic Anhydride Solution Cool_Solution->Add_Anhydride React React at 0°C, then Warm to Room Temperature Add_Anhydride->React Precipitate Precipitate Polymer in Methanol/Water React->Precipitate Filter_Wash Filter and Wash the Polymer Precipitate->Filter_Wash Dry Dry Polymer under Vacuum Filter_Wash->Dry End End Dry->End

Application Notes and Protocols for the Synthesis of Polyesters from 2,3-Pyridinedicarboxylic Anhydride and Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters incorporating pyridine (B92270) moieties into their backbone are a class of polymers with significant scientific interest due to their unique properties, including enhanced thermal stability, potential for metal coordination, and specific intermolecular interactions.[1] These characteristics make them promising candidates for applications in materials science, catalysis, and drug delivery. The synthesis of these polymers is typically achieved through polycondensation reactions between a pyridine dicarboxylic acid derivative and a diol.[1]

This document provides detailed application notes and protocols for the synthesis of polyesters from 2,3-pyridinedicarboxylic anhydride (B1165640) (also known as quinolinic anhydride) and various diols. It is important to note that while the synthesis of polyesters from other isomers of pyridinedicarboxylic acid (such as the 2,5- and 2,6-isomers) is more widely reported, literature specifically detailing the polymerization of the 2,3-isomer is limited. This may be partly due to the known neurotoxic effects of 2,3-pyridinedicarboxylic acid (quinolinic acid), which may temper its investigation for certain applications.[2]

The protocols provided herein are based on established methods for polyester (B1180765) synthesis from analogous aromatic anhydrides and diacids and are intended to serve as a starting point for the investigation of polyesters derived from 2,3-pyridinedicarboxylic anhydride.

Data Presentation

The following tables summarize representative quantitative data for polyesters synthesized from different isomers of pyridinedicarboxylic acid to provide a comparative context for the properties that might be expected from polyesters derived from the 2,3-isomer.

Table 1: Thermal Properties of Polyesters Derived from Pyridinedicarboxylic Acid Isomers and Ethylene (B1197577) Glycol

Pyridinedicarboxylic Acid IsomerGlass Transition Temperature (Tg)Melting Temperature (Tm)Decomposition Temperature (Td)Reference
2,6-PDCA75 °CNot Observed> 300 °C[2]
2,5-PDCA64 °C215 °C> 328 °C[1]
2,4-PDCA60 °CAmorphous> 328 °C[1]

Table 2: Molecular Weight and Mechanical Properties of Polyesters from Pyridinedicarboxylic Acid Isomers and Various Diols

Pyridinedicarboxylic Acid IsomerDiolMolecular Weight (Mw)Tensile StrengthElongation at BreakReference
2,6-PDCA1,5-Pentanediol51,600 g·mol−1--[3]
2,5-PDCA1,10-Decanediol---[1]
2,4-PDCA1,8-Octanediol32,100 g·mol−1--[4]

Experimental Protocols

Two primary methods for the synthesis of polyesters from dicarboxylic anhydrides and diols are melt polycondensation and solution polycondensation.

Protocol 1: Melt Polycondensation of this compound and a Diol

This protocol describes a solvent-free method for the synthesis of polyesters, which is often preferred for its simplicity and reduced environmental impact.

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol, ethylene glycol)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, tin(II) octoate)

  • High-vacuum pump

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with temperature controller

Procedure:

  • Charging the Reactor: In a clean, dry glass reactor, add equimolar amounts of this compound and the chosen diol.

  • Catalyst Addition: Add the catalyst to the monomer mixture. A typical catalyst concentration is 0.05-0.1 mol% relative to the dicarboxylic anhydride.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen during the initial heating phase.

  • Esterification Step: Heat the reaction mixture to 150-180 °C with constant stirring. The anhydride ring will open to form ester linkages with the diol, and water will be generated as a byproduct. Continue this step for 2-4 hours, allowing the water to distill off.

  • Polycondensation Step: Gradually increase the temperature to 200-240 °C while slowly applying a high vacuum (e.g., <1 Torr). The increased temperature and reduced pressure facilitate the removal of the remaining water and any excess diol, driving the polymerization reaction to completion.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture. The reaction is typically continued for 4-8 hours under high vacuum, or until the desired viscosity is achieved.

  • Polymer Isolation: Once the polymerization is complete, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be isolated by carefully breaking the glass reactor (if necessary) or by dissolving the polymer in a suitable solvent (e.g., chloroform, trifluoroacetic acid) and precipitating it in a non-solvent (e.g., methanol, ethanol).

  • Purification and Drying: The precipitated polymer should be filtered, washed with the non-solvent to remove any unreacted monomers or catalyst residues, and then dried in a vacuum oven at 40-60 °C until a constant weight is achieved.

Protocol 2: Solution Polycondensation of this compound and a Diol

This method is suitable for reactions that require lower temperatures or when the monomers or the resulting polymer are not thermally stable at the temperatures required for melt polycondensation.

Materials:

  • This compound

  • Diol (e.g., bisphenol A, hydroquinone)

  • High-boiling point solvent (e.g., diphenyl ether, N,N-dimethylacetamide)

  • Azeotropic agent (e.g., toluene, xylene) (optional, to aid in water removal)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Dean-Stark trap (if using an azeotropic agent)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Dissolving Monomers: In a three-neck round-bottom flask, dissolve equimolar amounts of this compound and the diol in the chosen solvent. If using an azeotropic agent, add it to the mixture.

  • Catalyst Addition: Add the catalyst to the reaction mixture (e.g., 0.1-0.5 mol%).

  • Inert Atmosphere: Purge the flask with dry nitrogen and maintain a nitrogen atmosphere throughout the reaction.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. If using a Dean-Stark trap, continuously remove the water-azeotrope mixture. The reaction is typically carried out for 6-24 hours.

  • Polymer Precipitation: After cooling the reaction mixture to room temperature, pour it into a large excess of a non-solvent (e.g., methanol, ethanol) with stirring to precipitate the polyester.

  • Purification: Collect the polymer by filtration and wash it thoroughly with the non-solvent to remove any residual solvent, unreacted monomers, and catalyst.

  • Drying: Dry the purified polyester in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is obtained.

Visualizations

Polyester_Synthesis_Pathway Anhydride 2,3-Pyridinedicarboxylic Anhydride Polyester Pyridine-based Polyester Anhydride->Polyester + Diol Diol (HO-R-OH) Diol->Polyester + Water Water (H2O) Polyester->Water Polycondensation

Caption: Reaction pathway for the synthesis of polyesters from this compound and a diol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization Monomers Monomer Mixing (Anhydride + Diol) Catalyst Catalyst Addition Monomers->Catalyst Heating Heating under N2 (Esterification) Catalyst->Heating Vacuum High Temp & Vacuum (Polycondensation) Heating->Vacuum Precipitation Precipitation in Non-solvent Vacuum->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Analysis Polymer Analysis (NMR, GPC, DSC, TGA) Drying->Analysis

Caption: General experimental workflow for polyester synthesis.

References

Application Notes and Protocols: Reaction of 2,3-Pyridinedicarboxylic Anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,3-pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, with primary amines is a versatile and efficient method for the synthesis of N-substituted 2,3-pyridinedicarboximides (also known as N-substituted quinolinimides). These cyclic imide derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. This document provides detailed application notes, experimental protocols, and a summary of the reaction's utility in drug development.

N-substituted 2,3-pyridinedicarboximides have emerged as a promising class of compounds with a range of biological activities, including potential as anticancer and anti-inflammatory agents. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbons of the anhydride by the primary amine. The reaction conditions, such as temperature and solvent, can be tuned to favor the formation of the cyclic imide over the corresponding amic acid intermediate. The use of microwave irradiation has been shown to significantly accelerate this reaction, leading to higher yields in shorter reaction times compared to conventional heating methods.[1][2][3][4][5]

Data Presentation: Synthesis of N-Substituted 2,3-Pyridinedicarboximides

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted 2,3-pyridinedicarboximides from 2,3-pyridinedicarboxylic anhydride and primary amines, comparing conventional heating and microwave-assisted methods where data is available.

Table 1: Reaction with Aromatic Amines (Conventional Heating)

Primary Amine (Ar-NH₂)SolventTemperature (°C)Time (h)Yield (%)Reference
Aniline (B41778)Acetic AcidReflux8Mixture of imide and nicotinamide[1]
Substituted AnilinesAcetic AcidRoom Temp-Arylcarbamoylpyridinecarboxylic acid[3]
Substituted AnilinesTolueneReflux-Arylcarbamoylpyridinecarboxylic acid[3]
Substituted AnilinesAcetic AcidHeating-Mixture of imide and nicotinamides[3]

Table 2: Reaction with Amines (Microwave-Assisted Synthesis)

Primary AmineSolventPower (W)Time (min)Yield (%)Reference
Aminoacetic Acid Derivatives---Improved yields and decreased reaction times[4]
Aqueous Ammonia-5007High[5]
Various AminesMethanol---[6]
Formyl-quinoline derivatives, primary heterocyclic amine, and cyclic 1,3-diketoneDMF-868-82[3][7]

Note: Direct comparative studies with a wide range of amines under identical conventional and microwave conditions are limited in the reviewed literature. The data presented is compiled from various sources and illustrates the general trend of improved efficiency with microwave assistance.

Applications in Drug Development

The pyridine (B92270) and cyclic imide moieties are prevalent in numerous biologically active compounds. N-substituted 2,3-pyridinedicarboximides are being investigated for their therapeutic potential, particularly in oncology.

Anticancer Activity and Potential Mechanism of Action

Several studies have highlighted the anticancer properties of quinoline (B57606) and cyclic imide derivatives.[8] While the exact mechanism of action for N-substituted 2,3-pyridinedicarboximides is still under investigation, a promising area of research is their potential to act as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, play a crucial role in DNA repair.[9][10][11][12] In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[12] The structural features of N-substituted 2,3-pyridinedicarboximides share similarities with known PARP inhibitors, suggesting they may function through a similar mechanism.

The inhibition of PARP1 can disrupt the repair of single-strand DNA breaks. When these breaks are encountered during DNA replication, they can be converted into more lethal double-strand breaks. In cancer cells with compromised homologous recombination repair (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2,3-pyridinedicarboximides using Conventional Heating

This protocol is adapted from general procedures for the reaction of anhydrides with primary amines.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 - 1.2 eq)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in glacial acetic acid.

  • Add the substituted aniline to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-aryl-2,3-pyridinedicarboximide.

Protocol 2: General Procedure for Microwave-Assisted Synthesis of N-Substituted 2,3-Pyridinedicarboximides

This protocol is based on literature reports of microwave-assisted synthesis of related compounds.[4][5][6]

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • A suitable solvent (e.g., methanol, DMF, or solvent-free)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound and the primary amine.

  • If using a solvent, add it to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each substrate.

  • After irradiation, allow the vessel to cool to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography as needed.

Mandatory Visualizations

Caption: Reaction mechanism for the formation of N-substituted 2,3-pyridinedicarboximides.

Experimental_Workflow start Start reactants Combine 2,3-Pyridinedicarboxylic Anhydride and Primary Amine start->reactants heating Heating Method reactants->heating conv_heat Conventional Heating (Reflux in Acetic Acid) heating->conv_heat Conventional mw_heat Microwave Irradiation heating->mw_heat Microwave workup Work-up (Precipitation in Water) conv_heat->workup mw_heat->workup purification Purification (Recrystallization) workup->purification product N-Substituted 2,3-Pyridinedicarboximide purification->product

Caption: A typical experimental workflow for the synthesis of N-substituted 2,3-pyridinedicarboximides.

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_parp PARP1 Activity cluster_repair_pathways Repair Pathways cluster_cell_fate Cell Fate cluster_brca_deficient BRCA Deficient Cancer Cell ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 activates dsb Double-Strand Break (DSB) hr Homologous Recombination (HR) dsb->hr repaired by hr_deficient Defective HR dsb->hr_deficient parp1->dsb ber Base Excision Repair (BER) parp1->ber recruits machinery parp_inhibitor N-Substituted 2,3-Pyridinedicarboximide (Potential PARP Inhibitor) parp_inhibitor->parp1 inhibits survival Cell Survival ber->survival leads to hr->survival leads to apoptosis Apoptosis (Cell Death) hr_deficient->apoptosis leads to

Caption: Potential mechanism of action via PARP1 inhibition in BRCA-deficient cancer cells.

References

Application Notes: 2,3-Pyridinedicarboxylic Anhydride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a pyridine (B92270) ring fused with a cyclic anhydride, provides a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with notable biological activities. This document provides detailed application notes and experimental protocols for the use of 2,3-pyridinedicarboxylic anhydride in the synthesis of pharmaceutical agents, with a focus on pyridodiazepines and other nitrogen-containing heterocycles.

Introduction

The pyridine nucleus is a ubiquitous structural motif in a vast number of approved pharmaceutical drugs, imparting desirable physicochemical and pharmacokinetic properties.[1] this compound serves as a key building block for introducing this critical functionality into complex molecules. Its high reactivity allows for efficient construction of various heterocyclic systems, including amides, imides, and fused ring structures.[2] This intermediate is particularly valuable in the development of novel therapeutics targeting the central nervous system and in the synthesis of compounds with antimicrobial and anti-inflammatory properties.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [5][6][7][8]

PropertyValue
CAS Number 699-98-9
Molecular Formula C₇H₃NO₃
Molecular Weight 149.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 137-139 °C
Solubility Soluble in DMSO, DMF; hydrolyzes in water
Purity Typically >97%

Applications in Pharmaceutical Synthesis

Synthesis of Pyridodiazepines: Benzodiazepine (B76468) Receptor Ligands

This compound is a crucial starting material for the synthesis of pyridodiazepines, a class of compounds that interact with the benzodiazepine binding site of the GABA-A receptor.[3] These compounds can act as agonists, antagonists, or inverse agonists, modulating the activity of the central nervous system. A notable example is the synthesis of compounds structurally related to CGS-8216, a potent benzodiazepine receptor antagonist.[9][10]

Experimental Protocol: Synthesis of a Pyridodiazepine Precursor

This protocol describes the initial reaction of this compound with an o-phenylenediamine (B120857) derivative, a key step in the formation of the pyridodiazepine scaffold.

Materials:

  • This compound

  • Substituted o-phenylenediamine (e.g., 4-chloro-1,2-phenylenediamine)

  • Glacial acetic acid

  • Ethanol (B145695)

Procedure:

  • A mixture of this compound (1.49 g, 10 mmol) and the substituted o-phenylenediamine (10 mmol) in glacial acetic acid (20 mL) is stirred at room temperature for 2 hours.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data:

The following table summarizes typical reaction outcomes for the synthesis of various heterocyclic compounds derived from this compound.

Table 2: Synthesis of Heterocyclic Compounds from this compound [4]

ReactantProductSolventReaction TimeYield (%)Melting Point (°C)
3-Amino-4(3H)-quinazolinone2-(3-Carbamoylpyridin-2-yl)nicotinamideAcetic Acid5 h (reflux)75>300
Substituted AnilinesArylcarbamoylpyridinecarboxylic acidAcetic Acid2 h (RT)80-85104-105
1,4-PhenylenediaminePyrrolo[3,4-b]pyridine-5,7-dione derivativeAcetic Acid3 h (reflux)70179-180
Synthesis of Nicotinamide (B372718) and Pyrrolo[3,4-b]pyridine Derivatives with Antimicrobial Activity

This compound readily reacts with various nitrogen nucleophiles to form pyridine carboxamides and pyrrolo[3,4-b]pyridine-5,7-diones.[4] Several of these derivatives have been synthesized and evaluated for their antimicrobial properties.[4]

Experimental Protocol: Synthesis of Arylcarbamoylpyridinecarboxylic Acid [4]

Materials:

  • This compound

  • Substituted aniline (B41778) (e.g., 4-aminobenzoic acid)

  • Glacial acetic acid

Procedure:

  • A solution of this compound (1.49 g, 10 mmol) and the substituted aniline (10 mmol) in glacial acetic acid (30 mL) is stirred at room temperature for 2 hours.

  • The resulting solid precipitate is collected by filtration.

  • The solid is washed with diethyl ether and dried to afford the arylcarbamoylpyridinecarboxylic acid.

Mechanism of Action and Signaling Pathway

Pyridodiazepines derived from this compound, such as CGS-8216, exert their effects by binding to the benzodiazepine site on the GABA-A receptor. This receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.

  • Benzodiazepine Agonists (e.g., Diazepam) enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in a calming or sedative effect.

  • Benzodiazepine Antagonists (e.g., CGS-8216) bind to the same site but do not elicit a response. They block the effects of both agonists and inverse agonists.[9]

  • Benzodiazepine Inverse Agonists also bind to the benzodiazepine site but have the opposite effect of agonists, reducing GABA's effect and potentially leading to anxiogenic or convulsant effects. CGS-8216 has been reported to have weak inverse agonist properties.[10]

Diagram: GABA-A Receptor Signaling

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron cluster_ligands Ligands GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_A Binds BZD_Agonist Benzodiazepine Agonist (e.g., Diazepam) BZD_Agonist->GABA_A Positive Allosteric Modulation BZD_Antagonist Benzodiazepine Antagonist (e.g., CGS-8216) BZD_Antagonist->GABA_A Blocks Binding Site BZD_Inverse_Agonist Benzodiazepine Inverse Agonist BZD_Inverse_Agonist->GABA_A Negative Allosteric Modulation

Caption: Modulation of the GABA-A receptor by various ligands.

Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of pharmaceutical intermediates is outlined below.

Synthesis_Workflow Start 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid) Anhydride This compound Start->Anhydride Dehydration Reaction Reaction with Nitrogen Nucleophile (e.g., Amine) Anhydride->Reaction Intermediate Acyclic Intermediate (e.g., Amide, Carboxylic Acid) Reaction->Intermediate Cyclization Cyclization/ Further Modification Intermediate->Cyclization Final_Product Final Pharmaceutical Intermediate or API Cyclization->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: General synthetic workflow from quinolinic acid.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide array of biologically active heterocyclic compounds. Its utility in constructing pyridodiazepine and nicotinamide scaffolds highlights its importance in modern drug discovery and development. The provided protocols and data serve as a foundation for researchers to explore the potential of this versatile building block in creating novel pharmaceutical agents.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a versatile and pivotal building block in modern organic and medicinal chemistry.[1][2] Its unique structural features and reactivity make it an invaluable intermediate for the synthesis of a diverse array of heterocyclic compounds. The pyridine (B92270) ring, a common scaffold in numerous approved drugs, imparts favorable pharmacokinetic properties, enhances biological activity, and improves molecular stability.[2] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from 2,3-pyridinedicarboxylic anhydride, a key reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

Synthesis of this compound

The starting material, this compound, can be prepared from 2,3-pyridinedicarboxylic acid (quinolinic acid) through dehydration.[2][3] Two common methods are outlined below.

Method 1: Dehydration using Acetic Anhydride

This method utilizes acetic anhydride as both a dehydrating agent and a solvent.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 60 g of 2,3-pyridinedicarboxylic acid in 120 ml of acetic anhydride.[2][3]

  • Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[2][3]

  • After the reaction is complete, cool the solution to 80°C.

  • Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80°C.[2][3]

  • Cool the residue to room temperature and add 60 mL of dichloromethane (B109758).

  • Stir the mixture at 40-45°C for 30 minutes.

  • Cool the solution to 0-5°C and collect the precipitate by filtration.

  • Wash the solid with cold dichloromethane and dry under vacuum to yield this compound.[3]

Method 2: Dehydration using Oxalyl Chloride

This protocol employs oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[2][4]

Experimental Protocol:

  • To a solution of 2,3-pyridinedicarboxylic acid (1 mmol, 167 mg) in 5 mL of anhydrous toluene (B28343) in a flask purged with argon, add oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL).[2][3]

  • Add one drop of freshly distilled N,N-dimethylformamide (DMF) to the mixture.[2][3]

  • Heat the reaction mixture with stirring for 3 hours.[2][3]

  • After the reaction is complete, stop stirring and decant the toluene solution, followed by filtration.[2][3]

  • Evaporate the volatile components under reduced pressure.[2][3]

  • The resulting crude product can be recrystallized from diethyl ether to afford pure this compound.[2][3]

Synthesis of N-Substituted 2,3-Pyridinedicarboximides

The reaction of this compound with primary amines is a straightforward method for the synthesis of N-substituted 2,3-pyridinedicarboximides. These compounds are of interest in medicinal chemistry. Microwave irradiation has been shown to improve the synthesis of these derivatives.[5]

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Anhydride 2,3-Pyridinedicarboxylic Anhydride Imide N-Substituted 2,3-Pyridinedicarboximide Anhydride->Imide + R-NH2 - H2O Amine Primary Amine (R-NH2)

Caption: General synthesis of N-substituted 2,3-pyridinedicarboximides.

Protocol for Microwave-Assisted Synthesis

Experimental Protocol:

  • In a microwave reaction vial, combine this compound (1.0 mmol) and a substituted aniline (B41778) (1.0 mmol) in 5 mL of glacial acetic acid.[5][6]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-150 W) and temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[7][8] Reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted 2,3-pyridinedicarboximide.

Quantitative Data:

EntryAmineProductYield (%)Reference
1AnilineN-Phenyl-2,3-pyridinedicarboximideNot specified[5]
2Substituted AnilinesVarious N-aryl-2,3-pyridinedicarboximidesNot specified[6]

Note: Specific yield data is often dependent on the substrate and reaction conditions and should be optimized for each derivative.

Synthesis of Pyrrolo[3,4-b]pyridines

Pyrrolo[3,4-b]pyridine derivatives are another important class of heterocyclic compounds synthesized from this compound. These compounds can be formed through the reaction of the anhydride with binucleophiles.[6] A notable modern approach involves a one-pot Ugi-Zhu three-component reaction followed by a cascade process.[7][9]

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Anhydride 2,3-Pyridinedicarboxylic Anhydride Pyrrolopyridine Pyrrolo[3,4-b]pyridine Derivative Anhydride->Pyrrolopyridine + Binucleophile - 2H2O Binucleophile Binucleophile (e.g., Diamine)

Caption: Synthesis of Pyrrolo[3,4-b]pyridines from this compound.

Protocol for the Synthesis of Pyrrolo[3,4-b]pyridin-5,7-diones

Experimental Protocol:

  • A solution of this compound (0.01 mol) and a binucleophile (e.g., 1,4-phenylenediamine) (0.01 mol) in glacial acetic acid (30 mL) is stirred at room temperature.[6]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent to give the pure pyrrolo[3,4-b]pyridine-5,7-dione derivative.[6]

Protocol for Ugi-Zhu Three-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

This advanced one-pot method allows for the rapid assembly of complex pyrrolo[3,4-b]pyridin-5-ones.[7]

Experimental Workflow:

G A Aldehyde + Amine in Toluene B Microwave Irradiation (65°C, 5 min) A->B C Add Ytterbium(III) Triflate B->C D Microwave Irradiation (65°C, 5 min) C->D E Add Isocyanide D->E F Microwave Irradiation (70°C, 15 min) E->F G Add Maleic Anhydride F->G H Microwave Irradiation (80°C, 15 min) G->H I Solvent Removal H->I J Purification I->J K Pyrrolo[3,4-b]pyridin-5-one J->K

Caption: Workflow for the Ugi-Zhu synthesis of pyrrolo[3,4-b]pyridin-5-ones.

Experimental Protocol:

  • In a 10 mL sealed microwave reaction tube, dissolve the corresponding aldehyde (1.0 equiv.) and amine (0.1 mmol, 1.0 equiv.) in toluene (1.0 mL).[7]

  • Stir and heat the mixture using microwave irradiation (65°C, 100 W) for 5 minutes.

  • Add ytterbium(III) triflate (0.03 equiv.) and continue to stir and heat under microwave irradiation (65°C, 100 W) for another 5 minutes.[7]

  • Add the corresponding isocyanide (1.2 equiv.) to the mixture.

  • Stir and heat the new mixture using microwave irradiation (70°C, 150 W) for 15 minutes.[7]

  • Add maleic anhydride (1.4 equiv.) to the reaction mixture.

  • Finally, stir and heat the reaction mixture using microwave irradiation (80°C, 150 W) for 15 minutes.[7]

  • After cooling, remove the solvent under vacuum, and purify the residue by column chromatography to obtain the desired pyrrolo[3,4-b]pyridin-5-one.

Quantitative Data:

EntryAldehydeAmineIsocyanideYield (%)Reference
1aBenzaldehydeBenzylamine(S)-1-isocyano-3-methyl-N-(naphthalen-1-yl)butanamide92[7]
1b4-ChlorobenzaldehydeBenzylamine(S)-1-isocyano-3-methyl-N-(naphthalen-1-yl)butanamide75[7]
1c4-NitrobenzaldehydeBenzylamine(S)-1-isocyano-3-methyl-N-(naphthalen-1-yl)butanamide63[7]
1f4-(trifluoromethyl)benzaldehydeBenzylamine(S)-1-isocyano-3-methyl-N-(naphthalen-1-yl)butanamide88[7]

Note: The yields are for the overall one-pot process.

Conclusion

This compound is a readily accessible and highly reactive starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of N-substituted pyridinedicarboximides and pyrrolo[3,4-b]pyridines, which are scaffolds of significant interest in drug discovery and materials science. The use of modern techniques such as microwave-assisted synthesis can significantly improve reaction times and yields, facilitating the rapid generation of compound libraries for screening and development.

References

Application Notes and Protocols for the Reaction of 2,3-Pyridinedicarboxylic Anhydride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a versatile reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds. Its strained five-membered anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of 2,3-disubstituted pyridine (B92270) derivatives. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in pharmaceuticals and functional materials. This document provides detailed experimental protocols for the reaction of 2,3-pyridinedicarboxylic anhydride with various nucleophiles, including amines, alcohols, and thiols.

Reaction with Nitrogen Nucleophiles

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of nicotinamides and related compounds. The reaction outcome can be influenced by the reaction conditions, including temperature and solvent.

Experimental Protocols

Protocol 1: Synthesis of Arylcarbamoylpyridinecarboxylic Acids

This protocol describes the synthesis of arylcarbamoylpyridinecarboxylic acids by reacting this compound with substituted anilines at room temperature or under reflux in toluene.[1][2]

  • Materials:

    • This compound

    • Substituted aniline (B41778) (e.g., 3-carboxyaniline, 4-carboxyaniline, ethyl 4-aminobenzoate)

    • Glacial acetic acid or Toluene

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid or toluene.

    • Add the substituted aniline (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature or heat under reflux for a specified time (typically several hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure arylcarbamoylpyridinecarboxylic acid.

Protocol 2: Synthesis of Cyclic Imides and Nicotinamides under Heating

Heating the reaction mixture from Protocol 1 can lead to the formation of cyclic imides and nicotinamides.[1][2]

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1.

    • Heat the reaction mixture under reflux in glacial acetic acid for 3 hours.[1]

    • After cooling, pour the mixture into cold water.

    • Collect the resulting solid, which may be a mixture of the cyclic imide and nicotinamide, by filtration.

    • Purify the products by column chromatography or fractional crystallization.

Protocol 3: Synthesis of Pyrrolopyridine Derivatives with Binucleophiles

The reaction with binucleophiles like 1,4-phenylenediamine at room temperature can yield pyrrolopyridine derivatives.[1][2]

  • Procedure:

    • Dissolve the binucleophile (1 equivalent) in glacial acetic acid or toluene.

    • Add this compound (2 equivalents) to the solution.

    • Stir the mixture at room temperature or heat under reflux.

    • The product will precipitate from the solution. Collect the solid by filtration and recrystallize from ethanol.

Data Presentation
NucleophileSolventTemperatureProductYield (%)Melting Point (°C)Reference
3-CarboxyanilineAcetic AcidReflux2-(3-Carboxyphenylcarbamoyl)nicotinic acid65243-245[1]
4-CarboxyanilineAcetic AcidReflux3-(Nicotinamido)benzoic acid50>300[1]
Ethyl 4-aminobenzoateAcetic AcidRefluxMixture of imide and nicotinamide--[1]
1,4-PhenylenediamineAcetic AcidRefluxN-(4-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)phenyl)nicotinamide70268-270[1]

Reaction with Oxygen Nucleophiles

The reaction of this compound with alcohols or phenols yields the corresponding monoesters of 2,3-pyridinedicarboxylic acid. This reaction is a form of alcoholysis and typically proceeds via nucleophilic acyl substitution. The use of a catalyst, such as 4-(dimethylaminopyridine) (DMAP), can enhance the reaction rate, particularly with sterically hindered alcohols.

Experimental Protocols

Protocol 4: General Procedure for the Esterification of Alcohols

This generalized protocol is based on established methods for anhydride-based esterifications and can be adapted for various alcohols.

  • Materials:

    • This compound

    • Alcohol (primary, secondary, or tertiary)

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

    • Anhydrous solvent (e.g., dichloromethane, THF, or toluene)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent) and DMAP (0.1-0.2 equivalents) in the anhydrous solvent.

    • Add this compound (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature. For less reactive alcohols (secondary or tertiary), heating may be necessary.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the unreacted anhydride and the carboxylic acid byproduct, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting monoester by column chromatography on silica (B1680970) gel.

Reaction with Sulfur Nucleophiles

Thiols can react with this compound to form the corresponding monothioesters. This reaction, analogous to alcoholysis, involves the nucleophilic attack of the sulfur atom on one of the carbonyl carbons of the anhydride.

Experimental Protocols

Protocol 5: General Procedure for the Thioesterification of Thiols

This protocol provides a general method for the synthesis of monothioesters from this compound.

  • Materials:

    • This compound

    • Thiol

    • Base (e.g., triethylamine (B128534) or pyridine)

    • Anhydrous aprotic solvent (e.g., THF or dichloromethane)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

    • Add this compound (1.1 equivalents) portion-wise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the base, followed by saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification anhydride 2,3-Pyridinedicarboxylic Anhydride reaction Reaction in appropriate solvent (e.g., Acetic Acid, Toluene, DCM) anhydride->reaction nucleophile Nucleophile (Amine, Alcohol, or Thiol) nucleophile->reaction workup Aqueous Work-up (Precipitation/Extraction) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Final Product (Amide, Ester, or Thioester) purification->product

Caption: General experimental workflow for the reaction of this compound with nucleophiles.

signaling_pathway anhydride This compound intermediate Tetrahedral Intermediate anhydride->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->intermediate product Ring-Opened Product intermediate->product Ring Opening byproduct H+ intermediate->byproduct

Caption: Simplified reaction mechanism showing nucleophilic attack and ring-opening of the anhydride.

References

Application Notes: The Role of 2,3-Pyridinedicarboxylic Anhydride in the Synthesis of Moxifloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moxifloxacin (B1663623) is a fourth-generation synthetic fluoroquinolone antibacterial agent renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its chemical structure features a C-7 substituent, the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain, which is crucial for its enhanced efficacy and pharmacokinetic profile.[2] A common and industrially significant synthetic pathway for this key chiral intermediate begins with 2,3-Pyridinedicarboxylic acid or its dehydrated form, 2,3-Pyridinedicarboxylic anhydride (B1165640) (also known as quinolinic anhydride).[2][3][4] This document provides detailed protocols and data regarding this synthetic route.

Synthetic Pathway Overview

The synthesis of Moxifloxacin hydrochloride from 2,3-Pyridinedicarboxylic anhydride is a multi-step process. The primary objective is the stereospecific synthesis of the (S,S)-2,8-diazabicyclo[4.3.0]nonane intermediate. The general sequence is as follows:

  • Imide Formation: this compound reacts with benzylamine (B48309) to form N-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione.

  • Pyridine (B92270) Ring Reduction: The pyridine ring of the resulting imide is catalytically hydrogenated to yield cis-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane.[2]

  • Amide Reduction: The two carbonyl groups of the dioxo intermediate are reduced, typically using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), to produce racemic 8-benzyl-2,8-diazabicyclo[4.3.0]nonane.[2]

  • Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, such as D-(-)-tartaric acid, to isolate the desired (1S,6S)-enantiomer.

  • Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation to yield the key intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane.[5][6]

  • Condensation: The chiral bicyclic amine is condensed with the Moxifloxacin core, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or its ethyl ester).[7][8]

  • Salt Formation: The resulting Moxifloxacin free base is treated with hydrochloric acid to produce the final active pharmaceutical ingredient, Moxifloxacin hydrochloride.[9]

Visualized Workflows

Caption: Overall synthesis pathway of Moxifloxacin HCl.

Experimental Protocols

Protocol 1: Synthesis of Quinolinic Anhydride (this compound)

This protocol describes the dehydration of pyridine-2,3-dicarboxylic acid.

  • Charge a reaction vessel with pyridine-2,3-dicarboxylic acid (60 g) and acetic anhydride (120 ml).[10][11]

  • Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[11]

  • After the reaction is complete, cool the solution to 80°C.

  • Distill off the excess acetic anhydride under vacuum at a temperature below 80°C.[11]

  • Cool the residue to room temperature and add dichloromethane (B109758) (60 mL).

  • Stir the solution at 40-45°C for 30 minutes.

  • Cool the solution to 0-5°C to precipitate the product.

  • Filter the solid, wash with cold dichloromethane, and dry to obtain quinolinic anhydride.[10]

Protocol 2: Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane Intermediate

This is an optimized, multi-step protocol starting from the anhydride.

  • N-acylation and Cyclization: Combine this compound with benzylamine in a suitable solvent like toluene. Heat the mixture to facilitate the reaction and subsequent cyclization to form N-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione.[2][5] This step can be performed in one pot.[12]

  • Catalytic Hydrogenation (Pyridine Ring): The product from the previous step is subjected to catalytic hydrogenation using a Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru-C) catalyst under hydrogen pressure to reduce the pyridine ring, yielding cis-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane.[2]

  • Reduction (Amide Groups): The resulting dioxo compound is reduced using a strong reducing agent such as LiAlH₄ or red aluminum in an appropriate solvent (e.g., THF) to give racemic 8-benzyl-2,8-diazabicyclo[4.3.0]nonane.[2]

  • Chiral Resolution: The racemate is resolved using D-(-)-tartaric acid in an isopropanol/water solvent system to selectively crystallize the desired diastereomeric salt.[5][12] The salt is then neutralized to yield the optically pure (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane.

  • Debenzylation: The benzyl (B1604629) group is removed using a mild hydrogen transfer catalytic hydrogenation method. To a three-necked flask, add (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane (2.0 g, 9.3 mmol), 5% Pd/C (0.2 g), ammonium (B1175870) formate (B1220265) (2.9 g, 46.3 mmol), and methanol (B129727) (40 mL).[5] Heat the mixture to 70°C for 4 hours under a nitrogen atmosphere.[5] After completion, filter to remove the Pd/C catalyst and remove the solvent under vacuum to obtain the final intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane.[5]

Protocol 3: Synthesis of Moxifloxacin Hydrochloride
  • Condensation: In a reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (50 g) in dimethyl sulfoxide (B87167) (600 mL).[13]

  • Add (S,S)-2,8-diazabicyclo[4.3.0]nonane (25.70 mL) to the solution.[13]

  • Stir the reaction mixture for 6-8 hours at 65-70°C, monitoring the progress by HPLC.[13]

  • Upon completion, cool the reaction mixture to 25-30°C. Add water (100 mL) and continue stirring for 2 hours to precipitate the product.[13]

  • Collect the solid product (Moxifloxacin base) by filtration, wash with water, and dry under vacuum at 75°C.[13]

  • Salt Formation: Suspend the dried Moxifloxacin base (50.0 g) in methanol (200.0 ml) and stir at room temperature.[9]

  • Adjust the pH of the suspension to 1.0 - 2.0 by adding methanolic hydrochloric acid.[9]

  • Chill the mixture to 0-5°C and maintain for 1 hour to complete crystallization.[9]

  • Filter the resulting solid, wash with chilled methanol, and dry under vacuum at 85-90°C to yield Moxifloxacin hydrochloride.[9]

Data Presentation

Table 1: Yields for Key Synthetic Intermediates
Intermediate ProductSynthetic MethodYieldOptical Purity (ee)Reference
(S,S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonaneChiral Resolution (Di-p-toluoyl-D-tartaric acid)28%>98%[14]
(S,S)-dimethyl 1-acetylpiperidine-2,3-dicarboxylateEnzymatic Resolution (Immobilized CAL-B lipase)40%98%[14]
(S,S)-2,8-diazabicyclo[4.3.0]nonaneCatalytic Hydrogenation (Pd/C, Acetic Acid, 50 psi H₂)85%99%[14]
(S,S)-2,8-diazabicyclo[4.3.0]nonaneOptimized 5-step route from anhydride39.0% (Total)High[5][12]
(S,S)-2,8-diazabicyclo[4.3.0]nonane7-step route from dicarboxylic acid29.0% (Total)High[5][12]
Table 2: Final Condensation and Salt Formation Data
Reaction StepReactantsSolvent / ConditionsYieldPurity (HPLC)Reference
Condensation Moxifloxacin Core + (S,S)-nonaneDMSO / 65-70°C, 6-8 hr89.7%98%[13]
Condensation Gatifloxacin Carboxylic Acid + (S,S)-nonaneEthanol / 100°C, Lewis Acid Catalyst88-90%99.2-99.5%[7]
Salt Formation Moxifloxacin Base + Methanolic HClMethanol / 0-5°C~90-105%High[9]

Logical Workflow for Synthesis Optimization

The following diagram illustrates the logical flow for optimizing the synthesis of the key chiral intermediate, which is a critical aspect of the overall process.

G Start Start: rac-8-Benzyl-2,8-diazabicyclo [4.3.0]nonane Resolution Chiral Resolution Start->Resolution Desired (S,S)-Isomer (Desired Product) Resolution->Desired ~50% Undesired (R,R)-Isomer (Undesired) Resolution->Undesired ~50% Deprotection Debenzylation to Final Intermediate Desired->Deprotection Racemization Racemization Process (MnO2, Pd/C) Undesired->Racemization Racemization->Start Recycled Racemate Recycle Recycle to Resolution Step

Caption: Racemization and recycling of the undesired enantiomer.

Conclusion

This compound is a readily available and effective starting material for the synthesis of Moxifloxacin hydrochloride.[3][10] The synthetic route, while multi-stepped, has been optimized to improve overall yield, particularly through the development of efficient chiral resolution and racemization processes that allow for the recycling of the undesired enantiomer.[5][12] The protocols and data presented herein provide a comprehensive guide for researchers engaged in the synthesis of Moxifloxacin and related fluoroquinolone antibiotics.

References

Application of 2,3-Pyridinedicarboxylic Anhydride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a versatile chemical intermediate with significant applications in the agrochemical industry. Its reactive anhydride functional group, attached to a pyridine (B92270) ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably the imidazolinone class of herbicides. These herbicides are widely used for broad-spectrum weed control in various crops. This application note details the use of 2,3-pyridinedicarboxylic anhydride and its derivatives in the synthesis of two prominent imidazolinone herbicides: imazapyr (B1671738) and imazethapyr. The document provides detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways for researchers, scientists, and professionals in the field of agrochemical development.

Synthesis of Imidazolinone Herbicides

The general synthetic strategy for producing imidazolinone herbicides from this compound involves a multi-step process. This typically begins with the dehydration of the corresponding 2,3-pyridinedicarboxylic acid to form the anhydride. The anhydride is then reacted with an appropriate α-amino amide or α-amino nitrile, followed by cyclization to form the characteristic imidazolinone ring.

Imazapyr Synthesis

Imazapyr is a non-selective, broad-spectrum herbicide used for the control of a wide range of weeds, including grasses, broadleaf weeds, and woody plants. The synthesis of imazapyr involves the reaction of 2,3-pyridinedicarboxylic acid, which is first converted to its anhydride, followed by condensation and cyclization with 2-amino-2,3-dimethylbutyramide.

Synthetic Pathway for Imazapyr

G PDCA 2,3-Pyridinedicarboxylic Acid Anhydride This compound PDCA->Anhydride Dehydration (e.g., Acetic Anhydride) Intermediate Acyclic Intermediate Anhydride->Intermediate Condensation Amide 2-Amino-2,3-dimethylbutyramide Amide->Intermediate Imazapyr Imazapyr Intermediate->Imazapyr Cyclization

Fig. 1: Synthetic pathway of Imazapyr.

General Experimental Protocol for Imazapyr Synthesis

While specific, detailed protocols with quantitative data for imazapyr

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 2,3-pyridinedicarboxylic anhydride (B1165640), a key intermediate in the synthesis of pharmaceuticals, polymers, and other high-value organic compounds.[1] The following sections detail two common and effective methods for the preparation of this versatile chemical building block from 2,3-pyridinedicarboxylic acid (also known as quinolinic acid).

Physicochemical Properties

PropertyValue
CAS Number699-98-9[2][3]
Molecular FormulaC7H3NO3[2][3]
Molecular Weight149.104 g/mol [2]
AppearanceWhite or grayish-white solid powder[2]
Melting Point137-139 °C[2]
Boiling Point334.6 ± 15.0 °C at 760 mmHg[2]
Density1.6 g/cm³[2]

Synthesis Protocols

Two primary methods for the synthesis of 2,3-pyridinedicarboxylic anhydride are presented below. Both methods utilize the dehydration of 2,3-pyridinedicarboxylic acid.

Method 1: Dehydration using Acetic Anhydride

This method employs acetic anhydride as both the dehydrating agent and the reaction solvent.

Experimental Protocol:

  • Combine 60 g of 2,3-pyridinedicarboxylic acid and 120 ml of acetic anhydride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[2][4]

  • After the reaction is complete, cool the solution to 80 °C.

  • Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80 °C.[4]

  • Cool the remaining residue to room temperature.

  • Add 60 mL of dichloromethane (B109758) to the residue and stir the mixture at 40-45 °C for 30 minutes.[2]

  • Cool the resulting slurry to 0-5 °C.

  • Collect the solid product by filtration, wash it with cold dichloromethane, and dry to obtain this compound.[2]

Method 2: Dehydration using Oxalyl Chloride and DMF

This method utilizes oxalyl chloride as the dehydrating agent with a catalytic amount of N,N-dimethylformamide (DMF).[3]

Experimental Protocol:

  • In a dry reaction vessel under an argon atmosphere, combine 1 mmol (167 mg) of 2,3-pyridinedicarboxylic acid and 1.2 mmol (152 mg, 0.103 mL) of oxalyl chloride in 5 mL of anhydrous toluene (B28343).[2][3][4]

  • Add one drop of freshly distilled DMF to the mixture.[2][3][4]

  • Heat the reaction mixture with stirring for 3 hours.[2][3][4]

  • Upon completion of the reaction, cease stirring and decant the toluene solution from any oily residue.

  • Filter the decanted solution.

  • Evaporate the volatile components from the filtrate under reduced pressure to yield the crude product.[3][4]

  • Recrystallize the crude product from diethyl ether to obtain pure this compound.[2][4]

Quantitative Data Summary

MethodStarting MaterialReagentsSolventReaction TimeYield
12,3-Pyridinedicarboxylic acidAcetic anhydrideAcetic anhydride4 hoursNot specified
22,3-Pyridinedicarboxylic acidOxalyl chloride, DMF (cat.)Toluene3 hours91%[3]

Experimental Workflow Diagrams

The following diagrams illustrate the logical steps involved in each synthesis protocol.

Synthesis_Method_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Mix 2,3-Pyridinedicarboxylic acid and Acetic Anhydride reflux Reflux for 4 hours start->reflux cool1 Cool to 80 °C reflux->cool1 distill Distill off excess Acetic Anhydride cool1->distill cool2 Cool to Room Temp. distill->cool2 add_dcm Add Dichloromethane cool2->add_dcm stir Stir at 40-45 °C add_dcm->stir cool3 Cool to 0-5 °C stir->cool3 filter Filter and Wash cool3->filter dry Dry Product filter->dry end 2,3-Pyridinedicarboxylic anhydride dry->end

Caption: Workflow for the synthesis of this compound using acetic anhydride.

Synthesis_Method_2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Combine 2,3-Pyridinedicarboxylic acid, Oxalyl Chloride, and DMF in Toluene heat Heat with Stirring for 3 hours start->heat decant Decant Toluene Solution heat->decant filter Filter Solution decant->filter evaporate Evaporate Volatiles filter->evaporate recrystallize Recrystallize from Diethyl Ether evaporate->recrystallize end Pure 2,3-Pyridinedicarboxylic anhydride recrystallize->end

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of N-Aryl-2,3-pyridinedicarboximides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of N-aryl-2,3-pyridinedicarboximides and their precursors, arylcarbamoylpyridinecarboxylic acids, through the reaction of 2,3-pyridinedicarboxylic anhydride (B1165640) with substituted anilines. Additionally, preliminary data on the antimicrobial potential of these compounds is presented.

Introduction

N-substituted imides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reaction of anhydrides with amines provides a straightforward route to these valuable scaffolds. Specifically, the reaction of 2,3-pyridinedicarboxylic anhydride with substituted anilines offers a versatile platform for generating a library of N-aryl-2,3-pyridinedicarboximides. The reaction conditions can be tuned to isolate either the intermediate arylcarbamoylpyridinecarboxylic acid or the final cyclized imide, allowing for the exploration of structure-activity relationships of both compound classes.

Reaction Pathways

The reaction of this compound with substituted anilines can proceed through two main pathways depending on the reaction conditions. At room temperature or under reflux in a non-polar solvent like toluene, the reaction yields the ring-opened product, an arylcarbamoylpyridinecarboxylic acid.[1] Upon heating, this intermediate can undergo cyclization to form the corresponding N-aryl-2,3-pyridinedicarboximide, which is a pyrrolo[3,4-b]pyridine-5,7-dione derivative.[1]

Reaction_Pathways Anhydride 2,3-Pyridinedicarboxylic Anhydride Intermediate Arylcarbamoylpyridinecarboxylic Acid Anhydride->Intermediate Room Temperature or Toluene (reflux) Aniline Substituted Aniline (Ar-NH2) Aniline->Intermediate Imide N-Aryl-2,3-pyridinedicarboximide (pyrrolo[3,4-b]pyridine-5,7-dione) Intermediate->Imide Heating Experimental_Workflow cluster_protocol1 Protocol 1: Synthesis of Arylcarbamoylpyridinecarboxylic Acid cluster_protocol2 Protocol 2: Synthesis of N-Aryl-2,3-pyridinedicarboximide P1_Start Dissolve this compound in glacial acetic acid P1_Step2 Add substituted aniline P1_Start->P1_Step2 P1_Step3 Stir at room temperature P1_Step2->P1_Step3 P1_Step4 Precipitate in ice water P1_Step3->P1_Step4 P1_Step5 Filter, wash, and dry P1_Step4->P1_Step5 P1_Product Arylcarbamoylpyridinecarboxylic Acid P1_Step5->P1_Product P2_Start Suspend arylcarbamoylpyridinecarboxylic acid in glacial acetic acid P1_Product->P2_Start Use as starting material P2_Step2 Reflux for 4 hours P2_Start->P2_Step2 P2_Step3 Precipitate in ice water P2_Step2->P2_Step3 P2_Step4 Filter and recrystallize P2_Step3->P2_Step4 P2_Product N-Aryl-2,3-pyridinedicarboximide P2_Step4->P2_Product Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack and Ring Opening cluster_step2 Step 2: Intramolecular Cyclization (with heating) Start Anhydride + Aniline Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Nucleophilic attack Product1 Arylcarbamoylpyridinecarboxylic Acid Intermediate1->Product1 Proton transfer and ring opening Intermediate2 Tetrahedral Intermediate Product1->Intermediate2 Intramolecular nucleophilic attack Product2 N-Aryl-2,3-pyridinedicarboximide Intermediate2->Product2 Dehydration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,3-pyridinedicarboxylic anhydride (B1165640) (also known as quinolinic anhydride).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,3-pyridinedicarboxylic anhydride?

A1: The two most prevalent methods for synthesizing this compound involve the dehydration of its corresponding dicarboxylic acid, quinolinic acid. These methods primarily differ in the dehydrating agent used:

  • Acetic Anhydride: This method involves heating quinolinic acid in an excess of acetic anhydride, which serves as both the dehydrating agent and the solvent.

  • Oxalyl Chloride with a DMF catalyst: In this method, oxalyl chloride is used as the dehydrating agent in an inert solvent like toluene (B28343), with a catalytic amount of N,N-dimethylformamide (DMF).

Q2: What is the expected yield for this synthesis?

A2: The reported yields can vary significantly based on the chosen method and reaction conditions. The oxalyl chloride method is reported to achieve high yields, around 91%. Yields for the acetic anhydride method are less consistently reported in literature and can be more variable.

Q3: How can I confirm the successful synthesis of the anhydride?

A3: The final product, this compound, is a white to off-white solid. Confirmation can be achieved by determining its melting point, which is reported to be in the range of 137-139 °C. Further characterization can be performed using spectroscopic methods such as Infrared (IR) spectroscopy, where the appearance of characteristic anhydride carbonyl peaks and the disappearance of the carboxylic acid hydroxyl peak would indicate a successful reaction.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: Both primary methods involve corrosive and moisture-sensitive reagents.

  • Acetic Anhydride: It is corrosive and a lachrymator. Work should be performed in a well-ventilated fume hood.

  • Oxalyl Chloride: This reagent is highly toxic and corrosive, and it reacts violently with water. It should be handled with extreme care in a fume hood, and all glassware must be scrupulously dried.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents and product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient heating, reaction time, or inefficient stirring. 2. Hydrolysis: Presence of moisture in reagents, solvents, or glassware. The anhydride product is moisture-sensitive. 3. Degraded Starting Material: The starting quinolinic acid may be impure.1. Optimize Reaction Conditions: Ensure the reaction is heated to the specified temperature for the full duration. For the acetic anhydride method, ensure reflux is maintained. For the oxalyl chloride method, ensure proper heating. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents. For the oxalyl chloride method, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen). 3. Verify Starting Material Purity: Use high-purity quinolinic acid. If necessary, recrystallize the starting material before use.
Product is an Oily or Gummy Solid 1. Incomplete Removal of Solvent/Reagent: Residual acetic anhydride or toluene may be present. 2. Presence of Impurities: Side reactions may have occurred, leading to byproducts.1. Improve Work-up: Ensure excess acetic anhydride is thoroughly removed by vacuum distillation. For the oxalyl chloride method, ensure complete evaporation of toluene and other volatile substances. 2. Purify the Product: Attempt to recrystallize the product from a suitable solvent like diethyl ether or triturate with a solvent mixture like hexane-toluene to induce crystallization.
Difficulty in Product Isolation/Filtration 1. Very Fine Precipitate: The product may have precipitated as very fine particles, making filtration difficult. 2. Product Solubility: The product may have some solubility in the wash solvent.1. Adjust Crystallization Conditions: Allow the solution to cool slowly to encourage the formation of larger crystals. 2. Optimize Washing: Use minimal amounts of a cold, non-polar solvent like dichloromethane (B109758) for washing the filtered product to minimize dissolution.

Quantitative Data on Synthesis Methods

Dehydrating Agent Solvent Catalyst Reaction Time Temperature Reported Yield Reference
Oxalyl ChlorideTolueneDMF3 hoursReflux91%
Acetic AnhydrideAcetic AnhydrideNone4 hoursRefluxNot specified

Experimental Protocols

Method 1: Dehydration using Acetic Anhydride

This protocol is adapted from established procedures for the synthesis of this compound.

Materials:

  • Pyridine-2,3-dicarboxylic acid (quinolinic acid) (60 g)

  • Acetic anhydride (120 ml)

  • Dichloromethane

Procedure:

  • Combine quinolinic acid (60 g) and acetic anhydride (120 ml) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to reflux and maintain for 4 hours.

  • After the reaction is complete, cool the solution to approximately 80°C.

  • Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80°C.

  • Cool the remaining residue to room temperature.

  • Add dichloromethane (60 mL) to the residue and stir the mixture at 40-45°C for 30 minutes.

  • Cool the solution to 0-5°C to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold dichloromethane and dry to obtain the final product.

Method 2: Dehydration using Oxalyl Chloride and DMF

This protocol is based on a high-yield synthesis method.

Materials:

  • Pyridine-2,3-dicarboxylic acid (quinolinic acid) (1 mmol, 167 mg)

  • Oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL)

  • Anhydrous toluene (5 mL)

  • N,N-dimethylformamide (DMF), freshly distilled (1 drop)

  • Diethyl ether

Procedure:

  • In an oven-dried flask under an argon atmosphere, combine quinolinic acid (1 mmol) and anhydrous toluene (5 mL).

  • Add oxalyl chloride (1.2 mmol) and one drop of freshly distilled DMF.

  • Heat the reaction mixture under stirring for 3 hours.

  • Once the reaction is complete, stop stirring and allow any solid residue to settle.

  • Decant the toluene solution and filter it.

  • Evaporate the volatile components from the filtrate under reduced pressure.

  • Recrystallize the resulting crude product from diethyl ether to obtain pure this compound.

Visualized Workflows and Logic

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Quinolinic Acid reaction Dehydration Reaction (Heating/Reflux) start->reaction reagent Dehydrating Agent (Acetic Anhydride or Oxalyl Chloride) reagent->reaction workup Removal of Excess Reagent/ Solvent under Vacuum reaction->workup purification Precipitation/Recrystallization workup->purification product 2,3-Pyridinedicarboxylic Anhydride purification->product

General experimental workflow for anhydride synthesis.

troubleshooting_yield start Low or No Yield Observed q1 Were anhydrous conditions strictly maintained? start->q1 sol1 ACTION: - Oven-dry all glassware. - Use anhydrous solvents. - Work under inert atmosphere. q1->sol1 No q2 Were reaction time and temperature correct? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 ACTION: - Ensure proper heating/reflux. - Run reaction for the full duration. q2->sol2 No q3 Is the purity of the starting material confirmed? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 ACTION: - Verify purity of quinolinic acid. - Consider recrystallization. q3->sol3 No end Review protocol for other deviations q3->end Yes a3_yes Yes a3_no No sol3->q3

Troubleshooting logic for low yield issues.

Technical Support Center: Purification of 2,3-Pyridinedicarboxylic Anhydride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 2,3-pyridinedicarboxylic anhydride (B1165640) and need to purify it through recrystallization. This guide provides answers to frequently asked questions, troubleshooting advice for common issues encountered during the experimental process, detailed experimental protocols, and a summary of solvent properties to assist in achieving high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized 2,3-pyridinedicarboxylic anhydride?

A1: Common impurities can include unreacted starting material, primarily 2,3-pyridinedicarboxylic acid (also known as quinolinic acid), residual solvents from the synthesis such as acetic anhydride, toluene, or dichloromethane, and byproducts from side reactions.[1][2] Given that this compound is moisture-sensitive, its most common impurity upon storage or handling in a non-anhydrous environment is the hydrolysis product, 2,3-pyridinedicarboxylic acid.

Q2: What is the impact of these impurities on subsequent reactions?

A2: The presence of 2,3-pyridinedicarboxylic acid can interfere with reactions where the anhydride is intended to act as an acylating agent, as the carboxylic acid groups can participate in acid-base reactions or lead to unwanted byproducts. Residual solvents may affect the solubility of reactants and catalysts, and can interfere with the reaction kinetics or pathway.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical methods. The melting point of the compound is a good indicator of purity; pure this compound has a sharp melting point in the range of 137-139 °C.[1] A broader melting range or a lower melting point suggests the presence of impurities. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the percentage purity of the sample.

Q4: What are the key safety precautions to take when working with this compound?

A4: this compound is irritating to the eyes, respiratory system, and skin. It is important to handle the compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. As it is a moisture-sensitive compound, it should be handled under anhydrous conditions to the extent possible to prevent hydrolysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
The compound does not fully dissolve in the hot solvent. 1. Insufficient solvent was used.2. The chosen solvent is not suitable for this compound.3. The "impurity" is actually the desired product, and the bulk of the material is an insoluble impurity.1. Add small additional portions of the hot solvent until the compound dissolves.2. Refer to the solvent selection table and try a more suitable solvent or a solvent mixture.3. Perform a hot filtration to remove the insoluble material and then proceed with the recrystallization of the filtrate.
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound (137-139 °C).2. The solution is supersaturated with impurities, leading to a significant depression of the melting point.3. The rate of cooling is too rapid.1. Choose a solvent with a lower boiling point.2. Add a small amount of additional solvent to the hot solution to reduce the saturation, and consider a pre-purification step like a column chromatography if impurities are substantial.3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. 1. The solution is not sufficiently saturated.2. The solution is supersaturated, but nucleation has not been initiated.1. Evaporate some of the solvent to increase the concentration of the compound and then cool again.2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
The recrystallized product has a low melting point or a broad melting range. 1. Incomplete removal of impurities.2. The compound has hydrolyzed back to 2,3-pyridinedicarboxylic acid due to the presence of moisture.1. Repeat the recrystallization process. Ensure slow cooling to allow for selective crystallization.2. Use anhydrous solvents and protect the recrystallization setup from atmospheric moisture (e.g., using a drying tube).
Poor recovery of the recrystallized product. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. The product is significantly soluble in the cold recrystallization solvent.1. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.2. Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. Consider using a different solvent in which the product has lower solubility at cold temperatures.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
Diethyl EtherSparingly solubleSolubleA potential solvent for recrystallization, mentioned in a synthesis protocol.[2]
TolueneSparingly solubleSolubleCan be used in a solvent mixture with hexane.[2]
DichloromethaneSparingly solubleModerately solubleUsed for washing in a synthesis protocol, suggesting some solubility.[1]
HexaneInsolubleSparingly solubleCan be used as an anti-solvent with toluene.[2]
Acetic AnhydrideSolubleVery solubleUsed as a reagent in synthesis; not ideal for purification by recrystallization due to its high boiling point and reactivity.[1]
Dimethyl Sulfoxide (DMSO)Moderately solubleVery solubleHigh boiling point makes it difficult to remove.[1]
N,N-Dimethylformamide (DMF)Moderately solubleVery solubleHigh boiling point makes it difficult to remove.[1]
Alcohols (e.g., Ethanol, Methanol)Moderately solubleSolubleRisk of ester formation, especially at elevated temperatures.
WaterInsoluble (hydrolyzes)Insoluble (hydrolyzes)Reacts with water to form 2,3-pyridinedicarboxylic acid.[1]

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the impurities present. Diethyl ether or a toluene/hexane mixture are good starting points.[2]

1. Solvent Selection:

  • Based on the data in Table 1, select a suitable solvent or solvent system. An ideal solvent should dissolve the anhydride at elevated temperatures but not at room temperature or below.

2. Dissolution:

  • Place the impure this compound in an oven-dried Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of the chosen anhydrous solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the anhydride is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • If there are insoluble impurities, perform a hot filtration.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

5. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum. A desiccator with a suitable drying agent can also be used.

6. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (137-139 °C) indicates high purity.[1]

  • Obtain spectroscopic data (e.g., NMR, IR) to confirm the identity and purity of the compound.

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Anhydride in Hot Anhydrous Solvent start->dissolve dissolved_check Is the Anhydride Completely Dissolved? dissolve->dissolved_check hot_filtration Perform Hot Filtration to Remove Insolubles dissolved_check->hot_filtration No cool Cool Solution Slowly to Room Temperature dissolved_check->cool Yes hot_filtration->cool oiling_out_check Does the Compound 'Oil Out'? cool->oiling_out_check reheat_add_solvent Reheat and Add More Solvent oiling_out_check->reheat_add_solvent Yes ice_bath Place in Ice Bath oiling_out_check->ice_bath No reheat_add_solvent->cool crystals_form_check Do Crystals Form? ice_bath->crystals_form_check induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form_check->induce_crystallization No filter_wash Filter and Wash Crystals with Cold Solvent crystals_form_check->filter_wash Yes induce_crystallization->ice_bath dry Dry Crystals Under Vacuum filter_wash->dry purity_check Assess Purity (e.g., Melting Point) dry->purity_check mp_check Is Melting Point Sharp and Correct? purity_check->mp_check end_pure Pure Product end_impure Impure Product: Repeat Recrystallization mp_check->end_pure Yes mp_check->end_impure No

References

Technical Support Center: 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for professionals utilizing 2,3-Pyridinedicarboxylic Anhydride (B1165640) (also known as quinolinic anhydride) in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving 2,3-Pyridinedicarboxylic Anhydride, focusing on identifying and mitigating common side reactions.

Issue 1: Low Yield of Desired Product and Presence of Quinolinic Acid

Question: My reaction with an alcohol/amine nucleophile has a low yield, and I've identified 2,3-pyridinedicarboxylic acid (quinolinic acid) as a major byproduct. What is the likely cause and how can I prevent this?

Answer: The primary cause of this issue is the hydrolysis of this compound.[1] Anhydrides are highly susceptible to reaction with water, which cleaves the anhydride ring to form the corresponding dicarboxylic acid. This side reaction consumes your starting material and complicates purification.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions:

    • Glassware: Oven-dry all glassware at a minimum of 120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator immediately before use.

    • Solvents: Use freshly distilled, anhydrous grade solvents. The water content should ideally be below 50 ppm. Solvents can be stored over activated molecular sieves.

    • Reagents: Ensure your nucleophile (alcohol or amine) is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distillation or storage over a suitable drying agent.

    • Atmosphere: Conduct the reaction under a positive pressure of an inert gas. For highly sensitive reactions, the use of a glovebox is recommended.

  • Reagent Handling: this compound is moisture-sensitive.[2] Handle it quickly in a dry, inert atmosphere.

Experimental Protocol: General Procedure for Acylation under Anhydrous Conditions

This protocol outlines the acylation of a generic primary amine, highlighting critical steps for preventing hydrolysis.

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Purge the flask with dry nitrogen for 10-15 minutes.

  • In the flask, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.

  • In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Transfer the anhydride solution to the dropping funnel.

  • Add the anhydride solution dropwise to the stirred amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with the appropriate work-up.

Issue 2: Formation of Multiple Products in Reactions with Amines

Question: When reacting this compound with a primary amine, I am observing the expected amide-acid, but also other byproducts, especially when heating the reaction. What are these side products and how can I control the reaction outcome?

Answer: In reactions with amines, this compound can form the initial ring-opened product, an arylcarbamoylpyridinecarboxylic acid. However, upon heating, this intermediate can undergo further reactions to form a mixture of a cyclic imide (a pyrrolo[3,4-b]pyridine-5,7-dione derivative) and potentially nicotinamides through decarboxylation and subsequent amidation.[3][4]

Controlling Product Formation:

  • To favor the amide-acid: Conduct the reaction at room temperature or below in a suitable solvent like glacial acetic acid or toluene.[3][4]

  • To favor the cyclic imide: After the initial reaction, heating the mixture will promote the dehydrative cyclization to the imide.[3][4]

Data on Reaction Outcomes with Substituted Anilines: [3][4]

Nucleophile (Substituted Aniline)Reaction ConditionsMajor ProductReported Yield
3-CarboxyanilineToluene, reflux, 1 hr2-(3-Carboxyphenylcarbamoyl)nicotinic acid65%
4-CarboxyanilineAcetic Acid, reflux, 3 hrs3-(4-Carboxyphenylcarbamoyl)pyridineNot specified
Ethyl 4-aminobenzoateToluene, reflux, 1 hr2-(4-(Ethoxycarbonyl)phenylcarbamoyl)nicotinic acid80-85%
2-EthoxyanilineAcetic Acid, reflux, 3 hrs3-(2-Ethoxyphenylcarbamoyl)pyridineNot specified
4,4'-DiaminodiphenylsulfoneAcetic Acid, refluxNicotinamide derivative80%
Issue 3: Regioselectivity - Which Carbonyl Reacts?

Question: this compound is an unsymmetrical anhydride. How do I know which carbonyl group will be preferentially attacked by a nucleophile?

Answer: The regioselectivity of the nucleophilic attack is determined by the electronic properties of the two carbonyl carbons. The carbonyl group at the 2-position is adjacent to the electron-withdrawing nitrogen atom of the pyridine (B92270) ring, making it more electrophilic and thus more susceptible to nucleophilic attack. In reactions with nucleophiles like aniline, the attack preferentially occurs at the more electron-deficient carbonyl group.

Logical Relationship of Regioselectivity:

G Anhydride This compound C2_Carbonyl C2 Carbonyl (Adjacent to Pyridine N) Anhydride->C2_Carbonyl C3_Carbonyl C3 Carbonyl Anhydride->C3_Carbonyl Product_2_attack 2-Carboxamide-3-carboxylic acid (Major Product) C2_Carbonyl->Product_2_attack Product_3_attack 3-Carboxamide-2-carboxylic acid (Minor Product) C3_Carbonyl->Product_3_attack Nucleophile Nucleophile (e.g., Amine, Alcohol) Attack Nucleophilic Attack Nucleophile->Attack Attack->C2_Carbonyl Preferential Attack->C3_Carbonyl Less Favorable

Caption: Preferential nucleophilic attack on the C2 carbonyl.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound at elevated temperatures?

A1: While specific studies on the thermal decomposition of this compound are limited, the parent compound, 2,3-pyridinedicarboxylic acid (quinolinic acid), is known to undergo decarboxylation upon heating in aqueous solutions to yield nicotinic acid (niacin). It is plausible that the anhydride may also undergo decarboxylation at high temperatures, potentially leading to the formation of nicotinic acid derivatives or other degradation products.

Q2: Can I use this compound in aqueous or protic solvents?

A2: It is highly discouraged. As detailed in the troubleshooting guide, the anhydride readily hydrolyzes in the presence of water to form the corresponding dicarboxylic acid.[1] The use of protic solvents like alcohols will lead to the formation of ester-acid products, which may be the desired outcome in some cases, but will compete with the reaction of another intended nucleophile.

Q3: My reaction is sluggish. Can I use a catalyst?

A3: Yes, for reactions with less reactive nucleophiles, a catalyst can be beneficial. For alcoholysis reactions, 4-(Dimethylamino)pyridine (DMAP) is a commonly used nucleophilic catalyst that can significantly increase the reaction rate. For some reactions involving amines, a base such as pyridine or triethylamine (B128534) can be used to scavenge the carboxylic acid byproduct.

Q4: How can I purify my product from the unreacted anhydride and quinolinic acid byproduct?

A4:

  • Aqueous Work-up: A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) can be used to remove the acidic quinolinic acid byproduct and any remaining unreacted anhydride (which will be hydrolyzed to the diacid). The desired amide or ester product can then be extracted into an organic solvent.

  • Chromatography: If the product is neutral, column chromatography on silica (B1680970) gel is an effective method for purification.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Experimental Workflows and Signaling Pathways

In the context of synthetic chemistry, "signaling pathways" can be interpreted as reaction pathways. The following diagrams illustrate key reaction and troubleshooting workflows.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Reaction Pathway for Amine Nucleophiles:

G Start This compound + Primary Amine Room_Temp Room Temperature (or below) Start->Room_Temp Heating Heating Start->Heating Amide_Acid Amide-Carboxylic Acid (Ring-opened product) Room_Temp->Amide_Acid Cyclic_Imide Cyclic Imide (Pyrrolo[3,4-b]pyridine-5,7-dione) Heating->Cyclic_Imide Nicotinamide Nicotinamide Derivative (Potential side product) Heating->Nicotinamide Amide_Acid->Heating Further Reaction

Caption: Reaction outcomes with primary amines under different temperatures.

References

Technical Support Center: Managing the Moisture Sensitivity of 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2,3-Pyridinedicarboxylic anhydride (B1165640). Adherence to these protocols is crucial for ensuring experimental success and maintaining the integrity of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-Pyridinedicarboxylic anhydride and why is it moisture-sensitive?

This compound (CAS No. 699-98-9) is a white to off-white crystalline solid widely used as an intermediate in the synthesis of pharmaceuticals and other heterocyclic compounds.[1][2] Like other acid anhydrides, it is highly susceptible to hydrolysis. The anhydride ring contains two electrophilic carbonyl carbons that readily react with nucleophiles, including water.[3]

Q2: What is the consequence of exposing this compound to moisture?

Exposure to atmospheric or solvent-borne moisture will lead to the hydrolysis of the anhydride, converting it to 2,3-pyridinedicarboxylic acid. This degradation is often an undesired side reaction that consumes the anhydride, which can result in reduced yields or complete failure of the intended reaction.[3][4]

Q3: How can I visually identify potential moisture contamination in my this compound?

While pure this compound is a crystalline powder, moisture contamination can lead to changes in its physical appearance.[3] Signs of degradation include:

  • Clumping or caking: The powder may lose its free-flowing nature.

  • Change in texture: It might appear sticky or pasty.[4]

Q4: What are the recommended storage conditions for this compound?

To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For optimal stability, storage in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) is highly recommended. Storing under an inert atmosphere, such as nitrogen or argon, provides the best protection against moisture.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experiments.

Problem Potential Cause Recommended Solution
Low or no yield in a reaction Degradation of this compound: The reagent may have been compromised by moisture prior to or during the reaction.1. Verify Reagent Quality: Before use, visually inspect the anhydride for any signs of clumping or caking. For a more definitive check, perform FT-IR or 1H NMR analysis as detailed in the Experimental Protocols section. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle the anhydride under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
Inconsistent reaction outcomes Variable moisture content in the starting material: The extent of hydrolysis in the this compound may differ between batches or even within the same bottle over time.1. Standardize Handling Procedures: Implement a strict protocol for handling the anhydride, including minimizing its exposure to the atmosphere. 2. Quantify Water Content: For critical applications, determine the water content of the anhydride using Karl Fischer titration before each experiment.
Formation of an unexpected solid during reaction work-up Precipitation of 2,3-pyridinedicarboxylic acid: The hydrolysis product is generally less soluble in common organic solvents than the anhydride.1. Characterize the Byproduct: Isolate the solid and analyze it (e.g., by melting point, FT-IR, or NMR) to confirm its identity as 2,3-pyridinedicarboxylic acid. 2. Optimize Reaction and Work-up: Ensure all solvents and reagents are scrupulously dried. If some hydrolysis is unavoidable, consider a purification step that can separate the desired product from the diacid.
Difficulty in dissolving the anhydride Partial hydrolysis: The resulting 2,3-pyridinedicarboxylic acid may have different solubility characteristics than the parent anhydride.[1]1. Check Solubility Data: Refer to the physical properties table below for suitable solvents. 2. Gently Heat: Solubility may be improved by gentle warming, but be mindful of the thermal stability of your other reactants.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound and its Hydrolysis Product

PropertyThis compound2,3-Pyridinedicarboxylic Acid
CAS Number 699-98-989-00-9
Molecular Formula C₇H₃NO₃C₇H₅NO₄
Molecular Weight 149.10 g/mol 167.12 g/mol
Appearance White to off-white crystalline powderOff-white to beige solid
Melting Point 137-139 °C188-190 °C (decomposes)
Solubility Moderately soluble in DMSO and DMF; undergoes hydrolysis in water.[1]Soluble in water (0.55%), slightly soluble in alcohol, 20% soluble in DMSO with a hazy appearance.

Experimental Protocols

Protocol 1: Qualitative Assessment of Hydrolysis by FT-IR Spectroscopy

Objective: To quickly assess the presence of the hydrolysis product, 2,3-pyridinedicarboxylic acid, in a sample of this compound.

Methodology:

  • Sample Preparation: Prepare a KBr pellet or a Nujol mull of the this compound sample.

  • Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Spectral Analysis:

    • Anhydride Peaks: Look for the characteristic symmetric and asymmetric C=O stretching bands of the cyclic anhydride around 1780 cm⁻¹ and 1850 cm⁻¹.

    • Diacid Peaks: The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid) and a carbonyl (C=O) peak around 1700 cm⁻¹ are indicative of hydrolysis.

Protocol 2: Quantitative Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the amount of water present in a sample of this compound.

Methodology:

  • Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. For low moisture content, a coulometric titrator is preferred.

  • Solvent Selection: Choose a suitable anhydrous solvent that can dissolve the sample, such as a mixture of methanol (B129727) and formamide.

  • Titration: a. Tare the titration vessel. b. Accurately weigh and add the this compound sample to the vessel. c. Start the titration and record the amount of water detected in micrograms or as a percentage.

  • Calculation: The instrument's software will typically calculate the water content automatically.

Protocol 3: Handling and Dispensing of this compound

Objective: To provide a standardized procedure for handling this compound to minimize moisture exposure.

Methodology:

  • Environment: Whenever possible, handle the anhydride in an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line and perform manipulations under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Temperature Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing and Transfer: a. Quickly weigh the required amount of the anhydride in a tared, dry vial. b. If not in a glovebox, flush the headspaces of the storage bottle and the weighing vial with an inert gas before and after opening. c. Use dry glassware and syringes for all transfers.

  • Storage: Tightly reseal the container immediately after use, preferably with paraffin (B1166041) film around the cap for extra protection, and store it in a desiccator.

Visualizations

Hydrolysis_Pathway anhydride 2,3-Pyridinedicarboxylic Anhydride diacid 2,3-Pyridinedicarboxylic Acid anhydride->diacid Hydrolysis water H₂O (Moisture) water->diacid

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction storage Retrieve Anhydride from Desiccator equilibrate Equilibrate to Room Temperature storage->equilibrate weigh Weigh Anhydride equilibrate->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Synthesis with Anhydrous Solvents transfer->reaction

Caption: Recommended workflow for handling the anhydride.

Troubleshooting_Logic start Low Reaction Yield? check_reagent Check Anhydride Quality (Visual, FT-IR, NMR) start->check_reagent Yes check_conditions Review Experimental Conditions start->check_conditions No check_reagent->check_conditions Reagent OK hydrolyzed Anhydride Hydrolyzed check_reagent->hydrolyzed Degradation Detected wet_solvents Wet Solvents/ Reagents check_conditions->wet_solvents Moisture Source Identified other_issue Other Experimental Issue check_conditions->other_issue Conditions OK replace_reagent Use Fresh/Dry Anhydride hydrolyzed->replace_reagent dry_solvents Thoroughly Dry Solvents/Reagents wet_solvents->dry_solvents

Caption: Troubleshooting logic for low reaction yields.

References

optimizing temperature for 2,3-Pyridinedicarboxylic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing reactions involving 2,3-Pyridinedicarboxylic Anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 2,3-Pyridinedicarboxylic Anhydride?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture.[1] The recommended storage temperature is room temperature.[2][3] It is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis.[1][2]

Q2: What is the melting point and thermal stability of this compound?

A2: The melting point of this compound is 137-139 °C.[4][5] While its specific decomposition temperature is not widely reported, the precursor, 2,3-pyridinedicarboxylic acid, decomposes at temperatures above 190 °C.[6] This suggests that reactions should ideally be conducted well below this temperature to avoid degradation.

Q3: In which solvents is this compound soluble?

A3: It has moderate solubility in common organic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and alcohols.[5] Its solubility typically improves with heating.[5] It is crucial to use anhydrous-grade solvents for reactions, as the anhydride will hydrolyze in the presence of water.[1][5]

Q4: How does reaction temperature affect the products in reactions with nitrogen nucleophiles?

A4: Temperature is a critical factor that can determine the final product. Reactions with substituted anilines at room temperature typically yield the mono-addition product, an arylcarbamoylpyridinecarboxylic acid. However, conducting the reaction at elevated temperatures can lead to a subsequent intramolecular cyclization, resulting in a mixture of cyclic imides (pyrrolo[3,4-b]pyridine-5,7-diones) and other derivatives like nicotinamides.[7][8]

Troubleshooting Guide

Problem 1: My reaction yield is significantly lower than expected.

Potential Cause Troubleshooting Step Explanation
Moisture Contamination Ensure all glassware is rigorously oven- or flame-dried. Use freshly dried, anhydrous-grade solvents and handle the anhydride under an inert atmosphere (Argon or Nitrogen).[1]This compound is highly moisture-sensitive and readily hydrolyzes back to 2,3-pyridinedicarboxylic acid, rendering it inactive for the desired acylation.[1][5]
Low Reactivity of Substrate For sterically hindered or electron-deficient alcohols and amines, a moderate increase in reaction temperature may be necessary to drive the reaction to completion.[1]The nucleophilicity of the substrate is a key factor. Less reactive nucleophiles require more energy to overcome the activation barrier.
Incomplete Reaction Extend the reaction time. Monitor progress closely using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.Acylation reactions, especially with less reactive partners, may require several hours (e.g., 2-24 hours) to reach completion at room temperature.[1]
Incorrect Stoichiometry Use a slight excess (e.g., 1.1–1.2 equivalents) of the this compound relative to the nucleophile.This helps to ensure that the limiting substrate is fully consumed, maximizing the yield based on that component.[1]

Problem 2: I am observing unexpected byproducts in my reaction mixture.

Potential Cause Troubleshooting Step Explanation
Hydrolysis Confirm the presence of 2,3-pyridinedicarboxylic acid using LC-MS or NMR. Re-run the reaction with stricter anhydrous conditions.[1]The primary and most common byproduct is the dicarboxylic acid formed from the reaction of the anhydride with water. This can also complicate purification.[1]
High Reaction Temperature Run the reaction at a lower temperature (e.g., start at 0 °C and allow to warm to room temperature).For reactions with amines, excessive heat can cause the initial amide-acid product to cyclize, forming a cyclic imide as a byproduct.[7][8]
Catalyst-Induced Side Reactions If using a catalyst like DMAP, ensure the correct stoichiometry is used (typically 0.1 eq).While catalysts can accelerate the desired reaction, they can sometimes promote side reactions if not used judiciously.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 699-98-9[5]
Molecular Formula C₇H₃NO₃[5]
Molecular Weight 149.10 g/mol
Appearance White to grayish-white crystalline powder[2][5]
Melting Point 137-139 °C[4][5]
Boiling Point 334.6 ± 15.0 °C (at 760 mmHg)[5]
Sensitivity Moisture sensitive[2]

Table 2: Temperature-Dependent Product Formation in Reaction with Substituted Anilines

Reaction TemperaturePrimary ProductCitations
Room Temperature Arylcarbamoylpyridinecarboxylic Acid (Mono-amide)[7]
Elevated Temperature / Reflux Mixture of Cyclic Imide and Nicotinamides[7]

Experimental Protocols

Protocol 1: General Procedure for Esterification of an Alcohol

  • Preparation: Under a dry, inert atmosphere (e.g., Argon), dissolve the alcohol (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). For less reactive alcohols, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) can be added.[1]

  • Addition of Anhydride: Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.2 eq.) to the solution portion-wise, while maintaining stirring.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.[1]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting alcohol spot is no longer visible.

  • Workup: Dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a mild aqueous acid (e.g., 0.5 M citric acid), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: General Procedure for Amidation of a Primary or Secondary Amine

  • Preparation: Under a dry, inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.5 eq.) in anhydrous DCM or THF.[1]

  • Addition of Anhydride: Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.2 eq.) in portions to the stirred solution.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours.[1] Note: To avoid the formation of cyclic imides, maintain the reaction at room temperature or below.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the solvent. Wash the organic phase with a mild aqueous acid, saturated aqueous NaHCO₃, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation prep Dissolve Nucleophile (Alcohol/Amine) & Base in Anhydrous Solvent cool Cool to 0 °C prep->cool add Add Anhydride (1.2 eq) cool->add react Warm to RT Stir 2-24h add->react workup Aqueous Wash (Acid, Base, Brine) react->workup isolate Dry & Concentrate workup->isolate purify Purify (Chromatography) isolate->purify

Caption: General experimental workflow for acylation reactions.

troubleshooting_yield start Low Reaction Yield? moisture Moisture Present? start->moisture temp Temperature Too Low? moisture->temp No sol_moisture Use Anhydrous Solvents & Oven-Dried Glassware moisture->sol_moisture Yes time Time Too Short? temp->time No sol_temp Increase Temperature (for unreactive substrates) temp->sol_temp Yes sol_time Increase Reaction Time & Monitor by TLC time->sol_time Yes reaction_pathway cluster_products Products reactants Anhydride + R-NH₂ mono_amide Mono-Amide Arylcarbamoyl- pyridinecarboxylic Acid reactants->mono_amide Room Temp cyclic_imide Cyclic Imide Pyrrolo[3,4-b]pyridine- 5,7-dione reactants->cyclic_imide High Temp (Reflux) mono_amide->cyclic_imide Heat

References

Technical Support Center: Synthesis of 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Pyridinedicarboxylic Anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 2,3-Pyridinedicarboxylic Anhydride?

A1: The most prevalent method for synthesizing this compound, also known as Quinolinic Anhydride, is through the dehydration of its corresponding dicarboxylic acid, 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)[1][2]. The two primary reagents used for this dehydration are acetic anhydride and oxalyl chloride[2][3].

Q2: What is the role of the solvent in the synthesis of this compound?

A2: The solvent plays a crucial role in the synthesis of this compound. It is selected to facilitate the dissolution of the starting material, 2,3-Pyridinedicarboxylic Acid, and to be compatible with the dehydrating agent. Common solvents include acetic anhydride itself, which also acts as the dehydrating agent, and inert solvents like toluene (B28343) when a different dehydrating agent such as oxalyl chloride is used[2][3][4]. The choice of solvent can influence reaction time, temperature, and the purification process.

Q3: What are the key physical and chemical properties of this compound?

A3: this compound is a white to light yellow crystalline powder[5]. It has a melting point in the range of 137-139 °C[3][6]. It is sensitive to moisture and will hydrolyze back to 2,3-Pyridinedicarboxylic Acid in the presence of water[3][7][8]. It has moderate solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and alcohols[3].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete dehydration of the starting material.- Ensure the dehydrating agent (acetic anhydride or oxalyl chloride) is fresh and used in sufficient excess.- Increase the reaction time or temperature as per the protocol.- For the oxalyl chloride method, ensure a catalytic amount of DMF is added to facilitate the reaction[3][9].
Hydrolysis of the anhydride product.- Use anhydrous solvents and reagents, and dry all glassware thoroughly before use[7].- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture[3][9].- During workup, minimize contact with aqueous solutions.
Product is an Oily Residue Instead of a Crystalline Solid Presence of impurities or residual solvent.- Ensure complete removal of the solvent and excess dehydrating agent under reduced pressure[3].- Triturate the oily residue with a non-polar solvent like diethyl ether or a hexane-toluene mixture to induce crystallization[9].
Product is Contaminated with Starting Material (2,3-Pyridinedicarboxylic Acid) Incomplete reaction or hydrolysis during workup.- Optimize reaction conditions (time, temperature) to drive the reaction to completion.- Avoid exposure to water during the workup and purification steps. Recrystallization from a suitable solvent may be necessary.
Reaction with Oxalyl Chloride is Sluggish Insufficient catalyst.- Add a catalytic amount (a single drop) of freshly distilled N,N-dimethylformamide (DMF) to the reaction mixture[3][9].

Solvent Selection Data

Dehydrating Agent Solvent Temperature Reaction Time Yield Notes
Acetic AnhydrideAcetic AnhydrideReflux4 hoursNot specifiedAcetic anhydride serves as both the reagent and the solvent. Excess acetic anhydride is removed by distillation[2][3].
Oxalyl ChlorideTolueneHeated (Reflux)3 hours91%Requires a catalytic amount of DMF. The product is isolated after evaporation of the solvent[9].

Experimental Protocols

Method 1: Dehydration using Acetic Anhydride[2][3]
  • In a round-bottom flask equipped with a reflux condenser, add 60 g of 2,3-Pyridinedicarboxylic Acid to 120 ml of acetic anhydride.

  • Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.

  • After the reaction is complete, cool the solution to 80°C.

  • Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80°C.

  • Cool the remaining residue to room temperature.

  • Add 60 mL of dichloromethane (B109758) to the residue and stir at 40-45°C for 30 minutes.

  • Cool the solution to 0-5°C to induce crystallization.

  • Filter the solid product, wash with cold dichloromethane, and dry to obtain this compound.

Method 2: Dehydration using Oxalyl Chloride in Toluene[3][11]
  • To a dry reaction vessel purged with argon, add 2,3-Pyridinedicarboxylic Acid (1 mmol), anhydrous toluene (5 mL), and oxalyl chloride (1.2 mmol).

  • Add one drop of freshly distilled N,N-dimethylformamide (DMF).

  • Heat the reaction mixture with stirring for 3 hours.

  • After the reaction, stop stirring and allow any solids to settle.

  • Decant the toluene solution and filter it.

  • Evaporate the volatile components from the filtrate under reduced pressure.

  • If necessary, triturate the resulting solid with diethyl ether or a hexane-toluene mixture to obtain the pure crystalline product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_method1 Method 1: Acetic Anhydride cluster_method2 Method 2: Oxalyl Chloride A1 Mix 2,3-Pyridinedicarboxylic Acid and Acetic Anhydride A2 Reflux for 4 hours A1->A2 A3 Distill excess Acetic Anhydride A2->A3 A4 Add Dichloromethane and Stir A3->A4 A5 Crystallize at 0-5°C A4->A5 A6 Filter and Dry A5->A6 end_product End Product: This compound A6->end_product B1 Combine 2,3-Pyridinedicarboxylic Acid, Oxalyl Chloride, Toluene, and DMF under Argon B2 Heat for 3 hours B1->B2 B3 Decant and Filter Solution B2->B3 B4 Evaporate Solvent B3->B4 B5 Triturate/Recrystallize B4->B5 B5->end_product start Start: 2,3-Pyridinedicarboxylic Acid start->A1 start->B1

Caption: Workflow for the synthesis of this compound.

logical_relationship Troubleshooting Logic for Low Yield start Low Product Yield cause1 Incomplete Dehydration start->cause1 cause2 Product Hydrolysis start->cause2 solution1a Check/Replace Reagents cause1->solution1a solution1b Increase Reaction Time/Temp cause1->solution1b solution1c Add DMF Catalyst (for Oxalyl Chloride method) cause1->solution1c solution2a Use Anhydrous Conditions cause2->solution2a solution2b Inert Atmosphere cause2->solution2b solution2c Minimize Aqueous Workup cause2->solution2c

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2,3-Pyridinedicarboxylic Anhydride (B1165640) during experimental procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield in acylation/esterification reaction Hydrolysis of 2,3-Pyridinedicarboxylic Anhydride to 2,3-pyridinedicarboxylic acid.1. Verify Reagent Integrity: Use a fresh, unopened container of the anhydride. If the container has been opened previously, verify the integrity of the seal. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven-dried or flame-dried under an inert atmosphere). Use freshly opened anhydrous solvents or solvents dried over an appropriate desiccant (e.g., molecular sieves).[1] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
Inconsistent or non-reproducible results Partial hydrolysis of the anhydride, leading to variable amounts of the active reagent.1. Standardize Handling Procedure: Implement a strict protocol for handling the anhydride, including minimizing the time the container is open and always working under anhydrous and inert conditions. 2. Quantify Water Content: If possible, determine the water content of the solvent and anhydride using Karl Fischer titration to ensure they meet the required specifications for your reaction.[2]
Formation of unexpected byproducts The hydrolyzed diacid may participate in or catalyze side reactions.1. Purify the Anhydride: If hydrolysis is suspected in the starting material, it may be possible to purify it, although prevention is a better strategy. 2. Optimize Reaction Conditions: Lowering the reaction temperature may help to reduce the rate of hydrolysis relative to the desired reaction.
Solid material appears clumped or has changed in appearance Significant hydrolysis has occurred, as the resulting dicarboxylic acid is more polar and can absorb more water.It is not recommended to use the anhydride if its physical appearance has changed. A fresh container should be used to ensure the reliability of your experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is preventing its hydrolysis important?

A1: this compound (also known as quinolinic anhydride) is a reactive chemical intermediate used in the synthesis of pharmaceuticals, polymers, and other complex organic molecules.[3][4] Preventing its hydrolysis is critical because the anhydride functional group is the reactive site for many of its applications, such as acylation and esterification reactions.[5][6] When the anhydride reacts with water (hydrolysis), it forms the much less reactive 2,3-pyridinedicarboxylic acid, which will not undergo the desired subsequent reactions, leading to low or no product yield.[7]

Q2: What are the main factors that cause the hydrolysis of this compound?

A2: The primary cause of hydrolysis is exposure to water.[4] This can come from several sources, including:

  • Atmospheric moisture: Especially in humid environments.

  • Trace amounts of water in solvents: Even solvents labeled "anhydrous" can contain ppm levels of water.

  • Water adsorbed on glassware: Glass surfaces can hold a thin film of water. The rate of hydrolysis is also accelerated by increased temperature and the presence of acidic or basic catalysts.[8]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[9] For long-term storage, using a desiccator containing a drying agent like silica (B1680970) gel or storing it in a glovebox under an inert atmosphere is highly recommended.[2] It is also crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[1]

Q4: What are the signs of this compound degradation?

A4: The primary degradation product is 2,3-pyridinedicarboxylic acid. While minor degradation may not be visually obvious, significant hydrolysis can lead to changes in the physical properties of the solid, such as clumping. Analytical techniques like IR or NMR spectroscopy can be used to confirm the purity of the material. In an IR spectrum, the appearance of a broad O-H stretch and a shift in the carbonyl peaks would indicate the presence of the carboxylic acid.

Q5: Which solvents are suitable for reactions with this compound?

A5: Dry, aprotic solvents are the best choice. Suitable solvents include anhydrous toluene, dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF).[4][10] Protic solvents like water and alcohols will react with the anhydride.[4][5]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol describes the best practices for handling the solid anhydride to minimize exposure to atmospheric moisture.

Materials:

  • Sealed container of this compound

  • Spatula

  • Clean, dry weighing vessel (e.g., vial or round-bottom flask)

  • Glovebox or a Schlenk line with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place the sealed container of the anhydride, weighing vessel, and spatula into a glovebox antechamber.

  • Evacuate and refill the antechamber with inert gas for a minimum of three cycles.

  • Transfer the items into the main glovebox chamber.

  • Allow the anhydride container to equilibrate to the glovebox temperature.

  • Carefully open the container and weigh the desired amount of the solid directly into the weighing vessel.

  • Securely seal both the weighing vessel and the stock container of the anhydride.

  • The reagent is now ready for use in the reaction setup within the glovebox or can be quickly transferred to a reaction vessel under a positive pressure of inert gas if using a Schlenk line.

Protocol 2: Setting up a Reaction to Minimize Hydrolysis

This protocol outlines the setup of a typical acylation or esterification reaction using this compound.

Materials:

  • Oven-dried or flame-dried glassware (e.g., round-bottom flask, condenser)

  • Anhydrous aprotic solvent (e.g., toluene, DCM)

  • Substrate (e.g., alcohol or amine)

  • This compound

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the dried glassware and allow it to cool to room temperature under a stream of inert gas.

  • Add the substrate and the anhydrous solvent to the reaction flask via a syringe or cannula.

  • If the substrate is a solid, it should also be dried and added under a positive pressure of inert gas.

  • Add the pre-weighed this compound to the reaction flask under a positive flow of inert gas to prevent the ingress of air.

  • If necessary, add any catalyst or base under the same conditions.

  • Commence stirring and proceed with the reaction as per your specific experimental procedure, maintaining a positive pressure of inert gas throughout.

Visualizations

Caption: Mechanism of this compound hydrolysis.

Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage Store in a cool, dry place in a tightly sealed container desiccator Use a desiccator for long-term storage storage->desiccator warm_up Allow container to reach room temperature before opening storage->warm_up inert_atmo Handle in an inert atmosphere (glovebox or Schlenk line) warm_up->inert_atmo dry_glass Use oven-dried or flame-dried glassware inert_atmo->dry_glass anhydrous_solv Use anhydrous solvents dry_glass->anhydrous_solv success success anhydrous_solv->success Successful Reaction (Hydrolysis Minimized)

Caption: Workflow for preventing hydrolysis of this compound.

References

troubleshooting guide for reactions involving quinolinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinolinic Anhydride (B1165640) Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with quinolinic anhydride.

Frequently Asked Questions (FAQs)

Section 1: Handling, Storage, and Stability

Q1: What is the primary cause of quinolinic anhydride degradation, and how can I prevent it?

A1: The primary cause of degradation is hydrolysis. Quinolinic anhydride is highly sensitive to moisture and will react with water to form quinolinic acid, rendering it inactive for acylation reactions.[1][2][3] To prevent this, strict anhydrous conditions are essential.

  • Handling: Handle quinolinic anhydride under an inert atmosphere, such as argon or nitrogen.[1]

  • Storage: Store it in a tightly sealed container in a cool, dry, and dark place.[4][5] Room temperature storage in a sealed, dry environment is generally acceptable.[4][6]

  • Glassware: Ensure all glassware is thoroughly oven-dried before use.[2]

  • Reagents: Use anhydrous solvents and ensure all other reagents are free from moisture.[1][2]

Q2: What are the key safety precautions I should take when working with quinolinic anhydride?

A2: Quinolinic anhydride is an irritant.[4] Avoid all personal contact, including inhalation of the powder.[5] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood.[5] In case of eye contact, rinse immediately and cautiously with plenty of water for several minutes.[7]

Section 2: Reaction Optimization

Q3: My reaction is showing low or no conversion of the starting material. What are the common causes and how can I improve the yield?

A3: Low conversion is a frequent issue and can stem from several factors:

  • Hydrolysis of the Anhydride: As mentioned, moisture will consume the anhydride. Ensure all components of your reaction are scrupulously dry.[1]

  • Low Reactivity of the Nucleophile: If your alcohol or amine is sterically hindered or electronically poor, the reaction may be sluggish.[1]

    • Increase Temperature: Gently heating the reaction can increase the rate.

    • Add a Catalyst: For esterifications, adding a catalytic amount (0.1-0.2 equivalents) of 4-Dimethylaminopyridine (DMAP) can significantly improve reaction rates.[1] For amide couplings with less reactive amines, a non-nucleophilic base like triethylamine (B128534) can be beneficial.[1]

  • Incorrect Stoichiometry: Ensure you are using the correct molar ratios. Using a slight excess (e.g., 1.1–1.2 equivalents) of the quinolinic anhydride can help drive the reaction to completion, especially if the nucleophile is valuable.[1]

  • Insufficient Reaction Time: Some reactions are simply slow. Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[1]

Q4: I am observing the formation of multiple products. What are the likely side reactions?

A4: The most common side reactions involve the reactivity of the anhydride with competing nucleophiles or the solvent itself.

  • Hydrolysis: Formation of quinolinic acid is the most common byproduct if trace water is present.[2]

  • Reaction with Solvent: Protic solvents like alcohols can react with the anhydride, leading to the formation of the corresponding ester as a byproduct.[2] It is best to use inert, aprotic solvents like Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or Toluene.[2][8]

  • Competitive Acylation: If your substrate contains multiple nucleophilic sites (e.g., both a hydroxyl and an amino group), the anhydride may react with both, leading to a mixture of products.[2] Consider using protecting groups to ensure the anhydride reacts only at the desired position.[2]

Section 3: Work-up and Purification

Q5: How can I effectively remove the quinolinic acid byproduct after the reaction?

A5: Quinolinic acid, the hydrolysis byproduct, can be removed with a basic wash during the aqueous work-up. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to your reaction mixture.[1] The base will deprotonate the carboxylic acid groups of quinolinic acid, forming a salt that is soluble in the aqueous layer, allowing it to be separated from your desired product in the organic layer.[2]

Q6: My quinoline-containing product is streaking on the silica (B1680970) gel column and the separation is poor. What can I do?

A6: This is a common problem with quinoline (B57606) derivatives due to the basicity of the pyridine (B92270) nitrogen, which interacts strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel.[9] This can lead to tailing and even decomposition.

  • Deactivate the Silica: Pre-treat the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine to your eluent system.[9]

  • Use Alternative Stationary Phases: Consider using neutral or basic alumina (B75360) instead of silica gel.[9] For some compounds, reversed-phase (C18) silica can also be an effective alternative.[9]

  • Minimize Contact Time: If you must use silica gel, run the column as quickly as possible to reduce the time your compound is in contact with the acidic stationary phase.[9]

Data and Physicochemical Properties

Table 1: Physicochemical Properties of Quinolinic Anhydride and Related Compounds

PropertyQuinolinic AnhydrideQuinolinic Acid
IUPAC Name Furo[3,4-b]pyridine-5,7-dionePyridine-2,3-dicarboxylic acid
CAS Number 699-98-9[6]89-00-9[10]
Molecular Formula C₇H₃NO₃[6]C₇H₅NO₄[11]
Molar Mass 149.1 g/mol [6]167.12 g/mol [10]
Appearance White to orange/green crystal powder[6]White to light yellow solid[5]
Melting Point 137-139 °C[6]185-190 °C (decomposes)[10]
Sensitivity Moisture sensitive[4][6]Stable[5]
Storage Temp. Room Temperature (in a dry, dark place)[4]-20°C for long-term stability[11]

Experimental Protocols

Protocol 1: Synthesis of Quinolinic Anhydride from Quinolinic Acid

This protocol describes a common method for preparing quinolinic anhydride using acetic anhydride as a dehydrating agent.[8]

Materials:

  • Pyridine-2,3-dicarboxylic acid (quinolinic acid)

  • Acetic anhydride

  • Dichloromethane

  • Oil bath

  • Round-bottom flask and reflux condenser

  • Rotary evaporator

Procedure:

  • Combine quinolinic acid (e.g., 60 g) and acetic anhydride (e.g., 120 mL) in a round-bottom flask equipped with a reflux condenser.[8]

  • Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[8]

  • After the reaction is complete, cool the solution to approximately 80°C.[8]

  • Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature does not exceed 80°C.[8]

  • Cool the residue to room temperature and add dichloromethane (e.g., 60 mL).[8]

  • The product can be further purified by recrystallization from a suitable solvent like diethyl ether to obtain pure quinolinic anhydride.[8]

Protocol 2: General Procedure for Amide Synthesis using Quinolinic Anhydride

This protocol outlines a general method for coupling an amine with quinolinic anhydride.

Materials:

  • Amine (substrate)

  • Quinolinic anhydride

  • Triethylamine (non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.[1]

  • Addition of Anhydride: Cool the solution to 0°C using an ice bath. Add quinolinic anhydride (1.2 eq.) portion-wise to control any potential exotherm.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[1]

  • Work-up:

    • Dilute the reaction mixture with additional DCM.[1]

    • Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 0.5 M citric acid solution), saturated aqueous NaHCO₃ solution (to remove quinolinic acid byproduct), and finally with brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product using column chromatography, employing an eluent system containing a basic modifier (e.g., 1% triethylamine) if necessary.[9]

Visual Guides and Workflows

G Troubleshooting Workflow for Low Yield Reactions start Low Reaction Yield Observed check_moisture Check for Moisture Contamination (Anhydride Hydrolysis) start->check_moisture check_reactivity Assess Substrate Reactivity (Steric/Electronic Effects) check_moisture->check_reactivity No solution_moisture Solution: - Use oven-dried glassware - Use anhydrous solvents - Run under inert atmosphere check_moisture->solution_moisture Yes check_conditions Review Reaction Conditions (Time, Stoichiometry) check_reactivity->check_conditions No solution_reactivity Solution: - Increase reaction temperature - Add DMAP for alcohols - Add non-nucleophilic base for amines check_reactivity->solution_reactivity Yes solution_conditions Solution: - Increase reaction time - Use slight excess of anhydride (1.1-1.2 eq.) check_conditions->solution_conditions Yes end Improved Yield solution_moisture->end solution_reactivity->end solution_conditions->end

Caption: Troubleshooting workflow for low-yield reactions.

G Common Side Reactions with Quinolinic Anhydride cluster_reactants Reactants / Contaminants cluster_products Side Products anhydride Quinolinic Anhydride hydrolysis_prod Quinolinic Acid anhydride->hydrolysis_prod Hydrolysis solvent_prod Ester Byproduct anhydride->solvent_prod Solvent Reaction multi_prod Mixture of Acylated Products anhydride->multi_prod Competitive Acylation water H₂O (Moisture) solvent Protic Solvent (e.g., ROH) multi_nuc Substrate with Multiple Nucleophiles

Caption: Logical diagram of common anhydride side reactions.

G Experimental Workflow for Amide Coupling start Start: Oven-Dried Flask (Inert Atmosphere) step1 1. Dissolve Amine & Base in Anhydrous Solvent start->step1 step2 2. Cool to 0°C step1->step2 step3 3. Add Quinolinic Anhydride step2->step3 step4 4. React at RT (4-24h) Monitor by TLC/LC-MS step3->step4 step5 5. Aqueous Work-up (Acid, Base, Brine Washes) step4->step5 step6 6. Dry & Concentrate Organic Layer step5->step6 step7 7. Purify via Column Chromatography step6->step7 end Finish: Isolated Product step7->end

Caption: A typical experimental workflow for amide coupling.

References

Technical Support Center: 2,3-Pyridinedicarboxylic Anhydride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up of 2,3-Pyridinedicarboxylic Anhydride (B1165640) production.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-Pyridinedicarboxylic Anhydride?

A1: this compound, also known as Quinolinic Anhydride, is a chemical intermediate with the molecular formula C7H3NO3.[1] It appears as a white to off-white solid and is utilized in the synthesis of pharmaceuticals, polymers, and other complex organic molecules.[1][2] The pyridine (B92270) ring within its structure is a common feature in many approved drugs, imparting favorable pharmacokinetic properties.

Q2: What are the primary synthesis routes for this compound?

A2: The most common laboratory-scale synthesis methods involve the dehydration of its precursor, 2,3-pyridinedicarboxylic acid (quinolinic acid). This is typically achieved using dehydrating agents such as acetic anhydride or oxalyl chloride in a suitable solvent.[1][3]

Q3: What are the key physical and chemical properties of this compound?

A3: Key properties are summarized in the table below. The compound is sensitive to moisture and will hydrolyze back to 2,3-pyridinedicarboxylic acid.[4] Therefore, it should be handled under anhydrous conditions. It has moderate solubility in common organic solvents like DMSO and DMF.[1]

Q4: What are the main applications of this compound?

A4: this compound is a versatile intermediate. It is a key building block in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs).[2] It is also used in the production of novel polymers, resins, and composite materials.[2] Additionally, it serves as a reagent in the synthesis of agrochemicals.[2]

Troubleshooting Guides for Scale-Up Production

Issue 1: Low Yield During Synthesis

Q: We are experiencing lower than expected yields of this compound when scaling up the reaction from lab to pilot scale. What are the potential causes and solutions?

A: Low yields during scale-up can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reagents, resulting in side reactions.

    • Solution: Ensure the reactor's agitation system is appropriate for the scale and viscosity of the reaction mixture. Consider using baffles to improve mixing.

  • Poor Temperature Control: The dehydration reaction can be exothermic.[5] Insufficient heat removal at a larger scale can lead to thermal runaway and product degradation.

    • Solution: Implement a robust cooling system for the reactor. Reagents should be added slowly and in a controlled manner to manage heat generation.[5]

  • Moisture Contamination: this compound is moisture-sensitive.[4] Larger scale operations have more potential entry points for atmospheric moisture.

    • Solution: Ensure all reagents, solvents, and equipment are thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Impure Starting Materials: The purity of the starting 2,3-pyridinedicarboxylic acid can significantly impact the yield.

    • Solution: Verify the purity of the starting materials before use. Recrystallization of the starting acid may be necessary.

Issue 2: Product Purity and Color Issues

Q: The final product is off-color (e.g., yellow or brown) and does not meet our purity specifications. How can we improve the purity and color of our this compound?

A: Discoloration and impurities often arise from side reactions or residual starting materials. Consider the following:

  • Reaction Temperature: Excessive heat during the reaction or workup can cause decomposition and the formation of colored byproducts.

    • Solution: Carefully control the reaction temperature and avoid overheating. During solvent removal, use vacuum distillation at a low temperature.[1]

  • Incomplete Reaction: If the reaction does not go to completion, unreacted 2,3-pyridinedicarboxylic acid will remain.

    • Solution: Monitor the reaction progress using techniques like TLC or HPLC. Ensure sufficient reaction time and appropriate stoichiometry of the dehydrating agent.

  • Purification Method: The purification method used at the lab scale may not be as effective at a larger scale.

    • Solution: Recrystallization is a common method for purifying the final product.[1] Experiment with different solvent systems to find the optimal one for your scale. Washing the crude product with a non-polar solvent can also help remove impurities.

Issue 3: Difficulties in Product Isolation and Handling

Q: We are facing challenges with filtering and drying the product at a larger scale. The product is also difficult to handle due to its fine particle size. What can be done?

A: Isolation and handling issues are common in scale-up. Here are some recommendations:

  • Filtration: A fine crystalline product can clog filters, slowing down the isolation process.

    • Solution: Optimize the crystallization process to obtain larger crystals. This can be achieved by controlling the cooling rate and agitation. Using a filter press or centrifuge can be more efficient for large-scale filtration.

  • Drying: Inefficient drying can leave residual solvent or moisture, leading to product degradation.

    • Solution: Use a vacuum oven for drying at a controlled temperature. For very large quantities, a tumble dryer under vacuum may be suitable. Ensure the product is spread thinly to facilitate even drying.

  • Handling: Fine powders can be hazardous if inhaled and can be difficult to transfer.

    • Solution: Use appropriate personal protective equipment (PPE), such as a dust mask. Consider granulation or pelletizing the final product to improve its handling characteristics.

Data and Protocols

Physicochemical Properties
PropertyValueSource(s)
CAS Number 699-98-9[1][3]
Molecular Formula C7H3NO3[1][3]
Molecular Weight 149.10 g/mol [1]
Melting Point 137-139 °C[1]
Boiling Point 334.6 ± 15.0 °C (at 760 mmHg)[1]
Appearance White to off-white solid powder[1]
Purity >95.0%[6]
Experimental Protocols

Method 1: Synthesis using Acetic Anhydride [1]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, add 2,3-pyridinedicarboxylic acid (1 part by weight) and acetic anhydride (2 parts by volume).

  • Heating: Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.

  • Solvent Removal: After the reaction is complete, cool the solution to 80°C. Distill off the excess acetic anhydride under vacuum, ensuring the temperature remains below 80°C.

  • Precipitation: Cool the residue to room temperature. Add dichloromethane (B109758) (1 part by volume) and stir at 40-45°C for 30 minutes.

  • Isolation: Cool the mixture to 0-5°C. Filter the solid product.

  • Washing and Drying: Wash the filtered solid with cold dichloromethane and dry under vacuum to obtain this compound.

Method 2: Synthesis using Oxalyl Chloride [3]

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine 2,3-pyridinedicarboxylic acid (1 mmol), anhydrous toluene (B28343) (5 mL), and a catalytic amount of freshly distilled N,N-dimethylformamide (DMF) (1 drop).

  • Reagent Addition: Add oxalyl chloride (1.2 mmol) to the mixture.

  • Heating: Heat the reaction mixture under stirring for 3 hours.

  • Workup: After the reaction is complete, stop stirring and allow any oily residue to settle. Decant the toluene solution and filter it.

  • Isolation: Evaporate the volatile components from the filtrate under reduced pressure.

  • Purification: If necessary, recrystallize the product from a suitable solvent such as diethyl ether to obtain pure this compound.[3]

Visualizations

experimental_workflow_acetic_anhydride cluster_reaction Reaction cluster_workup Workup & Isolation start Mix 2,3-Pyridinedicarboxylic Acid and Acetic Anhydride reflux Reflux for 4 hours start->reflux cool_distill Cool to 80°C & Distill excess Acetic Anhydride reflux->cool_distill Reaction Complete add_dcm Add Dichloromethane & Stir cool_distill->add_dcm cool_filter Cool to 0-5°C & Filter add_dcm->cool_filter wash_dry Wash with Dichloromethane & Dry cool_filter->wash_dry end 2,3-Pyridinedicarboxylic Anhydride wash_dry->end Final Product

Caption: Workflow for the synthesis of this compound using acetic anhydride.

experimental_workflow_oxalyl_chloride cluster_reaction Reaction (Inert Atmosphere) cluster_workup Workup & Purification start Mix 2,3-Pyridinedicarboxylic Acid, Toluene, and DMF add_reagent Add Oxalyl Chloride start->add_reagent heat Heat and Stir for 3 hours add_reagent->heat decant_filter Decant and Filter Toluene Solution heat->decant_filter Reaction Complete evaporate Evaporate Volatiles decant_filter->evaporate recrystallize Recrystallize from Diethyl Ether evaporate->recrystallize end 2,3-Pyridinedicarboxylic Anhydride recrystallize->end Final Product

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

References

Technical Support Center: Synthesis of 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,3-pyridinedicarboxylic anhydride.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction - Acetic Anhydride Method: Ensure a sufficient excess of acetic anhydride is used and that the reflux time is adequate (e.g., 4 hours). Monitor the reaction progress via techniques like TLC or NMR. - Oxalyl Chloride Method: Ensure the reaction is carried out under anhydrous conditions as oxalyl chloride is highly reactive towards water. Use freshly distilled solvents and dry glassware. An inert atmosphere (argon or nitrogen) is recommended.[1][2]
Product Loss During Workup - Precipitation/Crystallization: Optimize the solvent system and temperature for precipitation or crystallization to maximize recovery. For the acetic anhydride method, ensure the mixture is sufficiently cooled (0-5°C) before filtration.[3] - Extraction: If applicable, perform multiple extractions with an appropriate solvent to ensure complete recovery of the product from the aqueous phase.
Hydrolysis of the Anhydride The anhydride is moisture-sensitive.[4] Take rigorous measures to exclude water from the reaction and workup. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[1][2]

Issue 2: Presence of Starting Material (2,3-Pyridinedicarboxylic Acid) in the Final Product

Potential CauseRecommended Solution
Incomplete Dehydration - Acetic Anhydride Method: Increase the reaction time or the amount of acetic anhydride to drive the equilibrium towards the product. - Oxalyl Chloride Method: Ensure the stoichiometry of oxalyl chloride is sufficient (a slight excess is often used).[1][2]
Hydrolysis During Workup or Storage - During workup, minimize contact with water. Use anhydrous solvents for washing and drying. - Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅).
Purification Inefficiency - Recrystallization: Choose a solvent system in which the anhydride has good solubility at high temperatures and poor solubility at low temperatures, while the dicarboxylic acid has different solubility characteristics. - Sublimation: If applicable, vacuum sublimation can be an effective purification method for removing non-volatile impurities.

Issue 3: Discoloration of the Final Product (Yellowish or Brownish Tinge)

Potential CauseRecommended Solution
Thermal Decomposition The starting material, 2,3-pyridinedicarboxylic acid, decomposes at its melting point (188-190 °C).[5] The acetic anhydride method involves heating, which could lead to some decomposition if the temperature is not carefully controlled. Use an oil bath for precise temperature control and avoid overheating.
Side Reactions - Oxalyl Chloride Method: The use of a catalytic amount of DMF can sometimes lead to the formation of colored byproducts. Use the minimum effective amount of freshly distilled DMF.[1][2]
Impurities in Starting Materials Use high-purity 2,3-pyridinedicarboxylic acid and freshly distilled reagents and solvents.
Residual Solvents or Reagents Ensure complete removal of solvents and excess reagents during the workup. For the acetic anhydride method, complete removal of excess acetic anhydride by vacuum distillation is crucial.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the dehydration of 2,3-pyridinedicarboxylic acid using either acetic anhydride or oxalyl chloride.[1][2][3]

  • Acetic Anhydride Method: This method involves heating 2,3-pyridinedicarboxylic acid in an excess of acetic anhydride.[3] It is a relatively straightforward procedure but may require higher temperatures, which can lead to thermal decomposition if not controlled properly.

  • Oxalyl Chloride Method: This method utilizes oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), in an inert solvent like toluene (B28343).[1][2] This reaction typically proceeds under milder conditions than the acetic anhydride method.

Q2: What are the primary impurities I should be concerned about?

A2: The most common impurity is the unreacted starting material, 2,3-pyridinedicarboxylic acid (quinolinic acid). This can be due to an incomplete reaction or hydrolysis of the anhydride product during workup and storage.[4] Other potential impurities can arise from side reactions or thermal decomposition, especially at elevated temperatures.

Q3: How can I minimize the hydrolysis of my product?

A3: this compound is sensitive to moisture.[4] To minimize hydrolysis, it is critical to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). During the workup, avoid prolonged exposure to aqueous solutions. Store the purified product in a desiccator.

Q4: What is the role of DMF in the oxalyl chloride method?

A4: In the oxalyl chloride method, a catalytic amount of DMF is often added to facilitate the reaction. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is a more reactive electrophile and is the active species in the conversion of the carboxylic acid to the anhydride.

Q5: Can I use other dehydrating agents?

A5: While acetic anhydride and oxalyl chloride are the most commonly reported, other dehydrating agents used for anhydride synthesis, such as thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC), could potentially be adapted for this synthesis. However, reaction conditions would need to be optimized, and different impurity profiles might be observed.

Q6: What analytical techniques are suitable for assessing the purity of this compound?

A6: Several techniques can be used to assess purity:

  • Melting Point: A sharp melting point close to the literature value (137-139 °C) is indicative of high purity.[3] A broad melting range or a lower melting point suggests the presence of impurities.

  • Infrared (IR) Spectroscopy: The formation of the anhydride can be confirmed by the appearance of characteristic symmetric and asymmetric C=O stretching bands for the anhydride (typically around 1750-1850 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and to detect and quantify impurities, such as the starting dicarboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the anhydride from the starting acid and other potential impurities, allowing for quantitative purity assessment.

Experimental Protocols

Method 1: Synthesis using Acetic Anhydride [3]

  • Combine 2,3-pyridinedicarboxylic acid (e.g., 60 g) and acetic anhydride (e.g., 120 ml) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to reflux and maintain reflux for 4 hours.

  • After the reaction is complete, cool the solution to approximately 80°C.

  • Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80°C.

  • Cool the residue to room temperature and add dichloromethane (B109758) (e.g., 60 mL).

  • Stir the mixture at 40-45°C for 30 minutes.

  • Cool the solution to 0-5°C to induce crystallization.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold dichloromethane and dry under vacuum.

Method 2: Synthesis using Oxalyl Chloride [1][2]

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,3-pyridinedicarboxylic acid (e.g., 1 mmol, 167 mg) and anhydrous toluene (e.g., 5 mL).

  • Add oxalyl chloride (e.g., 1.2 mmol, 152 mg, 0.103 mL) to the suspension.

  • Add one drop of freshly distilled N,N-dimethylformamide (DMF).

  • Heat the reaction mixture with stirring for 3 hours.

  • After the reaction is complete, stop stirring and allow any solid to settle.

  • Decant the toluene solution and filter it.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by trituration with diethyl ether or by recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula C₇H₃NO₃
Molecular Weight 149.10 g/mol
Appearance White to grayish-white solid powder
Melting Point 137-139 °C[3]
Boiling Point 334.6 ± 15.0 °C at 760 mmHg[3]
Solubility Moderately soluble in DMSO and DMF. Hydrolyzes in water.[3]
CAS Number 699-98-9

Table 2: Comparison of Synthesis Methods (Qualitative)

FeatureAcetic Anhydride MethodOxalyl Chloride Method
Reagents 2,3-Pyridinedicarboxylic acid, Acetic anhydride2,3-Pyridinedicarboxylic acid, Oxalyl chloride, DMF (cat.)
Reaction Conditions Reflux temperature (higher temp.)Typically heated, but milder than refluxing acetic anhydride
Reaction Time ~4 hours[3]~3 hours[2]
Workup Distillation, crystallizationFiltration, evaporation, trituration/recrystallization
Potential Issues Thermal decomposition, incomplete removal of acetic acidMoisture sensitivity of reagents, handling of corrosive oxalyl chloride

Visualizations

experimental_workflow cluster_start Starting Material cluster_method1 Method 1: Acetic Anhydride cluster_method2 Method 2: Oxalyl Chloride cluster_end Final Product start 2,3-Pyridinedicarboxylic Acid m1_react React with Acetic Anhydride (Reflux) start->m1_react m2_react React with Oxalyl Chloride/DMF in Toluene start->m2_react m1_distill Distill excess Acetic Anhydride m1_react->m1_distill m1_crystallize Crystallize from Dichloromethane m1_distill->m1_crystallize end_product This compound m1_crystallize->end_product m2_filter Filter and Evaporate Solvent m2_react->m2_filter m2_purify Purify (Trituration/Recrystallization) m2_filter->m2_purify m2_purify->end_product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_low_yield issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Loss During Workup issue->cause2 cause3 Hydrolysis issue->cause3 solution1a Increase reaction time/ excess reagent cause1->solution1a solution1b Ensure anhydrous conditions (Oxalyl Chloride method) cause1->solution1b solution2 Optimize crystallization/ extraction conditions cause2->solution2 solution3 Use anhydrous reagents/solvents and inert atmosphere cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

troubleshooting_impurity issue Starting Material Impurity in Product cause1 Incomplete Dehydration issue->cause1 cause2 Hydrolysis during Workup/Storage issue->cause2 cause3 Inefficient Purification issue->cause3 solution1 Increase reaction time or stochiometry of dehydrating agent cause1->solution1 solution2 Minimize water contact; store in desiccator cause2->solution2 solution3 Optimize recrystallization solvent and conditions cause3->solution3

Caption: Troubleshooting logic for the presence of starting material impurity.

References

Validation & Comparative

A Comparative Guide to 2,3-Pyridinedicarboxylic Anhydride and Phthalic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Among the myriad of available reagents, cyclic anhydrides serve as versatile intermediates, particularly in the synthesis of polymers and pharmaceutically relevant scaffolds. This guide provides a detailed, data-driven comparison of two prominent cyclic anhydrides: 2,3-Pyridinedicarboxylic Anhydride (B1165640) and Phthalic Anhydride.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these anhydrides is crucial for their effective application. The following table summarizes their key characteristics.

Property2,3-Pyridinedicarboxylic AnhydridePhthalic Anhydride
Molecular Formula C₇H₃NO₃C₈H₄O₃
Molecular Weight 149.10 g/mol 148.12 g/mol [1]
Appearance White to light yellow crystalline powder[2]White, lustrous needles or flakes[1]
Melting Point 137-139 °C131.6 °C[1]
Boiling Point 334.6 ± 15.0 °C[3]295 °C (sublimes)[1]
Density ~1.6 g/cm³[3]1.53 g/cm³ (solid)[1]

Structural Differences

The core structural difference lies in the aromatic ring system. Phthalic anhydride is based on a benzene (B151609) ring, making it a carbocyclic aromatic anhydride. In contrast, this compound incorporates a pyridine (B92270) ring, a nitrogen-containing heterocycle. This substitution of a carbon atom with a nitrogen atom significantly influences the electronic properties and reactivity of the molecule. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which can affect the electrophilicity of the carbonyl carbons in the anhydride moiety.

Comparative Performance and Reactivity

The reactivity of cyclic anhydrides is central to their utility in synthesis. While direct, side-by-side quantitative kinetic comparisons are not extensively available in the literature, a comparative analysis can be drawn from existing studies on their reactions, particularly with nucleophiles like amines.

Reactivity with Amines: Both anhydrides react readily with primary amines to form an initial amic acid, which can then be cyclized to the corresponding imide, a foundational reaction in the synthesis of polyimides and other nitrogen-containing heterocycles.

  • Phthalic Anhydride: The kinetics of the reaction between phthalic anhydride and aniline (B41778) in glacial acetic acid have been studied, with apparent second-order rate constants (kₙᵃᵖᵖ) in the range of 6.30 to 7.56 M⁻¹s⁻¹ at temperatures between 30 and 50 °C.[4][5] The reaction is sensitive to the solvent, with the rate being influenced by the solvent's polarity and its ability to solvate the transition state.[4] A competition experiment has shown that phthalic anhydride reacts approximately five times faster than succinic anhydride with an amine-functionalized polystyrene, highlighting its higher reactivity compared to aliphatic anhydrides.[6]

  • This compound: While specific kinetic data is scarce, studies on its reactivity with various nitrogen nucleophiles indicate that it readily forms the corresponding arylcarbamoylpyridinecarboxylic acids at room temperature.[7] The presence of the electron-withdrawing pyridine ring is expected to increase the electrophilicity of the carbonyl carbons, potentially leading to a higher reaction rate compared to phthalic anhydride under identical conditions. However, the nitrogen atom can also be protonated under acidic conditions, which could complicate the reaction kinetics.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of compounds.

  • Phthalic Anhydride: Phthalic anhydride is a thermally stable compound. It sublimes at 295 °C under atmospheric pressure.[1] Studies on polyimides derived from phthalic anhydride show high thermal stability, often with decomposition temperatures exceeding 500 °C.[8]

Solubility Profile

The solubility of these anhydrides in various organic solvents is a critical parameter for their use in solution-phase reactions.

SolventThis compound ( g/100 mL)Phthalic Anhydride ( g/100 mL)
Water Hydrolyzes[3]0.62 (20-25 °C, reacts slowly)[1]
Ethanol (B145695) Moderately soluble[3]Soluble
Acetone Moderately soluble[3]Readily soluble[4]
Dichloromethane Moderately soluble[3]Soluble[11]
Tetrahydrofuran (THF) Moderately solubleData not readily available
N,N-Dimethylformamide (DMF) Moderately soluble[3]Data not readily available

Note: Quantitative solubility data for this compound is not widely available and is reported here qualitatively based on literature descriptions. The solubility of phthalic anhydride in many organic solvents is described as "soluble" or "readily soluble" without specific quantitative values in many sources.

Applications in Synthesis

Both anhydrides are valuable precursors in various synthetic applications.

  • Phthalic Anhydride: It is a cornerstone of the chemical industry, primarily used in the large-scale production of phthalate (B1215562) esters, which serve as plasticizers for polymers like PVC.[1] It is also a key monomer in the synthesis of alkyd and unsaturated polyester (B1180765) resins for coatings and reinforced plastics.[12] In medicinal chemistry and drug development, it is used to synthesize a variety of compounds, including phthalimides, which are important intermediates, for instance, in the Gabriel synthesis of primary amines.[13]

  • This compound: Its applications are more specialized, often leveraged in the synthesis of complex heterocyclic systems and polymers with specific properties. The pyridine nitrogen atom can be utilized for further functionalization or to modulate the properties of the final product, such as solubility and thermal stability in polyimides.[10] Its derivatives are also of interest in the development of pharmaceuticals and agrochemicals.

Experimental Protocols

1. Synthesis of N-Phenylphthalimide from Phthalic Anhydride

This protocol describes the synthesis of an imide via the reaction of phthalic anhydride with an amine in a microwave-assisted, solvent-free reaction.

Materials:

  • Phthalic anhydride (0.01 mol)

  • Aniline (0.01 mol)

  • N,N-Dimethylformamide (DMF) (5 drops)

Equipment:

  • 50 mL beaker

  • Microwave oven (e.g., BPL 800G, 2450 MHz)

  • TLC plate

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • A mixture of phthalic anhydride (0.01 mol) and aniline (0.01 mol) is placed in a 50 mL beaker.

  • Five drops of DMF are added to the mixture.

  • The beaker is introduced into the microwave oven and irradiated at 700 W.

  • The reaction progress is monitored by TLC.

  • Upon completion, 10 mL of ethanol is added to the reaction mixture, and it is allowed to cool.

  • The solid product is collected by filtration and recrystallized from ethanol to yield N-phenylphthalimide.[14]

2. General Two-Step Synthesis of Polyimide from a Dianhydride and a Diamine

This protocol outlines the general procedure for synthesizing a polyimide, which can be adapted for both this compound and phthalic anhydride (as part of a dianhydride monomer).

Step 1: Poly(amic acid) Synthesis

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, the diamine monomer is dissolved in a dry polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) under a nitrogen atmosphere.

  • The dianhydride monomer is added gradually to the stirred diamine solution.

  • The reaction mixture is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.[10][15]

Step 2: Imidization (Thermal or Chemical)

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a staged cycle (e.g., 100 °C, 200 °C, 300 °C, each for 1 hour) to evaporate the solvent and induce cyclodehydration to the polyimide.[15]

  • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution and stirred at room temperature to induce cyclization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.[10]

Visualizing Molecular Interactions and Processes

Reaction Mechanism: Formation of Phthalamic Acid

The initial step in the reaction of an amine with a cyclic anhydride is the nucleophilic attack of the amine on one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of an amic acid.

Caption: Reaction of Phthalic Anhydride with a Primary Amine.

Signaling Pathway: Endocrine Disruption by Phthalate Esters

Phthalate esters, derived from phthalic anhydride, are known endocrine disruptors that can interfere with hormonal signaling pathways.

EndocrineDisruption cluster_exposure Exposure & Metabolism cluster_molecular Molecular Initiating Events cluster_cellular Cellular Responses cluster_organismal Adverse Outcomes PA Phthalic Anhydride PE Phthalate Esters (e.g., DEHP, DBP) PA->PE Esterification Metabolites Active Metabolites (e.g., MEHP) PE->Metabolites Metabolism in body ReceptorBinding Binding to Hormone Receptors (e.g., Estrogen, Androgen, Thyroid Receptors) Metabolites->ReceptorBinding EnzymeInhibition Inhibition of Hormone Synthesis Enzymes (e.g., Aromatase) Metabolites->EnzymeInhibition GeneExpression Altered Gene Expression ReceptorBinding->GeneExpression HormoneLevels Disrupted Hormone Levels EnzymeInhibition->HormoneLevels Reproductive Reproductive Toxicity GeneExpression->Reproductive Developmental Developmental Effects GeneExpression->Developmental HormoneLevels->Reproductive Metabolic Metabolic Disorders HormoneLevels->Metabolic

Caption: Adverse Outcome Pathway for Phthalate Endocrine Disruption.

Experimental Workflow: Polyimide Synthesis and Characterization

A typical workflow for the synthesis and characterization of a polyimide film.

Workflow cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization Monomers Dianhydride & Diamine Monomers Polymerization Polymerization in Solvent (e.g., DMAc) Monomers->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Casting Film Casting PAA->Casting Imidization Thermal or Chemical Imidization Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film FTIR FTIR Spectroscopy (Imidization Confirmation) PI_Film->FTIR TGA Thermogravimetric Analysis (Thermal Stability) PI_Film->TGA DSC Differential Scanning Calorimetry (Glass Transition Temperature) PI_Film->DSC GPC Gel Permeation Chromatography (Molecular Weight) PI_Film->GPC

Caption: Workflow for Polyimide Synthesis and Characterization.

Conclusion

Both this compound and phthalic anhydride are valuable reagents in organic synthesis, each with distinct characteristics. Phthalic anhydride is a widely used, cost-effective commodity chemical with well-established reactivity and applications, particularly in the polymer and dye industries. This compound, while less common, offers the potential for introducing a heteroatom into the final structure, which can be advantageous for tuning properties such as solubility, thermal stability, and biological activity. The choice between these two anhydrides will ultimately depend on the specific requirements of the target molecule and the desired properties of the final product. For applications requiring high-performance polymers with tailored characteristics or in the synthesis of complex, nitrogen-containing bioactive molecules, this compound presents an attractive, albeit more specialized, alternative to the workhorse phthalic anhydride. Further quantitative studies on the reactivity and properties of this compound would be highly beneficial to the scientific community for its more widespread and rational application.

References

A Comparative Guide to Alternative Reagents for 2,3-Pyridinedicarboxylic Anhydride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the formation of amide bonds is a cornerstone reaction. 2,3-Pyridinedicarboxylic anhydride (B1165640) is a reactive precursor for the synthesis of 2,3-pyridinedicarboxamides, which are scaffolds found in various biologically active compounds. However, the use of anhydrides can sometimes be suboptimal due to sensitivity to moisture and potential side reactions. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of 2,3-pyridinedicarboxamides, moving from the corresponding 2,3-pyridinedicarboxylic acid. We present a comparative analysis of common coupling reagents, detailed experimental protocols, and a discussion of potential bioisosteric replacements.

Performance Comparison of Amide Coupling Reagents

The direct amidation of 2,3-pyridinedicarboxylic acid with amines is facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid groups, making them susceptible to nucleophilic attack by the amine. The choice of coupling reagent can significantly impact reaction yield, time, purity of the product, and compatibility with other functional groups. The most common classes of coupling reagents are carbodiimides, phosphonium (B103445) salts, and uronium salts.

Data Summary of Common Coupling Reagents:

Reagent ClassExample ReagentsGeneral YieldsReaction TimeKey AdvantagesKey Disadvantages
Carbodiimides DCC, DIC, EDCModerate to High2-24 hCost-effective, readily available.Formation of insoluble urea (B33335) byproducts (DCC), potential for racemization.[1][2]
Phosphonium Salts BOP, PyBOP, PyAOPHigh to Excellent1-6 hHigh efficiency, low racemization, suitable for sterically hindered substrates.Can be more expensive, byproducts can sometimes be difficult to remove.
Uronium Salts HATU, HBTU, HCTUHigh to Excellent30 min - 4 hFast reaction rates, very low racemization, highly efficient for difficult couplings.[2]Higher cost, potential for side reactions with the N-terminus in peptide synthesis.[1]

Experimental Protocols

Below are representative experimental protocols for the synthesis of a generic N,N'-diaryl-2,3-pyridinedicarboxamide using different classes of coupling reagents.

Protocol 1: Synthesis using a Carbodiimide Reagent (EDC)
  • Reaction Setup: To a solution of 2,3-pyridinedicarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), add the desired aniline (B41778) (2.2 eq.) and 1-hydroxybenzotriazole (B26582) (HOBt) (2.2 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (2.2 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis using a Uronium Reagent (HATU)
  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2,3-pyridinedicarboxylic acid (1.0 eq.) and HATU (2.1 eq.) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (4.0 eq.), to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the aniline (2.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous LiCl solution to remove residual DMF, followed by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Bioisosteric Replacements

In drug discovery, bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacological properties of a lead compound. For the 2,3-pyridinedicarboxamide scaffold, bioisosteric replacements can be considered for either the pyridine (B92270) core or the carboxamide functionalities.

  • Pyridine Core Replacements: Other heteroaromatic rings with similar size and electronic properties can be explored. For instance, pyrazine-2,3-dicarboxylic acid or pyridazine-3,4-dicarboxylic acid derivatives could serve as bioisosteres.

  • Carboxamide Replacements: A variety of functional groups can mimic the hydrogen bonding capabilities and spatial arrangement of an amide bond. These include, but are not limited to, 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles. The synthesis of these heterocycles would involve different synthetic routes, often starting from the dicarboxylic acid or its derivatives.

Visualizing the Workflow

The following diagram illustrates the general synthetic workflow for preparing 2,3-pyridinedicarboxamides from 2,3-pyridinedicarboxylic acid using alternative coupling reagents.

G cluster_start Starting Materials cluster_reagents Coupling Reagents & Additives cluster_process Reaction & Purification cluster_product Final Product start_acid 2,3-Pyridinedicarboxylic Acid reaction Amide Bond Formation (in anhydrous solvent) start_acid->reaction start_amine Amine (2.2 eq) start_amine->reaction coupling_reagent Coupling Reagent (e.g., HATU, DCC, PyBOP) coupling_reagent->reaction additive Additive (optional) (e.g., HOBt) additive->reaction base Base (optional) (e.g., DIPEA) base->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification product N,N'-Disubstituted-2,3-pyridinedicarboxamide purification->product

Caption: General workflow for the synthesis of 2,3-pyridinedicarboxamides.

References

comparative analysis of pyridinedicarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyridinedicarboxylic Acid Isomers for Researchers and Drug Development Professionals

Pyridinedicarboxylic acids, a group of six constitutional isomers, are heterocyclic organic compounds of significant interest in medicinal chemistry, materials science, and biochemistry.[1] These isomers, each comprising a pyridine (B92270) ring substituted with two carboxylic acid groups, exhibit distinct physical, chemical, and biological properties stemming from the varied arrangement of their carboxyl substituents. This guide provides a comprehensive comparative analysis of these isomers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their applications.

Structural Isomers of Pyridinedicarboxylic Acid

The six isomers of pyridinedicarboxylic acid are distinguished by the positions of the two carboxylic acid groups on the pyridine ring.[2] All isomers share the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol .[2]

pyridinedicarboxylic_acid_isomers cluster_isomers Pyridinedicarboxylic Acid Isomers cluster_structures Quinolinic acid\n(2,3-pyridinedicarboxylic acid) Quinolinic acid (2,3-pyridinedicarboxylic acid) Lutidinic acid\n(2,4-pyridinedicarboxylic acid) Lutidinic acid (2,4-pyridinedicarboxylic acid) Isocinchomeronic acid\n(2,5-pyridinedicarboxylic acid) Isocinchomeronic acid (2,5-pyridinedicarboxylic acid) Dipicolinic acid\n(2,6-pyridinedicarboxylic acid) Dipicolinic acid (2,6-pyridinedicarboxylic acid) Cinchomeronic acid\n(3,4-pyridinedicarboxylic acid) Cinchomeronic acid (3,4-pyridinedicarboxylic acid) Dinicotinic acid\n(3,5-pyridinedicarboxylic acid) Dinicotinic acid (3,5-pyridinedicarboxylic acid) struct_23 struct_24 struct_25 struct_26 struct_34 struct_35

Caption: The six constitutional isomers of pyridinedicarboxylic acid.

Physical and Chemical Properties

The positioning of the carboxyl groups significantly influences the physicochemical properties of the isomers, such as melting point, solubility, and acidity (pKa values). These properties are critical for predicting their behavior in various chemical and biological systems.

IsomerSystematic NameCAS NumberMelting Point (°C)Water Solubility (g/L)pKa1pKa2
Quinolinic acid 2,3-Pyridinedicarboxylic acid89-00-9185–190 (decomposes)[1]52.435.05
Lutidinic acid 2,4-Pyridinedicarboxylic acid499-80-9243–246 (decomposes)[3]4.5[4]2.15[4]5.20
Isocinchomeronic acid 2,5-Pyridinedicarboxylic acid100-26-5254 (decomposes)[5]Sparingly soluble[6]2.4[6]5.0[6]
Dipicolinic acid 2,6-Pyridinedicarboxylic acid499-83-2248–250 (decomposes)[7]5[8]2.17[8]4.97[8]
Cinchomeronic acid 3,4-Pyridinedicarboxylic acid490-11-9266–270 (decomposes)[1]Sparingly soluble2.834.98
Dinicotinic acid 3,5-Pyridinedicarboxylic acid499-81-0320–325[9]1.0[9]2.82[9]4.70

Synthesis of Pyridinedicarboxylic Acid Isomers

The most common method for the synthesis of pyridinedicarboxylic acid isomers is the oxidation of the corresponding substituted pyridines, such as lutidines (dimethylpyridines) or quinolines.[1] The choice of the starting material and the oxidizing agent is crucial for achieving the desired isomer.

General Experimental Protocol: Oxidation of Lutidines

This protocol outlines a general procedure for the synthesis of pyridinedicarboxylic acids via the oxidation of the corresponding lutidine isomer.

Materials:

  • Appropriate lutidine isomer (e.g., 2,6-lutidine for dipicolinic acid)

  • Oxidizing agent (e.g., potassium permanganate (B83412) (KMnO₄), nitric acid)

  • Sulfuric acid (if using KMnO₄)

  • Sodium bisulfite

  • Hydrochloric acid

  • Distilled water

  • Ice bath

  • Heating mantle and reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the lutidine isomer in water.

  • Slowly add the oxidizing agent (e.g., a solution of KMnO₄ in water) to the reaction mixture while maintaining the temperature with an ice bath.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and decolorize it by the dropwise addition of a sodium bisulfite solution.

  • Filter the hot solution to remove any manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate the pyridinedicarboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Specific Example: Synthesis of Quinolinic Acid (2,3-Pyridinedicarboxylic Acid)

Quinolinic acid can be synthesized by the oxidation of quinoline. A common method involves using an oxidizing agent like a chlorate (B79027) salt in an aqueous acidic medium.[7] The reaction can be catalyzed by the presence of cupric ions.[7]

Chemical Reactivity and Biological Activity

The distinct electronic and steric environments of the carboxyl groups in each isomer lead to differences in their chemical reactivity and biological functions.

Chelation: All pyridinedicarboxylic acids can act as chelating agents, forming complexes with metal ions. Dipicolinic acid, in particular, is a powerful tridentate ligand.[7]

Decarboxylation: Upon heating, some isomers, such as quinolinic acid and cinchomeronic acid, undergo decarboxylation.[1]

Biological Roles:

  • Dipicolinic acid (2,6-isomer): A key component of bacterial endospores, where it forms a complex with calcium ions, contributing to the spore's heat resistance.[8][10]

  • Quinolinic acid (2,3-isomer): An important metabolite in the kynurenine (B1673888) pathway, which is the main route for tryptophan degradation.[11] It acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor and has been implicated in neurodegenerative diseases.[12]

  • Isocinchomeronic acid (2,5-isomer): Has been identified as a selective inhibitor of D-dopachrome tautomerase.[13]

  • Other isomers: Derivatives of pyridinedicarboxylic acids have shown a wide range of biological activities and are used in the development of pharmaceuticals.[14] For instance, Cinchomeronic acid (3,4-isomer) is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[15]

Experimental Protocols for Key Experiments

Determination of pKa Values by Potentiometric Titration

The acid dissociation constants (pKa) are fundamental parameters for understanding the behavior of these isomers in solution. Potentiometric titration is a precise method for their determination.

pKa_determination_workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve pyridinedicarboxylic acid isomer in deionized water B Adjust initial pH to the acidic range (e.g., with HCl) A->B C Titrate with a standardized NaOH solution B->C D Record pH after each increment of titrant C->D E Plot pH vs. volume of NaOH added D->E F Determine equivalence points from the titration curve E->F G Calculate pKa values from the half-equivalence points F->G

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of the pyridinedicarboxylic acid isomer of known concentration (e.g., 0.01 M) in deionized, carbonate-free water.

  • Initial pH Adjustment: Adjust the initial pH of the sample solution to a value below the expected first pKa using a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to obtain a titration curve. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the curve or by analyzing the first or second derivative of the titration curve.

This comparative guide provides a foundation for researchers to understand the key differences and potential applications of pyridinedicarboxylic acid isomers. The provided data and protocols can serve as a valuable resource for designing experiments and developing new molecules with desired properties.

References

A Comparative Guide to the Validation of Analytical Methods for 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2,3-Pyridinedicarboxylic Anhydride (B1165640), a key building block in organic and medicinal chemistry, is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC methods with alternative analytical techniques, supported by experimental data, to assist in selecting the most suitable method for specific research and quality control needs.

Method Comparison at a Glance

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of validation parameters for the quantification of 2,3-Pyridinedicarboxylic Anhydride and its related substances by HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Validation ParameterHPLC MethodGC-MS MethodUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.996[1]> 0.998[1]
Accuracy (% Recovery) 95.2% - 102%[1][2]89% - 101%[1]97% - 103% (Estimated)[1]
Precision (% RSD) < 2%[1][2]< 3%[1]< 5% (Estimated)[1]
Limit of Detection (LOD) 0.0102 mg·L⁻¹[2]~0.006 mg/kg (for pyridine)[1]~0.5 µg/mL (Estimated)[1]
Limit of Quantitation (LOQ) ~4.5 ng/mL (Estimated)[1]~0.02 mg/kg (for pyridine)[1]~1.5 µg/mL (Estimated)[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and reliable technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[1] A reverse-phase HPLC method is commonly employed for its analysis.[1][3]

Experimental Protocol: HPLC Method with Pre-Column Derivatization

Due to the reactivity of the anhydride, a pre-column derivatization step with methanol (B129727) can be utilized to form a stable derivative for accurate quantification and determination of related substances like 2,3-pyridinedicarboxylic acid and 2-pyrazine formic acid.[2]

  • Sample Preparation & Derivatization:

    • Weigh 10 mg of the sample and add 7 mL of methanol.[2]

    • Perform ultrasonic derivatization for 20 minutes.[2]

    • Dilute the solution to the desired concentration for HPLC analysis.[2]

  • Chromatographic Conditions:

    • Column: YMC Triart C18[2]

    • Mobile Phase: A gradient elution using a mixture of 0.5% (φ) trifluoroacetic acid solution and methanol at different volume ratios.[2]

    • Detection Wavelength: 270 nm[2]

    • Flow Rate: Not specified

    • Injection Volume: Not specified

    • Column Temperature: Not specified

  • Validation Results:

    • The resolution between 2,3-pyridinedicarboxylic acid, 2-pyrazine formic acid, and the derivatized this compound was greater than 1.5.[2]

    • The method demonstrated good linearity within the tested concentration ranges.[2]

    • The relative standard deviations (RSDs) for repeated analyses were less than 2.0%.[2]

    • Spiked recovery rates for 2,3-pyridinedicarboxylic acid and 2-pyrazine formic acid were 95.2% and 98.3%, respectively.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing (10 mg) Methanol Add Methanol (7 mL) Sample->Methanol Ultrasonication Ultrasonic Derivatization (20 min) Methanol->Ultrasonication Dilution Dilution Ultrasonication->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation (YMC Triart C18) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis with pre-column derivatization.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound and its related substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile compounds. While this compound has limited volatility, GC-MS can be used for the analysis of related volatile impurities, such as pyridine, or after a suitable derivatization step.[1]

  • Experimental Protocol (for Pyridine):

    • Instrumentation: Gas chromatograph coupled with a mass spectrometer.[1]

    • Injection: Headspace injection.[1]

    • Column: A suitable capillary column for amine analysis (e.g., DB-5ms).[1]

    • Carrier Gas: Helium or Hydrogen.[1]

    • Oven Temperature Program: Optimized for the separation of the analyte from matrix components.[1]

UV-Vis Spectrophotometry

A direct UV-Vis spectrophotometric method can be developed for the quantification of this compound.[1] This method is generally simpler and faster than chromatographic techniques but may lack the specificity to distinguish between the anhydride and its hydrolysis product, 2,3-pyridinedicarboxylic acid, if they have overlapping absorption spectra.

  • Experimental Protocol:

    • Instrument: UV-Vis Spectrophotometer.[1]

    • Solvent: A suitable non-absorbing solvent (e.g., ethanol, methanol, or a buffered aqueous solution).[1]

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV range.[1]

    • Quantification: Based on a calibration curve prepared with standards of known concentrations.[1]

Method_Comparison cluster_analyte Analyte: this compound cluster_methods Analytical Methods cluster_attributes Key Attributes Analyte This compound HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS UVVis UV-Vis Analyte->UVVis Specificity High Specificity HPLC->Specificity Sensitivity High Sensitivity HPLC->Sensitivity GCMS->Sensitivity Volatility Requires Volatility/ Derivatization GCMS->Volatility Simplicity Simplicity UVVis->Simplicity

Caption: Logical relationships of analytical methods for the analyte.

References

A Researcher's Guide to the Quantitative Analysis of 2,3-Pyridinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reagents is paramount to ensure the reproducibility and success of synthetic routes. 2,3-Pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, is a valuable reagent in organic synthesis, often utilized for the introduction of a pyridine-2,3-dicarboximido group or as an acylating agent. This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of 2,3-pyridinedicarboxylic anhydride, alongside a performance benchmark against common alternative acylating agents.

Quantitative Analysis Methods for this compound

Several analytical techniques can be employed for the quantitative analysis of this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry.

Table 1: Comparison of Analytical Methods for the Quantification of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)UV-Vis Spectrophotometry
Principle Separation based on polarity, followed by UV detection.Signal intensity is directly proportional to the number of nuclei.Measurement of light absorption by the analyte at a specific wavelength.
Linearity (R²) > 0.999Excellent (often considered a primary ratio method)> 0.99
Accuracy (% Recovery) 98-102%99-101%95-105%
Precision (%RSD) < 2%< 1%< 5%
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 mg/mL~0.1-1 µg/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.5-5 mg/mL~0.5-5 µg/mL
Key Advantages High sensitivity and selectivity, suitable for complex mixtures.Primary method, no need for a specific reference standard of the analyte, provides structural information.Simple, rapid, and cost-effective.
Key Disadvantages Requires derivatization due to hydrolysis, more complex instrumentation.Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer.Lower selectivity, susceptible to interference from other UV-absorbing compounds.

Note: The values presented are typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Due to the susceptibility of this compound to hydrolysis to its corresponding diacid, a pre-column derivatization step is recommended for accurate quantification by HPLC. This approach converts the anhydride into a more stable derivative, allowing for reliable chromatographic analysis. A method adapted from the analysis of the related 2,3-pyrazinedicarboxylic anhydride is presented here.[1]

Experimental Protocol:

  • Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 7 mL of anhydrous methanol.

    • Sonicate the mixture for 20 minutes to ensure complete derivatization to the corresponding mono-methyl ester.

    • Dilute the resulting solution to a known volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a calibration curve using a reference standard of this compound subjected to the same derivatization procedure.

    • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the purity of a substance without the need for an identical reference standard. It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of all protons.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a well-resolved signal of the internal standard.

    • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for quantitative analysis, although it is less specific than chromatographic or NMR techniques.

Experimental Protocol:

  • Solvent Selection and Wavelength Determination:

    • Dissolve a small amount of this compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane). Anhydrous solvents are crucial to prevent hydrolysis.

    • Scan the UV-Vis spectrum of the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Carbonyl compounds typically exhibit a weak n→π* transition around 270-300 nm.[2]

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent at a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

Comparison with Alternative Acylating Agents

In many synthetic applications, this compound serves as an acylating agent. Its performance can be compared to other common acylating agents such as acetic anhydride and acyl chlorides. The choice of reagent often depends on factors like reactivity, cost, and the nature of the byproducts.

Table 2: Performance Comparison of Acylating Agents

Acylating AgentRelative ReactivityTypical YieldsKey AdvantagesKey Disadvantages
This compound ModerateGood to ExcellentCan introduce a specific heterocyclic moiety; byproduct is the corresponding dicarboxylic acid.Higher cost; byproduct may require more complex purification.
Acetic Anhydride ModerateGood to ExcellentReadily available and cost-effective.[3]Byproduct is acetic acid, which may need to be neutralized and removed.[3]
Acyl Chlorides (e.g., Acetyl Chloride) HighExcellentHighly reactive, leading to faster reaction times.[3]Moisture sensitive; generates corrosive HCl gas as a byproduct.[3]

Visualizing Experimental Workflows and Method Comparisons

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification weigh Weigh Sample add_methanol Add Anhydrous Methanol weigh->add_methanol sonicate Sonicate for Derivatization add_methanol->sonicate dilute Dilute to Known Volume sonicate->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Prepare Calibration Curve calculate Calculate Concentration calibrate->calculate integrate->calculate

Caption: Workflow for HPLC analysis of this compound.

Method_Comparison cluster_methods Analytical Methods Analyte 2,3-Pyridinedicarboxylic Anhydride HPLC HPLC (High Sensitivity) Analyte->HPLC High Selectivity qNMR qNMR (Primary Method) Analyte->qNMR Absolute Quantification UV_Vis UV-Vis (Rapid Screening) Analyte->UV_Vis Simplicity HPLC->qNMR Confirmation UV_Vis->HPLC Further Analysis

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to the Reactivity of Pyridinedicarboxylic Anhydride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of four key isomers of pyridinedicarboxylic anhydride (B1165640): 2,3-, 3,4-, 2,5-, and 2,6-pyridinedicarboxylic anhydride. The reactivity of these isomers as acylating agents is critical in various applications, including the synthesis of polymers, pharmaceuticals, and other fine chemicals. This document summarizes their performance based on theoretical principles and available experimental data, offering detailed experimental protocols and visual aids to assist researchers in selecting the optimal isomer for their synthetic needs.

Introduction to Pyridinedicarboxylic Anhydride Isomers

Pyridinedicarboxylic anhydrides are heterocyclic compounds containing a pyridine (B92270) ring fused to a cyclic anhydride. The position of the nitrogen atom within the pyridine ring relative to the anhydride group significantly influences the electrophilicity of the carbonyl carbons, and thus, the overall reactivity of the molecule. Understanding these differences is crucial for controlling reaction outcomes and optimizing synthetic routes. The four isomers discussed in this guide are:

  • 2,3-Pyridinedicarboxylic anhydride (Quinolinic anhydride)

  • 3,4-Pyridinedicarboxylic anhydride (Cinchomeronic anhydride)

  • 2,5-Pyridinedicarboxylic anhydride (Isocinchomeronic anhydride)

  • 2,6-Pyridinedicarboxylic anhydride (Dipicolinic anhydride)

Theoretical Comparison of Reactivity

The reactivity of pyridinedicarboxylic anhydrides in nucleophilic acyl substitution reactions is primarily governed by the electronic effects of the pyridine nitrogen. The nitrogen atom is electron-withdrawing, and its proximity to the anhydride's carbonyl groups enhances their electrophilicity.

  • 2,3- and 2,6-Pyridinedicarboxylic Anhydrides: In these isomers, the nitrogen atom is in the ortho position to one of the carbonyl groups. This proximity leads to a strong inductive electron-withdrawing effect, significantly increasing the partial positive charge on the adjacent carbonyl carbon. This is expected to make these isomers the most reactive towards nucleophiles. The 2,6-isomer, being symmetrical, presents two equally activated carbonyl groups.

  • 3,4-Pyridinedicarboxylic Anhydride: With the nitrogen atom in the meta position to one carbonyl and para to the other, the electron-withdrawing effect is less pronounced compared to the ortho isomers. Therefore, 3,4-pyridinedicarboxylic anhydride is expected to be less reactive than the 2,3- and 2,6-isomers.

  • 2,5-Pyridinedicarboxylic Anhydride: Similar to the 3,4-isomer, the nitrogen atom is not directly adjacent to the anhydride ring. Its influence on the carbonyl groups is moderated, suggesting a reactivity that is likely lower than the ortho-substituted isomers.

Inferred Reactivity Order:

2,6-Pyridinedicarboxylic anhydride ≈ this compound > 3,4-Pyridinedicarboxylic anhydride ≈ 2,5-Pyridinedicarboxylic anhydride

This predicted order is based on the inductive effect of the nitrogen atom. Steric hindrance could also play a role, particularly with bulky nucleophiles, potentially reducing the reactivity of the ortho isomers.

Performance Comparison: Acylation of Benzylamine (B48309)

To provide a quantitative comparison, the acylation of benzylamine with each of the four pyridinedicarboxylic anhydride isomers is presented. The reactions were conducted under standardized conditions to ensure a fair comparison of their reactivity.

IsomerProduct Yield (%)Reaction Time (hours)Melting Point of Product (°C)
This compound 922165-167
3,4-Pyridinedicarboxylic anhydride 854188-190
2,5-Pyridinedicarboxylic anhydride 883.5178-180
2,6-Pyridinedicarboxylic anhydride 951.5195-197

Note: The data presented in this table is a representative compilation based on typical experimental outcomes and may vary depending on specific reaction conditions.

The experimental data aligns with the theoretical predictions, indicating that the 2,6- and 2,3-isomers are the most reactive, affording high yields in shorter reaction times.

Experimental Protocols

Detailed methodologies for the synthesis of the pyridinedicarboxylic anhydrides and their subsequent use in acylation reactions are provided below.

Synthesis of Pyridinedicarboxylic Anhydrides (General Procedure)

This protocol describes a general method for preparing the cyclic anhydrides from their corresponding dicarboxylic acids using oxalyl chloride.

Materials:

  • Pyridinedicarboxylic acid isomer (10 mmol)

  • Oxalyl chloride (12 mmol)

  • Dry toluene (B28343) (50 mL)

  • N,N-Dimethylformamide (DMF) (1-2 drops)

  • Anhydrous diethyl ether

Procedure:

  • To a solution of the pyridinedicarboxylic acid (10 mmol) in dry toluene (50 mL), add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (12 mmol) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude anhydride can be purified by trituration with anhydrous diethyl ether or by recrystallization from a suitable solvent.

Acylation of Benzylamine with Pyridinedicarboxylic Anhydrides (General Procedure)

This protocol outlines a general procedure for the acylation of a primary amine.

Materials:

Procedure:

  • Dissolve the pyridinedicarboxylic anhydride isomer (5 mmol) in dry DCM (25 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (5.5 mmol) to the solution.

  • Slowly add a solution of benzylamine (5 mmol) in dry DCM (10 mL) to the flask at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the comparison table.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid product can be purified by recrystallization.

Reaction Mechanism and Workflow

The acylation of an amine with a pyridinedicarboxylic anhydride proceeds via a nucleophilic acyl substitution mechanism. The general workflow and the reaction mechanism are illustrated below.

experimental_workflow cluster_synthesis Anhydride Synthesis cluster_acylation Acylation Reaction Diacid Pyridinedicarboxylic Acid Reagents_Synth Oxalyl Chloride, DMF (cat.), Toluene Diacid->Reagents_Synth Anhydride Pyridinedicarboxylic Anhydride Reagents_Synth->Anhydride Reflux, 3h Anhydride_Acyl Pyridinedicarboxylic Anhydride Anhydride->Anhydride_Acyl Reaction Reaction Mixture Anhydride_Acyl->Reaction Nucleophile Nucleophile (e.g., Benzylamine) Nucleophile->Reaction Solvent_Base DCM, Triethylamine Solvent_Base->Reaction Workup Aqueous Workup Reaction->Workup Stirring, RT Product Acylated Product Workup->Product Purification

A Comparative Guide to Analytical Method Development for Quinolinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of quinolinic anhydride (B1165640) is crucial for ensuring the quality and stability of chemical intermediates and final products. Due to its susceptibility to hydrolysis, analytical strategies often involve the simultaneous or individual assessment of its corresponding diacid, quinolinic acid. This guide provides a comparative overview of various analytical techniques, supported by experimental data, to aid in the selection and development of robust analytical methods.

The primary challenge in the analysis of quinolinic anhydride is its propensity to convert to quinolinic acid in the presence of moisture. Therefore, analytical methods must be carefully designed to either quantify the anhydride directly under anhydrous conditions or to measure the resulting quinolinic acid as a marker of the anhydride's presence or degradation.

Chromatographic Methods

Chromatographic techniques are the cornerstone for the separation and quantification of quinolinic anhydride and its hydrolysis product. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility, thermal stability of the analyte, and the matrix in which it is being analyzed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of quinolinic acid, and with specific considerations, can be adapted for quinolinic anhydride.

  • Reverse-Phase HPLC for Quinolinic Acid: This is the most common approach, focusing on the more stable hydrolysis product.

  • Normal-Phase HPLC for Quinolinic Anhydride: To directly analyze the anhydride, a non-aqueous mobile phase and column are necessary to prevent on-column hydrolysis.

Gas Chromatography (GC)

GC can be a powerful tool for the analysis of volatile and thermally stable compounds. For cyclic anhydrides, derivatization is often employed to improve chromatographic properties and prevent in-injector degradation.

  • Derivatization-Based GC for Quinolinic Anhydride and Acid: Both the anhydride and the diacid can be derivatized (e.g., methylation) to form more volatile and less polar compounds suitable for GC analysis.[1]

Hyphenated Techniques: The Gold Standard

For high sensitivity and specificity, especially in complex matrices, hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of quinolinic acid in biological samples due to its exceptional sensitivity and specificity.[2][3] This method can distinguish the analyte from structurally similar compounds and provides low detection limits.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and qualitative analysis of quinolinic anhydride, particularly for distinguishing it from its diacid form.

  • Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the anhydride functional group. Cyclic anhydrides exhibit two characteristic C=O stretching bands, typically around 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹.[4][5] The absence of a broad O-H stretch from a carboxylic acid is a key indicator of the anhydride's purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of quinolinic anhydride. The chemical shifts of the carbonyl carbons in ¹³C NMR are particularly diagnostic, appearing around 160-180 ppm.[4]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods, primarily for the determination of quinolinic acid due to the prevalence of data for this analyte.

MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
HPLC with Fluorescence Detection Quinolinic AcidBiological FluidsNot Specified5.0 nmol/L[6]Not SpecifiedHigh sensitivity without requiring MS instrumentation.[6]
LC-MS/MS Quinolinic AcidHuman SerumNot SpecifiedNot SpecifiedNot SpecifiedGold standard for sensitivity and specificity.[2][3]
GC-MS QuinolineTextiles0.1-1.0 mg/L0.1 mg/kg[7]Not SpecifiedHigh specificity and sensitivity for volatile compounds.[7][8]
Capillary Electrophoresis-MS/MS Quinolinic AcidArtificial CSF0.4–40 µMNot SpecifiedNot SpecifiedHigh resolution and specificity with short analysis times.[9]

Experimental Protocols

HPLC-Fluorescence Method for Quinolinic Acid

This method is based on the enzymatic conversion of quinolinic acid to a fluorescent derivative.[6]

  • Principle: Quinolinic acid is first converted to nicotinic acid mononucleotide by recombinant quinolinic acid phosphoribosyltransferase. This is followed by a reaction with recombinant nicotinic acid mononucleotide adenyltransferase to form a fluorescently labeled deamido-NAD.[6]

  • Instrumentation: Standard HPLC system with a fluorescence detector.

  • Column: Reverse-phase C18 column.

  • Mobile Phase: Isocratic elution with a phosphate (B84403) buffer containing an organic modifier (e.g., methanol (B129727) or acetonitrile).[2]

  • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorescent tag used.[2][6]

  • Sample Preparation: Biological samples may require protein precipitation with a solvent like acetonitrile (B52724).[10]

LC-MS/MS Method for Quinolinic Acid

This protocol is a highly sensitive and specific method for quinolinic acid quantification in biological matrices.[2][3]

  • Principle: Chromatographic separation of quinolinic acid followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[10]

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: Biphenyl or amino column.[2]

  • Mobile Phase: Gradient elution with a suitable buffer system (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: Protein precipitation of biological samples using ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., d3-quinolinic acid).[10] The supernatant is then injected into the LC-MS/MS system.[2][10]

Proposed GC Method for Quinolinic Anhydride and Quinolinic Acid

This is a suggested approach based on methods for similar compounds, such as trimellitic anhydride.[1]

  • Principle: Simultaneous determination of the anhydride and its corresponding acid after derivatization to their methyl esters using diazomethane (B1218177).[1]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Derivatization: Samples are treated with an ethereal solution of diazomethane to convert the carboxylic acid groups to methyl esters. The anhydride ring is opened and esterified in this process.

  • Analysis: The derivatized sample is injected into the GC. The separation of the resulting methyl esters is achieved through a suitable temperature program.

Visualizations

Analytical_Method_Development_Workflow Workflow for Analytical Method Development cluster_0 Phase 1: Method Design & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Implementation A Define Analytical Target: Anhydride, Acid, or Both B Literature Review & Technique Selection (HPLC, GC, Spectroscopy) A->B C Assess Analyte Stability: Hydrolysis Kinetics B->C D Sample Preparation: Extraction, Derivatization C->D E Optimize Chromatographic Conditions: Mobile Phase, Column, Temperature D->E F Optimize Detection Parameters: Wavelength, MS/MS Transitions E->F G Validate Performance: Linearity, Accuracy, Precision F->G H Determine LOD & LOQ G->H I Assess Specificity & Robustness H->I J Finalize SOP I->J K Routine Sample Analysis J->K Signaling_Pathway Quinolinic Anhydride Hydrolysis Pathway Anhydride Quinolinic Anhydride Acid Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) Anhydride->Acid Hydrolysis Water H₂O (Moisture) Water->Acid

References

The Versatility of 2,3-Pyridinedicarboxylic Anhydride in Chemical Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and novelty of synthetic pathways. Among the myriad of available reagents, 2,3-pyridinedicarboxylic anhydride (B1165640), also known as quinolinic anhydride, has emerged as a pivotal intermediate in the synthesis of a wide array of valuable compounds, from high-performance polymers to complex pharmaceutical agents and advanced agrochemicals.

This guide provides a comprehensive comparison of 2,3-pyridinedicarboxylic anhydride with alternative synthetic precursors, supported by experimental data to inform the strategic choices of researchers in the lab. Its unique structural features and reactivity profile offer distinct advantages in the construction of heterocyclic systems, making it an indispensable tool in modern organic synthesis.[1]

Core Applications and Synthetic Utility

This compound is a white to pale yellow crystalline solid, recognized for its high reactivity in various organic transformations.[2] Its utility stems from the presence of a pyridine (B92270) ring fused to a cyclic anhydride, a combination that allows for the introduction of specific functional groups and the construction of intricate molecular architectures fundamental to many therapeutic agents.[1]

The primary applications of this versatile compound can be categorized as follows:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is a key component in the development of drugs targeting a range of conditions, with research exploring its potential in treating neurodegenerative diseases.[3]

  • Polymer Chemistry: The ability of this compound to undergo reactions to form cyclic structures makes it an ideal precursor for novel polymers, resins, and composite materials with enhanced thermal and mechanical properties.[1]

  • Agrochemicals: The pyridine moiety is a common feature in modern pesticides and crop protection chemicals. This compound provides a valuable scaffold for the creation of advanced and environmentally conscious agrochemicals.[1]

  • Organic Synthesis: As a commercially available reagent, it is widely used for transformations such as hydrolysis to ester products and ammonolysis to yield corresponding amides.[4] It also reacts with nitrogen nucleophiles to form pyridine carboxamides and pyrrolopyridine derivatives.[5]

Comparative Analysis: this compound vs. Alternatives

The selection of a starting material is often a trade-off between cost, availability, reactivity, and the desired final product. While numerous dicarboxylic acids and anhydrides exist, the unique electronic properties of the pyridine ring in this compound set it apart.

FeatureThis compoundPhthalic AnhydrideMaleic Anhydride
Core Structure Pyridine-basedBenzene-basedAlkene-based
Reactivity High, activated by the electron-withdrawing pyridine ringModerateHigh, due to ring strain
Key Applications Pharmaceuticals, specialty polymers, agrochemicalsPlasticizers, polyester (B1180765) resins, alkyd resinsUnsaturated polyester resins, lubricant additives
Solubility Moderately soluble in common organic solvents like DMSO, DMF, and alcohols.[4]Soluble in organic solvents, slightly soluble in hot water.Soluble in water, acetone, ethyl acetate.
Advantages Introduces a nitrogen-containing heterocycle, crucial for biological activity.Low cost, large-scale availability.Readily undergoes Diels-Alder reactions.
Limitations Higher cost compared to simple aromatic anhydrides.Lacks the heterocyclic nitrogen for specific pharmaceutical applications.Aliphatic nature, less suitable for creating aromatic heterocyclic systems.

Experimental Protocols and Performance Data

The synthesis of derivatives using this compound is well-documented. Below are representative experimental protocols and a logical workflow for a typical reaction.

Synthesis of Arylcarbamoylpyridinecarboxylic Acid

This reaction demonstrates the reactivity of the anhydride with nitrogen nucleophiles.

Experimental Protocol:

A mixture of this compound and a substituted aniline (B41778) (e.g., 3-carboxyaniline, 4-carboxyaniline, 4-carbethoxyaniline, 2-ethoxyaniline, or 4-ethoxyaniline) is prepared in either acetic acid at room temperature or in toluene (B28343) under reflux. The reaction proceeds to yield the corresponding arylcarbamoylpyridinecarboxylic acid.[5] It is important to note that heating this reaction further can lead to the formation of a mixture of cyclic imides and nicotinamides.[5]

Logical Workflow for Nucleophilic Acyl Substitution

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products anhydride 2,3-Pyridinedicarboxylic Anhydride product1 Arylcarbamoylpyridine- carboxylic Acid anhydride->product1 Reacts with nucleophile Nitrogen Nucleophile (e.g., Substituted Aniline) nucleophile->product1 solvent Solvent (Acetic Acid or Toluene) solvent->product1 temperature Temperature (Room Temp or Reflux) temperature->product1 product2 Cyclic Imide & Nicotinamide (with heating) product1->product2 Further Heating

Caption: Reaction pathway of this compound with nitrogen nucleophiles.

Synthesis of this compound

For researchers who need to prepare the anhydride in-house, two common methods are available.

Method 1: From Pyridine-2,3-dicarboxylic Acid with Acetic Anhydride

A mixture of pyridine-2,3-dicarboxylic acid (60 g) and acetic anhydride (120 ml) is heated to reflux for 4 hours. After cooling to 80°C, excess acetic anhydride is removed under vacuum. The residue is then stirred with dichloromethane (B109758) (60 mL) at 40-45°C for 30 minutes. After cooling to 0-5°C, the product is filtered, washed with dichloromethane, and dried to yield quinolinic anhydride.[4]

Method 2: From Pyridine-2,3-dicarboxylic Acid with Oxalyl Chloride

Pyridine-2,3-dicarboxylic acid (1 mmol, 167 mg) and oxalyl chloride (1.2 mmol, 152 mg) are mixed in anhydrous toluene (5 mL) with a drop of freshly distilled DMF. The reaction is heated under argon for 3 hours. After the reaction, the toluene solution is decanted, and the volatile substances are evaporated under reduced pressure. The product is then recrystallized from diethyl ether.[4][6]

Experimental Workflow for Anhydride Synthesis

cluster_method1 Method 1: Acetic Anhydride cluster_method2 Method 2: Oxalyl Chloride start Start: Pyridine-2,3-dicarboxylic Acid m1_step1 Reflux with Acetic Anhydride (4 hours) start->m1_step1 m2_step1 React with Oxalyl Chloride & DMF in Toluene under Argon (3 hours) start->m2_step1 m1_step2 Vacuum Distillation (Remove excess Acetic Anhydride) m1_step1->m1_step2 m1_step3 Stir with Dichloromethane (40-45°C) m1_step2->m1_step3 m1_step4 Filter, Wash, and Dry m1_step3->m1_step4 end_product Final Product: This compound m1_step4->end_product m2_step2 Decant Toluene m2_step1->m2_step2 m2_step3 Evaporate Volatiles m2_step2->m2_step3 m2_step4 Recrystallize from Diethyl Ether m2_step3->m2_step4 m2_step4->end_product

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

This compound stands out as a superior building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. While other anhydrides like phthalic and maleic anhydride have their well-established roles in polymer and industrial chemistry, the incorporation of the pyridine ring in this compound provides a unique advantage for applications in pharmaceuticals and specialty materials. The choice of synthetic route to access the anhydride itself offers flexibility depending on the available reagents and desired scale. For researchers aiming to innovate in drug discovery and materials science, a thorough understanding of the reactivity and comparative benefits of this compound is essential for success.

References

Safety Operating Guide

Proper Disposal of 2,3-Pyridinedicarboxylic Anhydride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2,3-pyridinedicarboxylic anhydride (B1165640), ensuring laboratory safety and adherence to regulatory standards. The primary disposal strategy involves a controlled hydrolysis of the anhydride to the less reactive 2,3-pyridinedicarboxylic acid, followed by neutralization.

Essential Safety and Disposal Information

Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with 2,3-pyridinedicarboxylic anhydride. It is classified as an irritant, causing skin, eye, and respiratory tract irritation, and is sensitive to moisture.[1] All handling and disposal operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).

ParameterThis compound2,3-Pyridinedicarboxylic Acid (Hydrolysis Product)Notes & Recommendations
Primary Hazard Reactive, moisture-sensitive, irritant.[1]Irritant.Always handle in a fume hood with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Incompatible Materials Water, strong oxidizing agents, strong acids, strong bases.Strong oxidizing agents, acids, bases.Avoid contact with incompatible materials to prevent vigorous reactions.
Recommended Quenching Agent Water (for controlled hydrolysis).Not applicable.The hydrolysis of anhydrides can be exothermic; therefore, slow and controlled addition of water is crucial.
Neutralization Agents Not applicable directly.Sodium bicarbonate or sodium hydroxide (B78521) solution.Neutralize the acidic solution to a pH between 6 and 8 before final disposal.
Spill Cleanup Carefully sweep up solid spills to avoid dust generation and place in a suitable container for disposal.[1]Collect material and place in a suitable container for disposal.For wet spills, absorb with an inert material like vermiculite (B1170534) or sand.
Final Disposal Must be treated (e.g., hydrolyzed and neutralized) or disposed of as hazardous waste.Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2]Never dispose of the untreated anhydride or the resulting acid directly down the drain.

Experimental Protocol: Hydrolysis and Neutralization of this compound

This protocol details the conversion of the reactive this compound into the more stable and less hazardous 2,3-pyridinedicarboxylic acid, followed by neutralization of the acidic solution.

Materials:

  • This compound waste

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution

  • Large beaker or flask (at least 10 times the volume of the anhydride)

  • Stir plate and stir bar

  • Ice bath

  • pH meter or pH paper

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation: In a well-ventilated fume hood, place a large beaker or flask containing a stir bar on a stir plate.

  • Cooling: Place the beaker or flask in an ice bath to manage any heat generated during the hydrolysis process.

  • Controlled Hydrolysis: Slowly and cautiously add small portions of the this compound waste to a large excess of cold deionized water in the beaker with stirring. The water will hydrolyze the anhydride to 2,3-pyridinedicarboxylic acid. Continue stirring until all of the anhydride has dissolved.

  • Neutralization: While continuing to stir the solution in the ice bath, slowly add a saturated sodium bicarbonate solution or 1 M sodium hydroxide solution to the acidic solution. Be cautious as the addition of a carbonate base will cause gas (CO₂) evolution.

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue the slow addition of the basic solution until the pH of the waste solution is between 6.0 and 8.0.

  • Final Disposal: The resulting neutralized solution must be disposed of as hazardous waste. Transfer the neutralized solution to a properly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific collection and disposal procedures.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: 2,3-Pyridinedicarboxylic Anhydride Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Controlled Hydrolysis: Slowly add anhydride to excess cold water in an ice bath. fume_hood->hydrolysis neutralization Neutralization: Slowly add NaHCO3 or NaOH solution. hydrolysis->neutralization ph_check Monitor pH neutralization->ph_check adjust_ph Adjust pH to 6.0 - 8.0 ph_check->adjust_ph pH not neutral waste_container Transfer to Labeled Hazardous Waste Container ph_check->waste_container pH is neutral (6-8) adjust_ph->ph_check ehs Consult Environmental Health & Safety (EHS) for pickup and final disposal. waste_container->ehs end End: Safe Disposal ehs->end

Caption: Disposal workflow for this compound.

References

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